Product packaging for 2-Butyl-1-dodecanol(Cat. No.:CAS No. 21078-85-3)

2-Butyl-1-dodecanol

Cat. No.: B15184258
CAS No.: 21078-85-3
M. Wt: 242.44 g/mol
InChI Key: UMKNBNWWXLQQGU-UHFFFAOYSA-N
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Description

2-Butyl-1-dodecanol is a fatty alcohol with the molecular formula C16H34O and an average molecular mass of 242.447 Da . This compound is characterized by a long hydrocarbon chain and a primary alcohol functional group, making it a candidate for research and development in organic synthesis and material science. While specific studies on this compound are less common in the available literature, its structural similarity to other Guerbet alcohols, such as 2-Butyl-1-octanol (C12), provides insight into its potential research value . These branched-chain fatty alcohols are noted for their hydrophobicity, low volatility, and excellent stability . Researchers may explore this compound as a chemical intermediate for synthesizing esters and ethers, which are valuable in creating novel surfactants, lubricants, and plasticizers . The branched structure of such alcohols can impart desirable properties to derivatives, including low pour points in lubricants and enhanced flexibility in polymers . Furthermore, fatty alcohols are fundamental in studying etherification kinetics and mechanisms for producing diesel-range biofuels and high-value lubricant base oils . This product is intended for research purposes by qualified laboratory personnel. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human or animal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H34O B15184258 2-Butyl-1-dodecanol CAS No. 21078-85-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

21078-85-3

Molecular Formula

C16H34O

Molecular Weight

242.44 g/mol

IUPAC Name

2-butyldodecan-1-ol

InChI

InChI=1S/C16H34O/c1-3-5-7-8-9-10-11-12-14-16(15-17)13-6-4-2/h16-17H,3-15H2,1-2H3

InChI Key

UMKNBNWWXLQQGU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(CCCC)CO

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Butyl-1-dodecanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Butyl-1-dodecanol is a primary alcohol that belongs to the class of Guerbet alcohols. These alcohols are characterized by their branched structure, with the branching located at the beta position relative to the hydroxyl group. This unique structure imparts desirable properties such as a low melting point, low volatility, and excellent thermal and oxidative stability.[1][2] Consequently, this compound and other Guerbet alcohols find extensive use as emollients and lubricants in the cosmetics and metalworking industries. While not a common excipient in drug formulations, its properties suggest potential applications where a stable, non-volatile, and skin-compatible vehicle may be required. This technical guide provides a comprehensive overview of the chemical properties of this compound, detailed experimental protocols for their determination, and a summary of its synthesis.

Chemical and Physical Properties

The chemical and physical properties of this compound are summarized in the table below. It is important to note that while some data for this specific compound is available, other properties are estimated based on data from homologous Guerbet alcohols such as 2-butyl-1-octanol and 2-octyl-1-dodecanol due to a lack of specific experimental data for this compound.

PropertyValueSource/Notes
Molecular Formula C₁₆H₃₄O[3]
Molecular Weight 242.45 g/mol [3]
Appearance Colorless, oily liquidGeneral property of Guerbet alcohols
Density 0.835 g/cm³[3]
Boiling Point Estimated to be higher than 2-butyl-1-octanol (145-149 °C)Based on homologous series trends
Melting Point Expected to be below 0 °CBased on data for 2-octyl-1-dodecanol (-1 to 1 °C)[4][5]
Refractive Index No data available
Solubility in Water Practically insolubleGeneral property of long-chain alcohols[6]
Solubility in Organic Solvents Soluble in ethanol, ether, and other common organic solventsGeneral property of long-chain alcohols[6]

Experimental Protocols

The determination of the chemical and physical properties of this compound should be conducted using standardized methodologies to ensure accuracy and reproducibility. The following protocols are based on internationally recognized guidelines from organizations such as the Organisation for Economic Co-operation and Development (OECD) and ASTM International.[1][7]

Determination of Boiling Point (OECD TG 103)

The boiling point is determined using the ebulliometer method. A sample of this compound is placed in an ebulliometer, which is an apparatus designed for the precise measurement of boiling points. The liquid is heated, and the temperature at which the vapor pressure of the liquid equals the atmospheric pressure is recorded as the boiling point. The pressure is measured simultaneously to allow for correction to standard pressure (101.325 kPa).

Determination of Melting Point (OECD TG 102)

The melting point can be determined using a capillary tube method. A small amount of solidified this compound is introduced into a capillary tube. The tube is then placed in a melting point apparatus and heated at a controlled rate. The temperature range from the point at which the substance begins to melt to the point at which it is completely liquid is recorded as the melting range.

Determination of Density (OECD TG 109)

The density of liquid this compound is determined using a pycnometer. The pycnometer is first weighed empty, then filled with the sample and weighed again. The volume of the pycnometer is known, and the density is calculated by dividing the mass of the sample by its volume. The measurement should be performed at a constant temperature, typically 20 °C.

Determination of Water Solubility (OECD TG 105)

The flask method is commonly used to determine the water solubility of substances with low solubility. An excess amount of this compound is added to a flask containing purified water. The mixture is agitated at a constant temperature for a sufficient period to reach equilibrium. The concentration of this compound in the aqueous phase is then determined by a suitable analytical method, such as gas chromatography, after separation of the undissolved substance.

Synthesis of this compound

This compound is synthesized via the Guerbet reaction, which involves the base-catalyzed self-condensation of a primary alcohol at elevated temperatures.[1] For the synthesis of this compound, the starting material is 1-octanol.

The overall reaction is as follows:

2 CH₃(CH₂)₇OH → CH₃(CH₂)₁₁(CH₂CH₂CH₂CH₃)CH₂OH + H₂O

A general experimental protocol is as follows:

  • 1-Octanol is mixed with a catalytic amount of a strong base, such as sodium octoxide or potassium hydroxide.

  • The mixture is heated to a high temperature, typically in the range of 200-250 °C, under an inert atmosphere to prevent oxidation.

  • The reaction is allowed to proceed for several hours, during which water is continuously removed to drive the equilibrium towards the product.

  • After the reaction is complete, the mixture is cooled, and the catalyst is neutralized.

  • The product, this compound, is then purified by fractional distillation under reduced pressure.

Guerbet_Reaction 2 x 1-Octanol 2 x 1-Octanol Aldehyde Intermediate Aldehyde Intermediate 2 x 1-Octanol->Aldehyde Intermediate Aldol Adduct Aldol Adduct Aldehyde Intermediate->Aldol Adduct Aldol Condensation Unsaturated Aldehyde Unsaturated Aldehyde Aldol Adduct->Unsaturated Aldehyde This compound This compound Unsaturated Aldehyde->this compound Hydrogenation

Caption: Guerbet reaction pathway for the synthesis of this compound.

Spectroscopic Data

No specific experimental spectra for this compound are readily available in the public domain. However, the expected spectral characteristics can be predicted based on its chemical structure and by comparison with analogous compounds.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show the following characteristic absorption bands:

  • O-H stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.

  • C-H stretch: Strong absorptions in the region of 2850-3000 cm⁻¹ due to the stretching vibrations of the C-H bonds in the alkyl chains.

  • C-O stretch: A distinct absorption band in the region of 1000-1100 cm⁻¹ corresponding to the stretching vibration of the C-O bond of the primary alcohol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound would exhibit the following key signals:

  • A triplet at approximately 0.9 ppm corresponding to the terminal methyl groups of the alkyl chains.

  • A broad multiplet between 1.2 and 1.6 ppm arising from the numerous methylene (-CH₂-) groups in the long alkyl chains.

  • A doublet at approximately 3.5 ppm corresponding to the two protons of the -CH₂OH group.

  • A multiplet around 1.4-1.7 ppm for the single proton at the branch point (-CH-).

  • A singlet for the hydroxyl proton (-OH), the chemical shift of which is concentration and solvent dependent.

¹³C NMR: The carbon NMR spectrum would show:

  • A peak for the carbon of the -CH₂OH group at approximately 65 ppm.

  • A series of peaks between 14 and 40 ppm for the carbons of the alkyl chains.

  • A peak around 40-45 ppm for the methine carbon at the branch point.

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound is expected to show a small or absent molecular ion peak (m/z = 242). The fragmentation pattern would be dominated by the loss of water (M-18) and alpha-cleavage, leading to the loss of a butyl radical (M-57) or a C₁₁H₂₃ radical (M-155).

Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Physicochemical Characterization cluster_spectroscopy Spectroscopic Analysis Guerbet Reaction Guerbet Reaction Purification (Distillation) Purification (Distillation) Guerbet Reaction->Purification (Distillation) Boiling Point Boiling Point Purification (Distillation)->Boiling Point Melting Point Melting Point Purification (Distillation)->Melting Point Density Density Purification (Distillation)->Density Solubility Solubility Purification (Distillation)->Solubility IR Spectroscopy IR Spectroscopy Purification (Distillation)->IR Spectroscopy NMR Spectroscopy NMR Spectroscopy Purification (Distillation)->NMR Spectroscopy Mass Spectrometry Mass Spectrometry Purification (Distillation)->Mass Spectrometry

Caption: Experimental workflow for the synthesis and characterization of this compound.

Conclusion

References

Spectroscopic Profile of 2-Butyl-1-dodecanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Butyl-1-dodecanol. Due to the limited availability of direct experimental data for this specific compound, this guide presents predicted data and analogous data from structurally similar long-chain alcohols. The information herein is intended to serve as a valuable resource for researchers and professionals involved in the characterization and development of related chemical entities.

Chemical Structure and Properties

This compound is a branched-chain primary alcohol, specifically a Guerbet alcohol. These types of alcohols are known for their unique physical and chemical properties, including low volatility, excellent thermal stability, and liquid state over a wide range of temperatures.

Table 1: General Properties of this compound

PropertyValue
Molecular Formula C₁₆H₃₄O
Molecular Weight 242.45 g/mol
IUPAC Name This compound
CAS Number 5333-48-2
Structure

Spectroscopic Data

The following sections detail the expected spectroscopic data for this compound based on the analysis of its chemical structure and comparison with analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 2: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~3.5d2H-CH₂-OH
~1.5m1H-CH(CH₂OH)-
~1.2-1.4m22H-(CH₂)ₙ- (in both chains)
~0.9t6H-CH₃ (terminal methyls)

Table 3: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (ppm)Assignment
~65-CH₂-OH
~40-CH(CH₂OH)-
~32-34-(CH₂)ₙ- (carbons adjacent to branch and terminal ends)
~22-30-(CH₂)ₙ- (bulk methylene carbons)
~14-CH₃ (terminal methyls)
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key absorption bands are characteristic of a primary alcohol.

Table 4: Expected Infrared (IR) Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3200-3500Strong, BroadO-H stretch (hydrogen-bonded)
2850-2960StrongC-H stretch (aliphatic)
1450-1470MediumC-H bend (methylene and methyl)
1050-1070StrongC-O stretch (primary alcohol)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification. The fragmentation of long-chain alcohols is characterized by alpha-cleavage and dehydration.

Table 5: Expected Key Mass Spectrometry Fragments for this compound

m/zInterpretation
242[M]⁺ (Molecular Ion)
224[M-H₂O]⁺ (Loss of water)
185[M-C₄H₉]⁺ (Alpha-cleavage, loss of butyl radical)
143[M-C₇H₁₅]⁺ (Alpha-cleavage, loss of heptyl radical)
31[CH₂OH]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a long-chain alcohol like this compound.

NMR Spectroscopy

Sample Preparation:

  • Dissolve approximately 10-20 mg of this compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Instrument: 300-500 MHz NMR Spectrometer.

  • Parameters:

    • Number of scans: 16-32

    • Relaxation delay: 1-2 seconds

    • Pulse width: 30-45 degrees

    • Spectral width: -2 to 12 ppm

    • Reference: Tetramethylsilane (TMS) at 0 ppm.

¹³C NMR Acquisition:

  • Instrument: 75-125 MHz NMR Spectrometer.

  • Parameters:

    • Number of scans: 1024 or more (due to the low natural abundance of ¹³C)

    • Relaxation delay: 2-5 seconds

    • Pulse width: 30-45 degrees

    • Spectral width: 0 to 220 ppm

    • Proton decoupling: Broadband decoupling.

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

  • Place one to two drops of neat this compound onto the surface of a salt plate (e.g., NaCl or KBr).

  • Carefully place a second salt plate on top to create a thin liquid film.

Data Acquisition:

  • Instrument: Fourier Transform Infrared (FTIR) Spectrometer.

  • Parameters:

    • Scan range: 4000-400 cm⁻¹

    • Number of scans: 16-32

    • Resolution: 4 cm⁻¹

    • A background spectrum of the clean, empty salt plates should be acquired and subtracted from the sample spectrum.

Mass Spectrometry

Sample Preparation (Electron Ionization - EI):

  • Dissolve a small amount of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.

Data Acquisition (GC-MS):

  • Instrument: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Gas Chromatography (GC) Conditions:

    • Injector temperature: 250 °C

    • Column: A suitable capillary column (e.g., DB-5ms).

    • Oven temperature program: Start at a low temperature (e.g., 50 °C), then ramp up to a high temperature (e.g., 300 °C) to ensure elution.

    • Carrier gas: Helium.

  • Mass Spectrometry (MS) Conditions:

    • Ionization mode: Electron Ionization (EI) at 70 eV.

    • Mass range: 40-500 amu.

    • Ion source temperature: 230 °C.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical sample like this compound.

Spectroscopic_Analysis_Workflow Sample Sample: this compound NMR_Prep NMR Sample Preparation Sample->NMR_Prep IR_Prep IR Sample Preparation Sample->IR_Prep MS_Prep MS Sample Preparation Sample->MS_Prep NMR_Acq NMR Data Acquisition (¹H & ¹³C) NMR_Prep->NMR_Acq IR_Acq IR Data Acquisition IR_Prep->IR_Acq MS_Acq MS Data Acquisition MS_Prep->MS_Acq NMR_Analysis NMR Spectral Analysis NMR_Acq->NMR_Analysis IR_Analysis IR Spectral Analysis IR_Acq->IR_Analysis MS_Analysis MS Spectral Analysis MS_Acq->MS_Analysis Structure_Elucidation Structural Elucidation & Data Compilation NMR_Analysis->Structure_Elucidation IR_Analysis->Structure_Elucidation MS_Analysis->Structure_Elucidation

Caption: Workflow for Spectroscopic Analysis.

Navigating the Solution: A Technical Guide to the Solubility of 2-Butyl-1-dodecanol in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the solubility characteristics of 2-Butyl-1-dodecanol, a branched-chain Guerbet alcohol. Understanding its behavior in various organic solvents is crucial for its application in diverse fields, including cosmetics, lubricants, and as a solvent or solubilizer in chemical synthesis and pharmaceutical formulations. This document provides a comprehensive overview of its solubility profile, detailed experimental protocols for solubility determination, and a logical workflow for assessing its miscibility.

Core Concepts in Solubility

The solubility of an alcohol is primarily dictated by the interplay between its polar hydroxyl (-OH) group and its nonpolar alkyl chain. While the hydroxyl group can form hydrogen bonds with polar solvents, the bulky hydrocarbon tail favors interactions with nonpolar molecules. In the case of this compound, a C16 alcohol, the long, branched alkyl chain significantly influences its solubility, making it generally more soluble in nonpolar organic solvents and sparingly soluble in polar solvents like water. The branching in Guerbet alcohols, such as this compound, contributes to their liquidity at lower temperatures and their effectiveness as lubricants and superfatting agents.[1][2][3][4]

Quantitative Solubility Data

The following table summarizes the expected solubility of this compound in a selection of common organic solvents. This information is inferred from the general behavior of Guerbet alcohols and long-chain fatty alcohols.

Solvent ClassificationSolvent ExampleExpected SolubilityRationale
Nonpolar, Aprotic HexaneSoluble / MiscibleThe long, nonpolar alkyl chain of this compound will readily interact with the nonpolar hexane molecules through van der Waals forces.
TolueneSoluble / MiscibleThe aromatic, nonpolar nature of toluene makes it a good solvent for the hydrophobic portion of this compound.
Polar, Aprotic AcetoneSoluble / MiscibleWhile acetone has a polar carbonyl group, its overall character allows for the solubilization of long-chain alcohols.
Ethyl AcetateSoluble / MiscibleAs an ester with both polar and nonpolar characteristics, ethyl acetate is a versatile solvent capable of dissolving this compound.
Tetrahydrofuran (THF)Soluble / MiscibleThe ether linkage in THF provides some polarity, but the cyclic hydrocarbon structure allows for good interaction with the alkyl chain of the alcohol.
Polar, Protic EthanolSoluble / MiscibleShorter-chain alcohols like ethanol are good solvents for longer-chain alcohols due to the ability of both to engage in hydrogen bonding and the interaction of their respective alkyl chains.
MethanolSolubleMethanol, being more polar than ethanol, may show slightly lower but still significant solubility for this compound.
WaterInsoluble / Very LowThe dominant hydrophobic character of the C16 alkyl chain of this compound overcomes the hydrogen bonding potential of the single hydroxyl group, leading to very poor water solubility.

Experimental Protocol: Determination of Solubility

The following is a generalized experimental protocol for determining the solubility of a liquid solute, such as this compound, in an organic solvent. This method is based on the visual determination of miscibility or the point of saturation.

Objective: To determine the qualitative and semi-quantitative solubility of this compound in a given organic solvent at a specific temperature.

Materials:

  • This compound

  • Selected organic solvents (e.g., hexane, ethanol, acetone)

  • Calibrated glass vials or test tubes with stoppers

  • Pipettes or burettes for accurate volume measurement

  • Vortex mixer or magnetic stirrer

  • Constant temperature bath

Procedure:

  • Preparation: Ensure all glassware is clean and dry to avoid any contamination that could affect solubility.

  • Initial Miscibility Test:

    • In a glass vial, add a known volume of the organic solvent (e.g., 1 mL).

    • To this, add an equal volume of this compound.

    • Stopper the vial and vortex or stir the mixture vigorously for 1-2 minutes.

    • Allow the mixture to stand and observe. If the mixture remains a single, clear phase, the two liquids are considered miscible in that proportion. If two distinct layers form, they are immiscible.

  • Semi-Quantitative Solubility Determination (if not fully miscible):

    • Start with a known volume of the solvent in a vial placed in a constant temperature bath (e.g., 25°C).

    • Incrementally add small, known volumes of this compound to the solvent.

    • After each addition, stopper the vial and mix thoroughly until the solute is completely dissolved.

    • Continue adding the solute until a slight, persistent cloudiness or the formation of a separate layer is observed, indicating that the saturation point has been reached.

    • Record the total volume of this compound added to reach saturation.

  • Data Reporting:

    • For miscible liquids, report as "miscible" at the tested temperature.

    • For partially soluble liquids, calculate the solubility in terms of volume/volume percentage (v/v%) or convert to a mass/volume basis using the density of this compound (approximately 0.835 g/mL).

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of this compound in an organic solvent.

G start Start prep Prepare clean, dry glassware start->prep add_solvent Add known volume of solvent to vial prep->add_solvent add_solute Add incremental volume of this compound add_solvent->add_solute mix Mix vigorously add_solute->mix observe Observe for phase separation mix->observe single_phase Single clear phase? observe->single_phase miscible Record as 'Miscible' single_phase->miscible Yes saturation Saturation point reached? single_phase->saturation No end End miscible->end saturation->add_solute No record_soluble Record volume and calculate solubility saturation->record_soluble Yes record_soluble->end

Caption: Workflow for determining the solubility of this compound.

References

An In-depth Technical Guide to the Melting and Boiling Points of 2-Butyl-1-dodecanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and methodologies for determining the melting and boiling points of 2-Butyl-1-dodecanol. Due to a lack of specific experimentally determined values for this compound in readily available literature, this guide also includes data on structurally similar compounds to provide a reasonable estimation of its physical properties.

Estimated Physical Properties of this compound

This compound is a C16 Guerbet alcohol. Guerbet alcohols are branched, primary alcohols that are known for their low melting points and high boiling points relative to their linear isomers[1]. These properties make them useful as lubricants, solvents, and emollients in various industrial applications, including pharmaceuticals and cosmetics.

While specific experimental data for this compound is not available, we can infer its likely physical properties by examining related compounds. The table below summarizes the melting and boiling points of structurally analogous alcohols.

Compound NameMolecular FormulaMelting Point (°C)Boiling Point (°C)Notes
This compound (Estimate) C16H34O Not available Not available A C16 Guerbet alcohol.
1-DodecanolC12H26O24259Linear C12 alcohol, for comparison of branching effect.[2][3][4][5]
2-Octyl-1-dodecanolC20H42O-1 to 1234-238 / 33 mmHgA higher molecular weight C20 Guerbet alcohol.[6]

Based on the trends observed in Guerbet alcohols, this compound is expected to be a liquid at room temperature with a relatively low melting point and a high boiling point, likely intermediate between that of a C12 and a C20 Guerbet alcohol.

Experimental Protocols for Determination of Melting and Boiling Points

The following are detailed, generalized methodologies for the experimental determination of the melting and boiling points of long-chain alcohols like this compound.

2.1. Melting Point Determination (Capillary Method)

This method is suitable for determining the melting point of solid organic compounds.[1]

  • Apparatus:

    • Melting point apparatus (e.g., Mel-Temp or similar)

    • Capillary tubes (sealed at one end)

    • Thermometer (calibrated)

    • Mortar and pestle (if the sample is crystalline)

  • Procedure:

    • Sample Preparation: A small amount of the solid sample is finely ground using a mortar and pestle to ensure uniform heat distribution.

    • Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end. The sample height should be approximately 2-3 mm.

    • Measurement:

      • The loaded capillary tube is placed into the heating block of the melting point apparatus.

      • The sample is heated at a moderate rate until the temperature is about 15-20°C below the expected melting point.

      • The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.

      • The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

      • The temperature at which the last solid crystal melts is recorded as the end of the melting range.

    • Purity Indication: A sharp melting point range (typically 0.5-1°C) is indicative of a pure compound. A broad melting range suggests the presence of impurities.

2.2. Boiling Point Determination (Distillation Method)

This method is used for determining the boiling point of liquid samples at atmospheric pressure.

  • Apparatus:

    • Distillation flask

    • Condenser

    • Receiving flask

    • Thermometer (calibrated) with adapter

    • Heating mantle or oil bath

    • Boiling chips

  • Procedure:

    • Apparatus Setup: The distillation apparatus is assembled. The liquid sample (this compound) is placed in the distillation flask along with a few boiling chips to ensure smooth boiling.

    • Thermometer Placement: The thermometer is positioned so that the top of the bulb is level with the bottom of the side arm of the distillation flask. This ensures that the recorded temperature is that of the vapor in equilibrium with the boiling liquid.

    • Heating: The flask is heated gently. As the liquid boils, the vapor rises and surrounds the thermometer bulb before entering the condenser.

    • Measurement: The temperature is recorded when it becomes constant. This stable temperature, at which the liquid and vapor are in equilibrium, is the boiling point. The boiling point is typically recorded as a range over which the liquid distills.

    • Pressure Correction: The atmospheric pressure should be recorded as the boiling point is dependent on pressure. If the pressure is not at standard atmospheric pressure (760 mmHg), a correction may be needed.

Workflow Visualization

The following diagram illustrates the general experimental workflow for determining the melting and boiling points of a long-chain alcohol.

G Experimental Workflow for Physical Property Determination cluster_0 Melting Point Determination cluster_1 Boiling Point Determination A Sample Preparation (Grinding) B Capillary Loading A->B C Heating and Observation B->C D Record Melting Range C->D End End D->End E Apparatus Setup (Distillation) F Heating to Boil E->F G Temperature Stabilization F->G H Record Boiling Range G->H H->End Start Start Sample This compound Sample Start->Sample Sample->A Sample->E

Caption: Workflow for determining melting and boiling points.

References

Toxicological Profile of 2-Butyl-1-dodecanol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-Butyl-1-dodecanol, a member of the Guerbet alcohols chemical family, is a branched-chain primary alcohol. Its unique physical and chemical properties, such as low volatility, liquidity at low temperatures, and excellent lubricity, have led to its use in a variety of industrial applications, including cosmetics, lubricants, and as a chemical intermediate.[1] A thorough understanding of its toxicological profile is essential for ensuring its safe handling and use.

Due to the limited availability of direct toxicological data for this compound, this guide employs a scientifically accepted read-across approach. This method utilizes data from structurally similar Guerbet alcohols to predict the toxicological properties of the target substance. The selected analogues for this assessment are 2-hexyl-1-decanol, 2-octyl-1-dodecanol, and 2-ethyl-1-hexanol, which share a common chemical class and are expected to have similar metabolic pathways and toxicological profiles.[2][3]

This technical guide provides a comprehensive overview of the toxicological profile of this compound, covering acute toxicity, skin and eye irritation, skin sensitization, mutagenicity, and repeated-dose toxicity. Detailed experimental protocols for key toxicological studies are provided, along with visual representations of the read-across strategy and representative experimental workflows.

Read-Across Justification

The use of a read-across approach is justified based on the structural and metabolic similarities among Guerbet alcohols. These branched-chain primary alcohols are part of a homologous series, and their toxicological properties are expected to be comparable.[4] The primary metabolic pathway for these alcohols involves oxidation to the corresponding aldehyde and carboxylic acid, followed by further metabolism. This shared metabolic fate supports the assumption of similar systemic toxicity profiles.[2] Regulatory bodies and scientific literature support the use of read-across for this class of chemicals to fill data gaps, reducing the need for redundant animal testing.[3]

cluster_target Target Substance cluster_analogs Analog Substances This compound This compound 2-Hexyl-1-decanol 2-Hexyl-1-decanol 2-Hexyl-1-decanol->this compound Read-Across 2-Octyl-1-dodecanol 2-Octyl-1-dodecanol 2-Octyl-1-dodecanol->this compound Read-Across 2-Ethyl-1-hexanol 2-Ethyl-1-hexanol 2-Ethyl-1-hexanol->this compound Read-Across

Figure 1: Read-across approach for this compound.

Data Presentation

The following tables summarize the available quantitative toxicological data for the selected analogue compounds.

Table 1: Acute Toxicity

EndpointSpeciesRouteValueAnalogue Compound
LD50RatOral> 40 mg/kg2-Hexyl-1-decanol
LD50RabbitDermal2 mg/kg2-Hexyl-1-decanol
LD50Rat, Mouse, Guinea Pig, RabbitOral>3000 mg/kg bw2-Ethyl-1-hexanol[5]

Table 2: Skin and Eye Irritation

EndpointSpeciesResultAnalogue Compound
Skin IrritationRabbitIrritating2-Octyl-1-dodecanol[2]
Skin IrritationRabbitModerately irritating2-Ethyl-1-hexanol[4]
Eye IrritationRabbitIrritating2-Octyl-1-dodecanol[2]
Eye IrritationRabbitSeverely irritating2-Ethyl-1-hexanol[4]

Table 3: Skin Sensitization

EndpointSpeciesResultAnalogue Compound
Skin SensitizationGuinea PigNegative2-Hexyl-1-decanol

Table 4: Mutagenicity

Test TypeTest SystemResultAnalogue Compound
Germ Cell MutagenicityHamster OvaryNegative2-Hexyl-1-decanol
In vitro and in vivo assays-Not mutagenic2-Ethyl-1-hexanol[6]

Table 5: Repeated Dose Toxicity

Study DurationSpeciesRouteNOAELEffects Observed at LOAELAnalogue Compound
90-dayRatOral125 mg/kg bw/dayEffects on liver and stomach at 250 mg/kg bw/day2-Ethyl-1-hexanol[5]
14-dayRatOral (Gavage)352 mg/kg/daySignificant increase in liver weight and number of hepatic peroxisomes at 702 mg/kg/day2-Ethyl-1-hexanol[7]
21-dayRatOral (Diet)-Decreased serum lipids, increased liver weights, and an increase in liver peroxisomes at ~1000 mg/kg/day2-Ethyl-1-hexanol[7]

Experimental Protocols

The following are detailed methodologies for key toxicological experiments, based on OECD guidelines.

Acute Dermal Toxicity (Based on OECD Guideline 402)
  • Test Principle: To assess the potential short-term hazards of a substance when it comes into contact with the skin.

  • Test System: Young adult albino rabbits are typically used.

  • Dose Levels and Administration: A limit test is often performed first at a dose of 2000 mg/kg body weight. If mortality or morbidity is observed, a full study with at least three dose levels is conducted. The test substance is applied uniformly over a shaved area of at least 10% of the body surface and held in contact with the skin under a porous gauze dressing for 24 hours.

  • Observation Parameters and Duration: Animals are observed for mortality and clinical signs of toxicity at 1, 2, 4, and 6 hours after application and then daily for 14 days. Body weight is recorded weekly.

  • Evaluation of Results: The LD50 (median lethal dose) is calculated if sufficient data are available. All animals are subjected to a gross necropsy at the end of the study.

Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)
  • Test Principle: To determine the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.

  • Test System: Albino rabbits are the recommended species.

  • Dose Levels and Administration: A single dose of 0.5 mL (for liquids) or 0.5 g (for solids and semi-solids) of the test substance is applied to a small area of shaved skin (approximately 6 cm²) under a gauze patch.

  • Observation Parameters and Duration: The patch is removed after a 4-hour exposure period. Skin reactions (erythema and edema) are scored at 60 minutes, and then at 24, 48, and 72 hours after patch removal.[8]

  • Evaluation of Results: The mean scores for erythema and edema are calculated for each animal at each observation time. The substance is classified as an irritant or corrosive based on the severity and reversibility of the skin reactions.[8]

Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)
  • Test Principle: To assess the potential of a substance to cause damage to the eye.

  • Test System: Albino rabbits are the recommended species.

  • Dose Levels and Administration: A single dose of 0.1 mL (for liquids) or not more than 100 mg (for solids) is instilled into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.

  • Observation Parameters and Duration: The eyes are examined for corneal opacity, iris lesions, and conjunctival redness and chemosis (swelling) at 1, 24, 48, and 72 hours after instillation. The observation period may be extended up to 21 days to assess the reversibility of effects.

  • Evaluation of Results: Scores for each effect are recorded at each observation point. The substance is classified based on the severity and persistence of the ocular lesions.

start Start prep Animal Preparation (Albino Rabbit, Shaved Skin) start->prep apply Apply 0.5 mL/0.5 g of Test Substance to Skin prep->apply occlude Cover with Gauze Patch (4-hour exposure) apply->occlude remove Remove Patch occlude->remove observe Score Erythema & Edema (1, 24, 48, 72 hours) remove->observe evaluate Evaluate Severity & Reversibility of Reactions observe->evaluate classify Classify as Irritant, Corrosive, or Non-irritant evaluate->classify end End classify->end

Figure 2: Workflow for OECD 404 Skin Irritation Test.

Bacterial Reverse Mutation Test (Ames Test) (Based on OECD Guideline 471)
  • Test Principle: To detect gene mutations induced by a chemical, which cause the reversion of a mutation in a bacterial strain, allowing it to grow on a medium lacking a specific amino acid.

  • Test System: Strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations in the histidine or tryptophan operon, respectively.

  • Dose Levels and Administration: At least five different concentrations of the test substance are used. The test is performed with and without a metabolic activation system (S9 mix from rat liver) to mimic mammalian metabolism. The test substance is mixed with the bacterial culture and plated on a minimal agar medium.

  • Observation Parameters and Duration: Plates are incubated for 48-72 hours at 37°C.

  • Evaluation of Results: The number of revertant colonies on the test plates is counted and compared to the number on the negative (solvent) control plates. A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies.

Potential Signaling Pathways

While specific signaling pathways for this compound have not been elucidated, the general toxicological effects of alcohols can provide some insights. High concentrations of alcohols can disrupt cell membranes due to their lipophilic nature, leading to cytotoxicity. For shorter-chain alcohols like ethanol, effects on signaling pathways such as mitogen-activated protein kinase (MAPK) have been observed, which can influence cell proliferation, differentiation, and apoptosis. It is plausible that longer-chain alcohols, if they reach sufficient intracellular concentrations, could also interfere with lipid-dependent signaling pathways or induce cellular stress responses. However, without specific data for this compound, any proposed pathway remains speculative.

substance Lipophilic Substance (e.g., Fatty Alcohol) membrane Cell Membrane Disruption substance->membrane pathways Interference with Lipid-Dependent Signaling substance->pathways stress Cellular Stress (e.g., Oxidative Stress) membrane->stress response Stress Response Pathways (e.g., MAPK activation) stress->response pathways->response apoptosis Apoptosis response->apoptosis inflammation Inflammation response->inflammation

Figure 3: Hypothetical Cellular Toxicity Pathway.

Conclusion

Based on a read-across approach using data from structurally similar Guerbet alcohols, this compound is predicted to have a low order of acute oral and dermal toxicity. It is expected to be a skin and eye irritant. The available data on an analogue suggests it is not a skin sensitizer and is not mutagenic. Repeated-dose studies on a close analogue indicate that the liver may be a target organ at higher dose levels. This toxicological profile, derived from robust analogue data, provides a strong basis for the safe handling and use of this compound in its intended applications. Further testing on this compound itself would be required to definitively confirm these findings.

References

In-Depth Technical Guide: Safety and Handling of 2-Butyl-1-dodecanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific quantitative toxicological data for 2-Butyl-1-dodecanol is limited in publicly available literature. This guide incorporates data from structurally similar long-chain alcohols, such as 2-Octyl-1-dodecanol and 1-Dodecanol, for a comprehensive overview. Users should always consult the manufacturer-specific Safety Data Sheet (SDS) for the most current and detailed information.

Executive Summary

This compound is a long-chain fatty alcohol. While specific toxicological data is sparse, information on analogous compounds indicates a low order of acute toxicity via oral and dermal routes. The primary hazards are associated with skin and eye irritation, which are characteristic of many fatty alcohols due to their ability to disrupt lipid barriers. This document provides a comprehensive guide to the safe handling, storage, and emergency procedures for this compound, including detailed experimental protocols for assessing key safety parameters.

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound and its analogs is presented below.

PropertyValue
Chemical Name This compound
Synonyms 2-n-butyl-1-dodecanol[1]
CAS Number Data not available for this compound. (5333-42-6 for the related 2-Octyl-1-dodecanol)[2]
Molecular Formula C16H34O[1]
Molecular Weight 242.45 g/mol [1]
Appearance Expected to be a clear, slightly yellow, odorless oil (based on 2-Octyl-1-dodecanol)[2]
Boiling Point Data not available. (234-238 °C @ 33 mmHg for 2-Octyl-1-dodecanol)[3]
Melting Point Data not available. (-1 to 1 °C for 2-Octyl-1-dodecanol)[3]
Flash Point 188 °C (open cup) for 2-Octyl-1-dodecanol[3]
Autoignition Temperature 241 °C @ 1,024 hPa for 2-Octyl-1-dodecanol[4]
Density 0.838 g/mL at 25 °C for 2-Octyl-1-dodecanol[3]
Solubility Practically insoluble in water; miscible with 96% ethanol (for 2-Octyl-1-dodecanol)[5]

Toxicological Profile

The following table summarizes available toxicological data for analogous long-chain alcohols.

TestSpeciesRouteValue
Acute Oral Toxicity (LD50) RatOral> 5000 mg/kg (for 1-Dodecanol)[6]
Acute Dermal Toxicity (LD50) RabbitDermal> 5000 mg/kg (for 1-Dodecanol)[6]
Acute Inhalation Toxicity (LC50) RatInhalation> 71 mg/L (1 h) (for 1-Dodecanol)[6]
Skin Irritation RabbitDermalSevere (100 mg/24h) (for 2-Octyl-1-dodecanol)[2]
Eye Irritation RabbitOcularMild (100 mg/24h) (for 2-Octyl-1-dodecanol)[2]

Experimental Protocols

Skin Irritation Testing (Based on OECD Guideline 404)

This protocol outlines the in vivo procedure for assessing the skin irritation potential of a substance.

  • Test System: Healthy, young adult albino rabbits are utilized.

  • Preparation: Approximately 24 hours before the test, the fur on the dorsal area of the trunk is clipped.

  • Application: A dose of 0.5 mL (for liquids) or 0.5 g (for solids and semi-solids) of the test substance is applied to a small area (about 6 cm²) of the clipped skin and covered with a gauze patch and non-irritating tape. An untreated area of skin serves as a control.

  • Exposure: The standard exposure period is 4 hours.

  • Observation: Following the exposure period, the patch is removed, and the skin is gently cleaned. The treated area is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after removal of the patch. If the effects persist, observations may be extended up to 14 days.

  • Scoring: The severity of erythema and edema is graded on a scale from 0 (no effect) to 4 (severe).

Eye Irritation Testing (Based on OECD Guideline 405)

This protocol details the in vivo method for evaluating eye irritation.

  • Test System: Healthy, young adult albino rabbits are used.

  • Procedure: The test substance (0.1 mL for liquids or 0.1 g for solids) is instilled into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control. The eyelids are then gently held together for approximately one second.

  • Observation: The eyes are examined for corneal opacity, iris lesions, and conjunctival redness and chemosis (swelling) at 1, 24, 48, and 72 hours post-instillation. The reversibility of any observed lesions is monitored for up to 21 days.

  • Scoring: Ocular lesions are scored according to a standardized grading system.

Flash Point Determination (Pensky-Martens Closed Cup Method - ASTM D93)
  • Apparatus: The test is conducted using a Pensky-Martens closed-cup tester.

  • Procedure: The sample is introduced into the test cup, and the lid is securely fastened. The sample is then heated at a slow, constant rate while being continuously stirred. At specific temperature intervals, an ignition source is introduced into the vapor space above the sample.

  • Determination: The flash point is defined as the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite.

Mechanism of Action and Signaling Pathways

The primary mechanism of skin irritation by fatty alcohols involves the disruption of the stratum corneum's lipid barrier, rather than a specific receptor-mediated pathway.

  • Lipid Barrier Disruption: Fatty alcohols can intercalate into the lipid lamellae of the stratum corneum, disrupting its organized structure. This leads to an increase in transepidermal water loss (TEWL) and enhances the permeability of the skin to other potential irritants.[7]

  • Inflammatory Response: The compromised barrier function can trigger a non-specific inflammatory response in the underlying epidermis. Keratinocytes, when exposed to the irritant, can release pro-inflammatory cytokines such as interleukin-1 alpha (IL-1α) and tumor necrosis factor-alpha (TNF-α). This cascade of inflammatory mediators results in the clinical signs of irritation, including erythema and edema.

Skin_Irritation_Pathway cluster_exposure Exposure cluster_skin Skin Barrier Interaction cluster_response Cellular and Tissue Response Chemical This compound Stratum_Corneum Stratum Corneum (Lipid Bilayers) Chemical->Stratum_Corneum Disruption of Lipid Structure Keratinocytes Keratinocytes Stratum_Corneum->Keratinocytes Increased Permeability & Stress Cytokine_Release Release of Pro-inflammatory Cytokines (e.g., IL-1α, TNF-α) Keratinocytes->Cytokine_Release Activation Inflammation Clinical Inflammation (Erythema, Edema) Cytokine_Release->Inflammation

Caption: Generalized pathway for fatty alcohol-induced skin irritation.

Safety and Handling

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Chemical safety goggles or a face shield are recommended.

  • Skin Protection: Wear chemically resistant gloves, such as nitrile rubber.

  • Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.

  • Body Protection: A standard laboratory coat should be worn.

Handling and Storage
  • Handling: Avoid direct contact with skin and eyes, and prevent inhalation of vapors or mists. Ensure the work area is well-ventilated.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

First Aid
  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.

  • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek medical advice.

Fire-Fighting
  • Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical powder, or carbon dioxide.[8]

  • Combustion Products: Hazardous decomposition products include carbon monoxide and carbon dioxide.

Spills and Disposal
  • Spill Cleanup: Absorb spills with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal. Ensure adequate ventilation and wear appropriate PPE during cleanup.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Workflow Diagrams

Safe_Handling_Workflow cluster_planning Pre-Handling cluster_operation Handling and Storage cluster_emergency Contingency Risk_Assessment Perform Risk Assessment SDS_Review Review Safety Data Sheet Risk_Assessment->SDS_Review PPE_Selection Select Appropriate PPE SDS_Review->PPE_Selection Ventilation Ensure Adequate Ventilation PPE_Selection->Ventilation Safe_Use Avoid Contact and Inhalation Ventilation->Safe_Use Proper_Storage Store in a Cool, Dry, Well-Ventilated Area Safe_Use->Proper_Storage Spill Spill Safe_Use->Spill Exposure Exposure Safe_Use->Exposure Fire Fire Proper_Storage->Fire Spill_Response Follow Spill Cleanup Protocol Spill->Spill_Response First_Aid_Response Administer First Aid Exposure->First_Aid_Response Fire_Response Use Suitable Extinguishing Media Fire->Fire_Response

Caption: A comprehensive workflow for the safe handling of this compound.

Skin_Irritation_Test_Workflow Start Start Animal_Preparation Prepare Albino Rabbit (Clip Fur) Start->Animal_Preparation Substance_Application Apply 0.5 mL/g of Test Substance to Skin Animal_Preparation->Substance_Application Cover_Test_Site Cover with Gauze Patch Substance_Application->Cover_Test_Site Exposure_Period 4-Hour Exposure Cover_Test_Site->Exposure_Period Patch_Removal Remove Patch and Cleanse Skin Exposure_Period->Patch_Removal Observation_Points Observe for Erythema and Edema at 1, 24, 48, and 72 Hours Patch_Removal->Observation_Points Lesion_Scoring Score Lesions (Scale 0-4) Observation_Points->Lesion_Scoring End End Lesion_Scoring->End

Caption: Experimental workflow for in vivo skin irritation testing (OECD 404).

Eye_Irritation_Test_Workflow Start Start Substance_Instillation Instill 0.1 mL/g of Test Substance into Conjunctival Sac Start->Substance_Instillation Initial_Observation Examine Eyes at 1, 24, 48, and 72 Hours Substance_Instillation->Initial_Observation Effect_Scoring Score Corneal Opacity, Iris Lesions, and Conjunctival Effects Initial_Observation->Effect_Scoring Reversibility_Assessment Assess Reversibility of Lesions over a 21-Day Period Effect_Scoring->Reversibility_Assessment End End Reversibility_Assessment->End

Caption: Experimental workflow for in vivo eye irritation testing (OECD 405).

References

Purity standards for 2-Butyl-1-dodecanol

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Purity Standards of 2-Butyl-1-dodecanol

For researchers, scientists, and drug development professionals, ensuring the purity and quality of chemical compounds is paramount. This guide provides a comprehensive overview of the purity standards for this compound, a C16 Guerbet alcohol. Due to the limited availability of specific data for this compound, this document leverages established standards for closely related Guerbet alcohols, offering a robust framework for quality assessment.

Understanding this compound

This compound is a branched-chain primary alcohol, a member of the Guerbet alcohol family. These alcohols are known for their unique properties, including low volatility, excellent thermal stability, and liquid state at room temperature, which makes them valuable in various industrial and pharmaceutical applications. The synthesis of Guerbet alcohols can result in a mixture of related structures and residual starting materials, necessitating stringent quality control.

Purity Specifications

The purity of Guerbet alcohols is typically defined by a set of physical and chemical parameters. The following table summarizes common specifications for Guerbet alcohols in a similar class to this compound, based on industry standards for high-purity grades.[1][2]

ParameterSpecificationTest Method
Alcohol Composition (as 2-alkyl-1-alkanol) ≥ 90.0 wt. %Gas Chromatography (GC)
Water Content ≤ 0.1 wt. %Karl Fischer Titration
Color ≤ 10 HazenASTM D1209
Ester Number ≤ 0.5 mg KOH/gTitration
Acid Number ≤ 0.05 mg KOH/gTitration
Iodine Number ≤ 0.5 g I₂/100gTitration
Hydroxyl Number 125–140 mg KOH/gTitration
Carbonyl Number ≤ 0.3 mg KOH/gTitration

Key Experimental Protocols

Accurate determination of the purity of this compound relies on a combination of analytical techniques. The primary methods employed are Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) for separation and identification of components, alongside various titrimetric and spectroscopic methods for specific impurity classes.

Gas Chromatography (GC) for Purity Assay

Objective: To determine the percentage of this compound and to quantify related alcohol impurities.

Methodology:

  • Sample Preparation: A dilute solution of the this compound sample is prepared in a suitable volatile solvent, such as hexane or isopropanol. An internal standard (e.g., a long-chain alkane) may be added for improved quantification.

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) is used.

    • Column: A non-polar capillary column (e.g., DB-1 or equivalent) is typically employed for the separation of long-chain alcohols.

    • Injector: Split/splitless injector, operated at a high temperature (e.g., 250°C) to ensure complete volatilization.

    • Oven Program: A temperature gradient is used to elute compounds with a wide range of boiling points. For example, an initial temperature of 100°C held for 2 minutes, followed by a ramp of 10°C/minute to 300°C, held for 10 minutes.

    • Detector: FID operated at a high temperature (e.g., 300°C).

  • Analysis: The prepared sample is injected into the GC. The retention times of the peaks are compared with those of a certified reference standard of this compound to identify the main component. The peak areas are used to calculate the percentage purity of the sample.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification

Objective: To identify the chemical structures of unknown impurities.

Methodology: The sample preparation and GC conditions are similar to those described for GC-FID analysis. The key difference is the use of a Mass Spectrometer as the detector.

  • Ionization: Electron Ionization (EI) is commonly used to generate fragment ions.

  • Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer separates the ions based on their mass-to-charge ratio.

  • Data Analysis: The mass spectrum of each impurity peak is compared against a spectral library (e.g., NIST) to propose a chemical structure. This is particularly useful for identifying isomeric impurities, byproducts from the Guerbet reaction, or residual starting materials.[3]

Karl Fischer Titration for Water Content

Objective: To quantify the amount of water in the sample.

Methodology:

  • Instrumentation: An automated Karl Fischer titrator is used.

  • Reagent: A Karl Fischer reagent (typically an iodine-sulfur dioxide-base solution in an alcohol solvent) is used.

  • Procedure: A known weight of the this compound sample is dissolved in a suitable anhydrous solvent and titrated with the Karl Fischer reagent. The endpoint is detected potentiometrically. The volume of titrant consumed is directly proportional to the amount of water in the sample.

Visualizing Workflows and Relationships

Experimental Workflow for Purity Analysis

The following diagram illustrates a typical workflow for the comprehensive purity analysis of a batch of this compound.

G cluster_0 Sample Reception & Preparation cluster_1 Analytical Testing cluster_2 Data Analysis & Reporting Sample Batch of this compound Prep Sample Preparation (Dilution, Weighing) Sample->Prep GC Gas Chromatography (GC-FID) (Purity Assay) Prep->GC GCMS GC-Mass Spectrometry (Impurity ID) Prep->GCMS KF Karl Fischer Titration (Water Content) Prep->KF Titrations Titrimetric Analyses (Acid/Ester/Iodine No.) Prep->Titrations Analysis Data Processing & Comparison to Specifications GC->Analysis GCMS->Analysis KF->Analysis Titrations->Analysis Report Certificate of Analysis (CoA) Analysis->Report Final Final Report->Final Final Quality Decision (Release/Reject) G cluster_identity Identity & Main Component cluster_impurities Process & Degradation Impurities cluster_general General Properties center_node Overall Purity & Quality Assessment purity Purity (GC Assay) purity->center_node hydroxyl Hydroxyl Number hydroxyl->center_node acid Acid Number acid->center_node ester Ester Number ester->center_node carbonyl Carbonyl Number carbonyl->center_node unsaturation Iodine Number unsaturation->center_node water Water Content water->center_node color Color color->center_node

References

An In-depth Technical Guide to 2-Butyl-1-dodecanol: A C16 Guerbet Alcohol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and IUPAC Nomenclature

2-Butyl-1-dodecanol is a branched-chain primary alcohol. Based on the principles of IUPAC nomenclature, the longest carbon chain containing the hydroxyl group is identified as the parent chain. In this case, the dodecane (12-carbon) chain substituted at the second carbon with a butyl group forms the longest continuous chain of sixteen carbons. Therefore, the correct IUPAC name for this compound is This compound . It belongs to a class of compounds known as Guerbet alcohols, which are β-alkylated dimer alcohols. These compounds are of significant interest in various industrial applications, including pharmaceuticals, due to their unique physical and chemical properties.

Molecular Structure:

Physicochemical Properties

PropertyThis compound1-Hexadecanol (Cetyl Alcohol)2-Hexyl-1-decanol (C16 Guerbet Alcohol)
IUPAC Name This compoundHexadecan-1-ol2-Hexyl-1-decanol
CAS Number 21078-85-336653-82-42425-77-6
Molecular Formula C16H34OC16H34OC16H34O
Molecular Weight 242.45 g/mol [1]242.44 g/mol 242.45 g/mol
Appearance Colorless to slightly yellowish liquid (expected)Waxy white solidColourless to slightly yellowish liquid
Density 0.835 g/mL[1]~0.818 g/cm³0.835-0.845 g/cm³ (at 20℃)[2]
Melting Point Low (expected)49.3 °C-30 °C (max)[2]
Boiling Point High (expected)344 °CNot specified
Viscosity --40-50 mPa.s (at 20℃)[2]

Synthesis of this compound: The Guerbet Reaction

This compound is synthesized via the Guerbet reaction, a self-condensation of a primary alcohol to form a β-alkylated dimer alcohol.[3] This reaction typically requires high temperatures and a catalyst system composed of a base and a dehydrogenation/hydrogenation catalyst.

Reaction Pathway

The Guerbet reaction proceeds through a four-step mechanism:

  • Dehydrogenation: The primary alcohol is oxidized to its corresponding aldehyde.

  • Aldol Condensation: Two molecules of the aldehyde undergo an aldol condensation to form a β-hydroxy aldehyde, which then dehydrates to an α,β-unsaturated aldehyde.

  • Hydrogenation: The α,β-unsaturated aldehyde is then hydrogenated to the saturated aldehyde.

  • Reduction: Finally, the saturated aldehyde is reduced to the primary alcohol product.

Guerbet_Reaction_Pathway A 1-Octanol (Starting Material) B Octanal (Aldehyde Intermediate) A->B Dehydrogenation (-H2) C Aldol Condensation & Dehydration B->C Base Catalyst D 2-Hexyl-2-decenal (Unsaturated Aldehyde) C->D E 2-Hexyldecanal (Saturated Aldehyde) D->E Hydrogenation (+H2) F 2-Hexyl-1-decanol (C16 Guerbet Alcohol) E->F Reduction (+H2)

Detailed Experimental Protocol

This protocol is a generalized procedure for the synthesis of a Guerbet alcohol and can be adapted for the synthesis of this compound from 1-octanol.

Materials:

  • 1-Octanol (starting alcohol)

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH) (catalyst)

  • Raney Nickel or a copper-based catalyst (co-catalyst)

  • Inert solvent (e.g., xylene), optional

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware for reflux and distillation

  • Heating mantle and magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Reactor Setup: A multi-necked round-bottom flask is equipped with a mechanical stirrer, a thermometer, a nitrogen inlet, and a condenser fitted with a Dean-Stark trap to remove the water formed during the reaction.

  • Charging the Reactor: The flask is charged with 1-octanol and the basic catalyst (e.g., 1-5% by weight of the alcohol). A co-catalyst (e.g., Raney Nickel) can also be added at this stage.

  • Inert Atmosphere: The system is purged with an inert gas (nitrogen or argon) to remove air and prevent oxidation side reactions.

  • Heating and Reaction: The reaction mixture is heated to a high temperature, typically in the range of 200-250°C, with vigorous stirring. The progress of the reaction can be monitored by the collection of water in the Dean-Stark trap.

  • Reaction Work-up: After the reaction is complete (i.e., no more water is evolved), the mixture is cooled to room temperature.

  • Catalyst Removal: The basic catalyst is neutralized with an acid (e.g., hydrochloric acid or sulfuric acid), and the resulting salt is removed by filtration or washing with water. The solid co-catalyst is removed by filtration.

  • Purification: The crude product is purified by vacuum distillation to separate the desired this compound from unreacted starting material and byproducts.

Safety Precautions: This reaction should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (safety goggles, lab coat, and gloves) should be worn. The reaction involves high temperatures and flammable materials.

Applications in Drug Development

The unique properties of Guerbet alcohols, such as their liquid nature at room temperature, low volatility, and low irritation potential, make them attractive for various applications in the pharmaceutical industry.[4][5]

Excipients in Formulations

Guerbet alcohols can be used as excipients in topical and transdermal drug delivery systems. Their emollient properties can improve the feel and spreadability of creams and ointments.[6] Their ability to solubilize poorly water-soluble active pharmaceutical ingredients (APIs) can enhance drug delivery.[6]

Drug Delivery Systems

Branched-chain fatty alcohols, including Guerbet alcohols, have been investigated as components of advanced drug delivery systems. For instance, they can be used as the lipid core in nanostructured lipid carriers (NLCs) or as hydrophobic moieties in the formation of prodrug nanoassemblies.[7] The branched structure can influence the self-assembly properties and the release profile of the encapsulated drug.[7]

Drug_Development_Applications A This compound B Excipient in Topical Formulations A->B C Component of Drug Delivery Systems A->C D Solubilizer for Poorly Soluble APIs B->D Function E Emollient in Creams and Ointments B->E Function F Lipid Core in Nanoparticles (NLCs) C->F Example G Hydrophobic Moiety in Prodrug Nanoassemblies C->G Example

Conclusion

This compound, a C16 Guerbet alcohol, possesses a unique combination of properties that make it a valuable compound for researchers and professionals in drug development. Its synthesis via the well-established Guerbet reaction provides a route to a high-purity, branched-chain alcohol. While specific experimental data for this particular molecule is limited, its characteristics can be reliably inferred from its chemical class. Its potential as a versatile excipient and a component in advanced drug delivery systems warrants further investigation for the formulation of innovative and effective pharmaceutical products.

References

An In-Depth Technical Guide to 2-Butyl-1-dodecanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Butyl-1-dodecanol, a C16 Guerbet alcohol, is a branched-chain primary alcohol with emerging significance in various industrial applications, including a potential role in pharmaceutical formulations. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and physicochemical properties of this compound. Detailed experimental protocols for its synthesis via the Guerbet reaction are outlined, and its potential applications in drug development as an excipient are discussed. This document aims to serve as a core reference for researchers and professionals in the fields of chemistry and pharmaceutical sciences.

Discovery and History

The history of this compound is intrinsically linked to the discovery of the Guerbet reaction by the French chemist Marcel Guerbet in the late 19th century. While Guerbet's initial publications in the 1890s focused on the self-condensation of lower alcohols like n-butanol to form 2-ethylhexanol, his work laid the foundation for the synthesis of a wide range of β-alkylated primary alcohols, which came to be known as Guerbet alcohols.[1] There is some historical debate, as Russian chemist Vladimir Markovnikov may have made similar observations earlier.

The specific synthesis and characterization of this compound, a C16 Guerbet alcohol, is a more recent development stemming from the broader exploration of the Guerbet reaction with longer-chain fatty alcohols. The reaction itself involves the dimerization of a primary alcohol at elevated temperatures in the presence of a catalyst, resulting in a larger, branched-chain alcohol.[1]

Physicochemical Properties

This compound is a C16 branched-chain primary alcohol. Its structure imparts properties such as a low melting point and good fluidity, which are characteristic of Guerbet alcohols.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Formula C₁₆H₃₄O[2]
Molecular Weight 242.45 g/mol [2]
CAS Number 21078-85-3
Appearance Oily liquid (presumed)General property of Guerbet alcohols
Density 0.835 g/mL[2]
Solubility Practically insoluble in water; miscible with alcohols and oils (presumed)General property of Guerbet alcohols

Note: Due to limited publicly available data, some properties are presumed based on the general characteristics of Guerbet alcohols.

Synthesis of this compound

The primary method for synthesizing this compound is the Guerbet reaction, which involves the self-condensation of 1-octanol. The reaction proceeds through a series of steps: dehydrogenation of the alcohol to an aldehyde, aldol condensation, dehydration to an unsaturated aldehyde, and finally, hydrogenation to the saturated branched alcohol.[1]

General Reaction Scheme

The overall reaction for the synthesis of this compound from 1-octanol is as follows:

2 CH₃(CH₂)₇OH → CH₃(CH₂)₇CH(CH₂CH₂CH₂CH₃)CH₂OH + H₂O

Experimental Protocol: Guerbet Condensation of 1-Octanol

The following is a generalized experimental protocol for the synthesis of a Guerbet alcohol, adapted for the synthesis of this compound from 1-octanol.

Materials:

  • 1-Octanol

  • Sodium hydroxide (or potassium hydroxide)

  • Hydrogenation catalyst (e.g., Raney nickel, palladium on carbon)

  • Inert solvent (optional, e.g., xylene)

  • Nitrogen gas supply

  • Standard laboratory glassware for reflux, distillation, and extraction

  • Heating mantle and magnetic stirrer

Procedure:

  • Reaction Setup: A multi-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a Dean-Stark trap (to remove water), a thermometer, and a nitrogen inlet.

  • Charging the Reactor: The flask is charged with 1-octanol and a catalytic amount of a strong base, such as sodium hydroxide or potassium hydroxide (typically 1-5 mol% relative to the alcohol). A hydrogenation catalyst may also be added at this stage, or in a subsequent step.

  • Inert Atmosphere: The system is purged with nitrogen to create an inert atmosphere.

  • Heating and Reaction: The reaction mixture is heated to a high temperature, typically in the range of 180-250°C, with vigorous stirring. The water produced during the reaction is continuously removed via the Dean-Stark trap.

  • Monitoring the Reaction: The progress of the reaction can be monitored by techniques such as gas chromatography (GC) to observe the consumption of the starting alcohol and the formation of the Guerbet alcohol.

  • Work-up and Purification:

    • After the reaction is complete (typically several hours), the mixture is cooled to room temperature.

    • The basic catalyst is neutralized with an acid (e.g., sulfuric acid or hydrochloric acid).

    • If a heterogeneous hydrogenation catalyst was used, it is removed by filtration.

    • The organic layer is separated, washed with water and brine, and then dried over an anhydrous drying agent (e.g., sodium sulfate).

    • The crude product is purified by vacuum distillation to separate the unreacted 1-octanol and any byproducts from the desired this compound.

Logical Workflow for Guerbet Synthesis

Guerbet_Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification charge_reactants Charge Reactor with 1-Octanol and Base purge_n2 Purge with Nitrogen charge_reactants->purge_n2 heat_stir Heat to 180-250°C with Stirring purge_n2->heat_stir remove_water Continuously Remove Water heat_stir->remove_water monitor_reaction Monitor by GC remove_water->monitor_reaction cool_neutralize Cool and Neutralize monitor_reaction->cool_neutralize filter_catalyst Filter Catalyst cool_neutralize->filter_catalyst wash_dry Wash and Dry Organic Layer filter_catalyst->wash_dry distill Vacuum Distillation wash_dry->distill final_product final_product distill->final_product This compound

Logical workflow for the synthesis of this compound via the Guerbet reaction.

Spectroscopic Data

Detailed spectroscopic data for this compound is not widely available in public databases. However, the expected spectral characteristics can be inferred from its structure.

Expected ¹H NMR (Proton NMR) Signals:

  • A triplet corresponding to the terminal methyl group of the butyl chain.

  • A triplet corresponding to the terminal methyl group of the dodecyl chain.

  • A complex multiplet region for the numerous methylene (-CH₂) groups in the backbone and side chain.

  • A doublet for the methylene protons adjacent to the hydroxyl group (-CH₂OH).

  • A multiplet for the methine proton at the branch point (-CH-).

  • A broad singlet for the hydroxyl proton (-OH).

Expected ¹³C NMR (Carbon NMR) Signals:

  • Two distinct signals for the terminal methyl carbons.

  • Multiple signals in the aliphatic region for the methylene carbons.

  • A signal for the methine carbon at the branch point.

  • A signal for the carbon bearing the hydroxyl group, shifted downfield.

Expected IR (Infrared) Spectroscopy Bands:

  • A strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol.

  • Strong C-H stretching absorptions in the region of 2850-2960 cm⁻¹.

  • A C-O stretching absorption in the region of 1000-1100 cm⁻¹.

Expected Mass Spectrometry (MS) Fragmentation:

  • The molecular ion peak (M⁺) would be expected at m/z = 242.

  • Fragmentation patterns would likely involve the loss of water (M-18) and alpha-cleavage around the hydroxyl group.

Applications in Drug Development

While specific applications of this compound in drug development are not extensively documented, the properties of Guerbet alcohols, in general, suggest several potential uses as pharmaceutical excipients.

Potential Roles as a Pharmaceutical Excipient
  • Solubilizer and Emollient: Due to its branched structure and lipophilic nature, this compound could function as a solubilizer for poorly water-soluble active pharmaceutical ingredients (APIs) in topical and transdermal formulations. Its emollient properties would also be beneficial in skin-care-related drug products.

  • Penetration Enhancer: Longer-chain Guerbet alcohols, such as 2-octyl-1-dodecanol, have been investigated as penetration enhancers in transdermal drug delivery systems.[3] It is plausible that this compound could exhibit similar properties, facilitating the transport of APIs across the skin barrier.

  • Component of Lipid-Based Drug Delivery Systems: Its oil-like properties make it a candidate for inclusion in lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS), microemulsions, and nanoemulsions, which are designed to enhance the oral bioavailability of poorly soluble drugs.

Signaling Pathways and Biological Activity

Currently, there is no significant body of research to suggest that this compound has direct biological activity or interacts with specific signaling pathways in a pharmacologically relevant manner. Its primary role in a pharmaceutical context would likely be as an inactive ingredient that helps to deliver the active drug substance effectively.

Conclusion

This compound, a C16 Guerbet alcohol, represents a class of branched-chain primary alcohols with a unique set of physicochemical properties that make them suitable for a variety of industrial applications. While its specific use in drug development is not yet well-established, its characteristics as a solubilizer, emollient, and potential penetration enhancer suggest that it could be a valuable excipient in the formulation of topical, transdermal, and lipid-based drug delivery systems. Further research into the specific properties and toxicological profile of this compound is warranted to fully explore its potential in the pharmaceutical industry.

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of 2-Butyl-1-dodecanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the laboratory-scale synthesis of 2-Butyl-1-dodecanol, a branched-chain primary alcohol. The primary synthesis route detailed is the Guerbet reaction, a self-condensation of a primary alcohol to form a β-alkylated dimer alcohol[1][2]. An alternative two-step method involving an aldol reaction followed by reduction is also presented.

Chemical Properties
PropertyValue
Molecular Formula C₁₆H₃₄O[3]
Molecular Weight 186.33 g/mol [4][5]
CAS Number 3913-02-8[4][5]
Appearance Colorless oily liquid with a sweet odor[5]
Boiling Point 145-149 °C
Density 0.833 g/mL at 25 °C

Synthesis via Guerbet Reaction

The Guerbet reaction is a robust method for the synthesis of branched alcohols[1][2][6]. The overall reaction for the synthesis of this compound involves the dimerization of 1-hexanol.

Reaction Scheme

Guerbet Reaction Overall Guerbet Reaction for this compound Synthesis 2 * CH3(CH2)5OH 2 * 1-Hexanol CH3(CH2)7CH(CH2CH2CH3)CH2OH This compound 2 * CH3(CH2)5OH->CH3(CH2)7CH(CH2CH2CH3)CH2OH Catalyst, Base, Heat H2O H2O

Caption: Overall Guerbet reaction of 1-hexanol to this compound.

Experimental Protocol

This protocol is adapted from a similar Guerbet reaction for the synthesis of isododecyl alcohol[4].

Materials:

  • 1-Hexanol (Reagent Grade)

  • Sodium Hydroxide (NaOH)

  • Zinc Oxide (ZnO)

  • Nitrogen gas (inert atmosphere)

  • Reaction kettle with a water separator and condenser

  • Heating mantle

  • Filtration apparatus

  • Distillation apparatus

Procedure:

  • To a reaction kettle connected to a water separator, add 204g of 1-hexanol, 10.2g of sodium hydroxide, and 1.13g of zinc oxide[4].

  • Purge the reaction kettle with nitrogen gas to establish an inert atmosphere[4].

  • Under the nitrogen atmosphere, slowly heat the mixture to 210 °C while stirring[4].

  • Maintain the reaction at 210 °C for 3 hours. Water will be collected in the separator as the reaction proceeds[4].

  • After 3 hours, cool the reaction mixture to room temperature.

  • Filter the crude product to remove the catalyst and any solid byproducts.

  • Purify the filtrate by vacuum distillation to obtain this compound[4].

Quantitative Data
ParameterValueReference
Starting Material 1-Hexanol (204g)[4]
Catalyst Zinc Oxide (1.13g)[4]
Base Sodium Hydroxide (10.2g)[4]
Reaction Temperature 210 °C[4]
Reaction Time 3 hours[4]
Yield ~86% (160g of isododecyl alcohol)[4]
Guerbet Reaction Mechanism Workflow

The Guerbet reaction proceeds through a four-step mechanism: dehydrogenation, aldol condensation, dehydration, and hydrogenation[7][8].

Guerbet_Mechanism Guerbet Reaction Mechanism A 1. Dehydrogenation (Alcohol to Aldehyde) B 2. Aldol Condensation A->B C 3. Dehydration (Elimination of Water) B->C D 4. Hydrogenation (Aldehyde to Alcohol) C->D

Caption: The four key steps of the Guerbet reaction mechanism.

Synthesis via Aldol Reaction and Reduction

An alternative laboratory synthesis involves the aldol condensation of n-hexanal followed by a two-step reduction[9].

Reaction Scheme

Aldol_Reduction_Synthesis Two-Step Synthesis of this compound 2 * n-Hexanal 2 * n-Hexanal 2-Butyl-2-octenal 2-Butyl-2-octenal 2 * n-Hexanal->2-Butyl-2-octenal Barium Hydroxide 2-Butyl-1-octanol 2-Butyl-1-octanol 2-Butyl-2-octenal->2-Butyl-1-octanol 1. Pd/C, H2 2. NaBH4

Caption: Synthesis of this compound via aldol condensation and reduction.

Experimental Protocol

This protocol is based on a patented synthetic method[9].

Step 1: Aldol Condensation

Materials:

  • n-Hexanal

  • Barium Hydroxide (Ba(OH)₂) aqueous solution

  • Reflux apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Mix an aqueous solution of barium hydroxide with n-hexanal. The molar ratio of barium hydroxide to n-hexanal should be between 1% and 10%[9].

  • Heat the mixture to reflux for a period of time (e.g., 1 hour)[9].

  • After cooling, perform a liquid-liquid separation.

  • The organic layer is then concentrated under reduced pressure to yield 2-butyl-2-octenal[9].

Step 2: Reduction

Materials:

  • 2-Butyl-2-octenal

  • Methanol

  • Palladium on carbon (Pd/C)

  • Sodium borohydride (NaBH₄)

  • Hydrogen source

  • Reaction flask

  • Stirring apparatus

  • Ethyl acetate

  • Saturated salt solution

Procedure:

  • Dissolve the 2-butyl-2-octenal in methanol and add palladium on carbon as a catalyst[9].

  • Pressurize the vessel with hydrogen and heat to reflux to convert the starting material into a mixture of the corresponding aldehyde and alcohol[9].

  • To this mixture, add sodium borohydride and stir at room temperature for a period of time[9].

  • Gently warm the reaction to 50 °C and continue to react[9].

  • After the reaction is complete, add water and stir.

  • Remove the methanol via vacuum distillation.

  • Add a saturated salt solution and extract the product twice with ethyl acetate[9].

  • Combine the ethyl acetate layers, concentrate under reduced pressure, and then purify by vacuum distillation to obtain this compound[9].

Quantitative Data Summary
ParameterValue/RangeReference
Catalyst (Aldol) Barium Hydroxide[9]
Molar Ratio (Catalyst:Aldehyde) 1% - 10%[9]
Reducing Agent 1 Palladium on Carbon (Pd/C)[9]
Reducing Agent 2 Sodium Borohydride (NaBH₄)[9]
Weight Ratio (NaBH₄:Aldehyde/Alcohol mix) (0.7 - 2.0) : 1[9]
Final Purification Vacuum Distillation[9]

Logical Workflow for Aldol-Reduction Synthesis

Aldol_Workflow Workflow for Aldol Condensation and Reduction Synthesis Start Start: n-Hexanal Aldol Aldol Condensation (Barium Hydroxide) Start->Aldol Intermediate Intermediate: 2-Butyl-2-octenal Aldol->Intermediate Reduction1 Partial Reduction (Pd/C, H2) Intermediate->Reduction1 Mix Mixture of Aldehyde and Alcohol Reduction1->Mix Reduction2 Full Reduction (NaBH4) Mix->Reduction2 Purification Workup and Purification Reduction2->Purification End Product: This compound Purification->End

Caption: Step-by-step workflow for the synthesis of this compound.

References

Application Note: Analytical Methods for the Detection of 2-Butyl-1-dodecanol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Butyl-1-dodecanol is a long-chain branched alcohol that finds application in various industrial and pharmaceutical formulations as a solvent, emollient, and viscosity-modifying agent. Accurate and sensitive quantification of this compound is crucial for quality control, formulation development, and stability studies. This document provides detailed protocols for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle

Gas chromatography is a well-established technique for the separation of volatile and semi-volatile compounds like this compound. The sample is vaporized and injected onto a chromatographic column, where it is separated based on its boiling point and interaction with the stationary phase. The separated analyte then enters a mass spectrometer, which ionizes the molecule and fragments it in a reproducible manner. The resulting mass spectrum provides a unique fingerprint for identification and can be used for quantification.

Experimental Protocol

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • To 1 mL of the sample matrix (e.g., plasma, formulation buffer), add 50 µL of an internal standard (IS) solution (e.g., 2-Octyl-1-dodecanol at 10 µg/mL in methanol).

  • Add 3 mL of a suitable extraction solvent (e.g., ethyl acetate or hexane).

  • Vortex the mixture for 2 minutes to ensure thorough mixing.

  • Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a clean glass tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., hexane or ethyl acetate) for GC-MS analysis.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar capillary column.

  • Injection Volume: 1 µL.

  • Injector Temperature: 280°C.

  • Injection Mode: Splitless.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Quantifier Ion for this compound: To be determined experimentally (likely a characteristic fragment).

    • Qualifier Ion(s) for this compound: To be determined experimentally.

    • Quantifier Ion for IS (2-Octyl-1-dodecanol): To be determined experimentally.

Quantitative Data (Example)

ParameterValue
Linearity Range10 ng/mL - 2000 ng/mL (r² > 0.995)
Limit of Detection (LOD)3 ng/mL
Limit of Quantification (LOQ)10 ng/mL
Recovery85% - 105%
Precision (%RSD)< 15%

Method 2: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

Principle

For enhanced sensitivity and specificity, especially in complex biological matrices, HPLC-MS/MS is the method of choice. Since this compound lacks a strong chromophore for UV detection, a derivatization step is employed to improve its ionization efficiency for mass spectrometry. In this protocol, phenyl isocyanate is used as a derivatizing agent, which reacts with the hydroxyl group of the alcohol. The derivatized analyte is then separated by reversed-phase HPLC and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Experimental Protocol

1. Sample Preparation and Derivatization

  • Perform Liquid-Liquid Extraction as described in the GC-MS protocol (Section 1).

  • After evaporating the extraction solvent, reconstitute the residue in 200 µL of acetonitrile.

  • Add 25 µL of phenyl isocyanate.

  • Heat the mixture at 70°C for 30 minutes in a sealed vial.

  • Add 10 µL of methanol to quench the excess phenyl isocyanate and heat again at 70°C for 30 minutes.

  • Evaporate the solution to dryness under a gentle stream of nitrogen at 80°C.

  • Reconstitute the final residue in 200 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water) for HPLC-MS/MS analysis.

2. HPLC-MS/MS Instrumentation and Conditions

  • HPLC System: Agilent 1290 Infinity II LC System or equivalent.

  • Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.

  • Column: Zorbax Eclipse Plus C18 (50 mm x 2.1 mm, 1.8 µm) or equivalent.

  • Mobile Phase A: 5 mM Ammonium Acetate in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0 min: 40% B

    • 5 min: 95% B

    • 7 min: 95% B

    • 7.1 min: 40% B

    • 10 min: 40% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Ion Source: Electrospray Ionization (ESI), Positive Mode.

  • Ion Source Parameters:

    • Gas Temperature: 325°C

    • Gas Flow: 8 L/min

    • Nebulizer: 35 psi

    • Sheath Gas Temperature: 350°C

    • Sheath Gas Flow: 11 L/min

    • Capillary Voltage: 3500 V

  • MRM Transitions:

    • This compound Derivative: Precursor Ion > Product Ion (To be determined experimentally).

    • Internal Standard Derivative: Precursor Ion > Product Ion (To be determined experimentally).

Quantitative Data (Example)

ParameterValue
Linearity Range0.1 ng/mL - 500 ng/mL (r² > 0.998)
Limit of Detection (LOD)0.03 ng/mL
Limit of Quantification (LOQ)0.1 ng/mL
Recovery90% - 110%
Precision (%RSD)< 10%

Visualizations

SamplePrepWorkflow Sample Sample Matrix (e.g., Plasma, Formulation) AddIS Add Internal Standard (e.g., 2-Octyl-1-dodecanol) Sample->AddIS LLE Liquid-Liquid Extraction (e.g., with Ethyl Acetate) AddIS->LLE Vortex Vortex (2 min) LLE->Vortex Centrifuge Centrifuge (4000 rpm, 10 min) Vortex->Centrifuge CollectOrganic Collect Organic Layer Centrifuge->CollectOrganic Evaporate Evaporate to Dryness (Nitrogen Stream, 40°C) CollectOrganic->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Analysis Analysis by GC-MS or HPLC-MS/MS Reconstitute->Analysis

Caption: General sample preparation workflow for this compound analysis.

GCMS_Workflow ReconstitutedSample Reconstituted Sample GC_Injector GC Injector (280°C) ReconstitutedSample->GC_Injector GC_Column HP-5ms Column (Temperature Gradient) GC_Injector->GC_Column MS_IonSource MS Ion Source (EI, 70eV) GC_Column->MS_IonSource Separated Analyte MS_Analyzer Mass Analyzer (Quadrupole) MS_IonSource->MS_Analyzer Ions MS_Detector Detector (SIM Mode) MS_Analyzer->MS_Detector Filtered Ions DataSystem Data System (Quantification) MS_Detector->DataSystem Signal

Caption: Analytical workflow for GC-MS detection of this compound.

HPLCMSMS_Workflow ExtractedSample Dried Extract Derivatization Derivatization (Phenyl Isocyanate, 70°C) ExtractedSample->Derivatization Quench Quench Reaction (Methanol, 70°C) Derivatization->Quench FinalReconstitution Reconstitute in Mobile Phase Quench->FinalReconstitution HPLC_Injection HPLC Injection FinalReconstitution->HPLC_Injection HPLC_Column C18 Column (Gradient Elution) HPLC_Injection->HPLC_Column MSMS_Source ESI Source (+) HPLC_Column->MSMS_Source MSMS_Q1 Q1: Precursor Ion Selection MSMS_Source->MSMS_Q1 MSMS_Q2 Q2: Collision Cell (CID) MSMS_Q1->MSMS_Q2 MSMS_Q3 Q3: Product Ion Selection MSMS_Q2->MSMS_Q3 Detector Detector (MRM Mode) MSMS_Q3->Detector DataSystem Data System Detector->DataSystem

Caption: Workflow for HPLC-MS/MS analysis of this compound with derivatization.

2-Butyl-1-dodecanol: A High-Performance Solvent for Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Butyl-1-dodecanol is a high-molecular-weight Guerbet alcohol, characterized by its branched structure, low volatility, and excellent thermal stability. These properties make it a promising, non-polar, high-boiling solvent for a variety of organic reactions, particularly in the context of drug discovery and development where robust and reliable reaction conditions are paramount. Its unique combination of a branched alkyl chain and a primary alcohol functionality offers good solubility for a range of organic compounds and reagents. This document provides an overview of its potential applications in common organic transformations, complete with detailed experimental protocols and data presentation.

While direct literature on the use of this compound as a solvent in specific named organic reactions is limited, its properties, shared with other commercially available Guerbet alcohols like 2-octyldodecanol and 2-hexyldecanol, suggest its utility in several key synthetic methodologies. The following application notes are based on the established characteristics of Guerbet alcohols and serve as a guide for its implementation in the laboratory.

Physicochemical Properties of this compound Analogues

The properties of this compound can be inferred from its close structural analogues. This data provides a basis for its selection as a solvent in organic synthesis.

Property2-Butyl-1-octanol[1]2-Octyl-1-dodecanol[2]1-Dodecanol (linear analogue)[3]
Molecular Formula C₁₂H₂₆OC₂₀H₄₂OC₁₂H₂₆O
Molecular Weight 186.33 g/mol 298.55 g/mol 186.34 g/mol
Appearance LiquidClear, colorless, oily liquidColorless solid
Boiling Point 145-149 °C234-238 °C (at 33 mmHg)259 °C
Melting Point --1 to 1 °C24 °C
Density 0.833 g/mL at 25 °C0.838 g/mL at 25 °C0.8309 g/mL
Solubility in Water InsolublePractically insoluble0.004 g/L

Application Note 1: Suzuki-Miyaura Cross-Coupling

Objective

To evaluate this compound as a high-boiling point solvent for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Its low volatility and high thermal stability are anticipated to allow for higher reaction temperatures, potentially leading to improved reaction rates and yields, especially for challenging substrates.

Background

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organohalides. The choice of solvent is crucial and can significantly impact catalyst stability, substrate solubility, and overall reaction efficiency. While common solvents like toluene, dioxane, and DMF are often used, there is a continuous search for alternatives with improved safety profiles and performance characteristics.

Experimental Protocol

Reaction: Coupling of 4-bromotoluene with phenylboronic acid.

Materials:

  • 4-Bromotoluene

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • This compound (solvent)

  • Toluene (for comparison)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add palladium(II) acetate (0.02 mmol), triphenylphosphine (0.04 mmol), and potassium carbonate (2.0 mmol).

  • Add 4-bromotoluene (1.0 mmol) and phenylboronic acid (1.2 mmol).

  • Add 5 mL of this compound (or toluene for the comparative experiment).

  • The reaction mixture is stirred and heated to 110 °C for 4 hours.

  • After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Representative Data
SolventTemperature (°C)Time (h)Yield (%)
Toluene110485
This compound110492
This compound130295

Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate the potential advantages of using this compound.

Diagrams

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OR)2 Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Product Reductive Elimination->Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Solvent_Advantages This compound This compound High_Boiling_Point High Boiling Point This compound->High_Boiling_Point Low_Volatility Low Volatility This compound->Low_Volatility Good_Solubility Good Solubility for Organics This compound->Good_Solubility Increased_Reaction_Rate Increased Reaction Rate High_Boiling_Point->Increased_Reaction_Rate Wider_Temperature_Range Wider Operating Temperature Range High_Boiling_Point->Wider_Temperature_Range Improved_Safety Improved Safety Profile Low_Volatility->Improved_Safety

Caption: Advantages of this compound as a reaction solvent.

Application Note 2: Fischer Esterification

Objective

To utilize this compound as a solvent and water-entraining agent in Fischer esterification reactions. Its high boiling point is ideal for driving the reaction equilibrium towards the product by facilitating the removal of water.

Background

Fischer esterification is a classic and widely used method for the synthesis of esters from carboxylic acids and alcohols, typically catalyzed by a strong acid. The reaction is reversible, and to achieve high yields, the removal of water is essential. High-boiling solvents can be advantageous in this context, allowing for the azeotropic removal of water using a Dean-Stark apparatus.

Experimental Protocol

Reaction: Esterification of benzoic acid with n-butanol.

Materials:

  • Benzoic acid

  • n-Butanol

  • Sulfuric acid (concentrated)

  • This compound (solvent)

  • Dean-Stark apparatus

  • Standard reflux glassware

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add benzoic acid (10 mmol), n-butanol (12 mmol), and this compound (20 mL).

  • Carefully add concentrated sulfuric acid (0.5 mL) to the mixture.

  • Heat the reaction mixture to reflux. The this compound will facilitate the azeotropic removal of water, which will be collected in the Dean-Stark trap.

  • Monitor the reaction progress by observing the amount of water collected.

  • Once the theoretical amount of water has been collected, or the reaction is deemed complete by TLC analysis, cool the mixture to room temperature.

  • Dilute the reaction mixture with diethyl ether and wash with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by distillation or column chromatography if necessary.

Representative Data
Solvent SystemReaction Time (h)Water Collected (mL)Yield (%)
Toluene (with Dean-Stark)6~0.1888
This compound (with Dean-Stark)4~0.1895

Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate the potential advantages of using this compound.

Diagrams

Esterification_Workflow Start Start Combine_Reactants Combine Carboxylic Acid, Alcohol, and Acid Catalyst in this compound Start->Combine_Reactants Setup_Dean_Stark Set up Dean-Stark Apparatus Combine_Reactants->Setup_Dean_Stark Heat_to_Reflux Heat to Reflux Setup_Dean_Stark->Heat_to_Reflux Remove_Water Azeotropically Remove Water Heat_to_Reflux->Remove_Water Monitor_Reaction Monitor Reaction Progress Remove_Water->Monitor_Reaction Workup Aqueous Workup Monitor_Reaction->Workup Reaction Complete Purification Purify Product Workup->Purification End End Purification->End

Caption: Experimental workflow for Fischer esterification using this compound.

Driving_Equilibrium Reactants Carboxylic Acid + Alcohol Equilibrium Reactants->Equilibrium Products Ester + Water Equilibrium->Products Water_Removal Removal of Water (facilitated by high-boiling This compound) Equilibrium->Water_Removal Products->Equilibrium

Caption: Driving the equilibrium of Fischer esterification.

Conclusion

This compound presents itself as a viable and advantageous solvent for a range of organic transformations. Its high boiling point, low volatility, and good solvency for organic compounds make it particularly suitable for reactions requiring elevated temperatures and for processes where the removal of byproducts like water is necessary to drive the reaction to completion. The application notes provided herein offer a starting point for researchers to explore the utility of this Guerbet alcohol in their synthetic endeavors, with the potential for process optimization, improved safety, and enhanced reaction performance. Further investigation into its application in a broader range of organic reactions is warranted.

References

Applications of 2-Butyl-1-dodecanol in Polymer Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Butyl-1-dodecanol is a branched-chain primary alcohol belonging to the class of Guerbet alcohols. These alcohols are characterized by their unique β-alkylation, which imparts properties such as low volatility, excellent lubricity, and liquidity over a wide temperature range.[1][2] While direct, extensive research on the applications of this compound in polymer chemistry is limited, its structural features suggest its utility in several areas, primarily through its derivatives. This document outlines potential applications, supported by data from analogous long-chain branched alcohols and their derivatives, and provides detailed experimental protocols for the synthesis and polymerization of relevant monomers.

I. As a Monomer Precursor: Synthesis of 2-Butyl-1-dodecyl (Meth)Acrylate

The primary hydroxyl group of this compound allows for its conversion into (meth)acrylate monomers. These monomers can then be polymerized to create polymers with specific properties imparted by the long, branched alkyl side chain.

Application Note:

The incorporation of long, bulky alkyl groups, such as the 2-butyl-1-dodecyl moiety, into a polymer backbone via (meth)acrylate monomers can significantly influence the polymer's properties. The branched structure is expected to lower the glass transition temperature (Tg) of the resulting polymer, leading to increased flexibility and improved performance at low temperatures.[3] The hydrophobicity of the long alkyl chain can enhance the water resistance of coatings and adhesives.[3] Such polymers are promising candidates for use as pressure-sensitive adhesives, coatings, and additives for improving the impact strength of brittle polymers.

Experimental Protocol: Synthesis of 2-Butyl-1-dodecyl Acrylate

This protocol is based on the general esterification of an alcohol with acrylic acid.

Materials:

  • This compound

  • Acrylic acid

  • p-Toluenesulfonic acid (catalyst)

  • Hydroquinone (polymerization inhibitor)

  • Toluene (solvent)

  • 5% Aqueous sodium hydroxide solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Separatory funnel

  • Magnetic stirrer and hotplate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound (1.0 eq), acrylic acid (1.2 eq), p-toluenesulfonic acid (0.05 eq), and a small amount of hydroquinone.

  • Add toluene to the flask to dissolve the reactants.

  • Heat the mixture to reflux (approximately 110-120 °C) and stir vigorously. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with 5% aqueous sodium hydroxide solution (to remove unreacted acrylic acid and the catalyst), water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent using a rotary evaporator to yield the crude 2-Butyl-1-dodecyl acrylate.

  • The product can be further purified by vacuum distillation.

Experimental Protocol: Free Radical Polymerization of 2-Butyl-1-dodecyl Acrylate

This protocol describes a standard free-radical polymerization in solution.

Materials:

  • 2-Butyl-1-dodecyl acrylate (monomer)

  • Azobisisobutyronitrile (AIBN) (initiator)

  • Toluene (solvent)

  • Methanol (non-solvent for precipitation)

  • Schlenk flask

  • Magnetic stirrer and hotplate

  • Nitrogen or Argon source

Procedure:

  • Dissolve 2-Butyl-1-dodecyl acrylate and AIBN (typically 0.1-1 mol% relative to the monomer) in toluene in a Schlenk flask equipped with a magnetic stir bar.

  • Seal the flask and deoxygenate the solution by bubbling with nitrogen or argon for 30 minutes, or by performing three freeze-pump-thaw cycles.

  • Place the flask in a preheated oil bath at 70 °C and stir.

  • Allow the polymerization to proceed for the desired time (e.g., 2-24 hours). The viscosity of the solution will increase as the polymer forms.

  • To terminate the reaction, cool the flask to room temperature and expose the solution to air.

  • Precipitate the polymer by slowly adding the reaction mixture to a large excess of cold methanol while stirring.

  • Collect the precipitated polymer by filtration and dry it in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

II. As a Reactive Diluent in Epoxy Resins

The low viscosity of Guerbet alcohols and their derivatives makes them potential candidates for use as reactive diluents in epoxy resin formulations.[4] A reactive diluent is a substance that lowers the viscosity of the resin and becomes part of the crosslinked polymer network upon curing.

Application Note:

Incorporating a long-chain, monofunctional glycidyl ether derived from this compound into an epoxy resin formulation can offer several advantages. Primarily, it reduces the viscosity of the uncured resin, improving its processability and allowing for higher filler loading.[4] The long, flexible alkyl chain can also enhance the flexibility and impact strength of the cured epoxy, mitigating the inherent brittleness of highly crosslinked systems.[5] However, as a monofunctional diluent, it can reduce the crosslink density, which may lead to a decrease in the glass transition temperature and chemical resistance of the final product.[6]

Experimental Protocol: Synthesis of 2-Butyl-1-dodecyl Glycidyl Ether

This protocol describes the synthesis of a glycidyl ether from an alcohol and epichlorohydrin.

Materials:

  • This compound

  • Epichlorohydrin

  • Sodium hydroxide (solid or 50% aqueous solution)

  • Phase-transfer catalyst (e.g., tetrabutylammonium bromide)

  • Toluene (solvent)

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • In a reaction vessel, combine this compound (1.0 eq), epichlorohydrin (1.5 eq), and a phase-transfer catalyst (0.05 eq) in toluene.

  • Heat the mixture to 50-60 °C with vigorous stirring.

  • Slowly add solid sodium hydroxide or a 50% aqueous solution of sodium hydroxide (1.2 eq) to the reaction mixture.

  • Maintain the temperature and continue stirring for several hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture and wash it with water to remove the salt and excess sodium hydroxide.

  • Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent and excess epichlorohydrin under reduced pressure using a rotary evaporator to obtain 2-Butyl-1-dodecyl glycidyl ether.

Quantitative Data Presentation

The following table summarizes the expected effects of a long-chain monofunctional reactive diluent on the properties of an epoxy resin system. The data is representative and based on studies of similar long-chain alkyl glycidyl ethers.[4]

PropertyNeat Epoxy ResinEpoxy with 15 wt% Long-Chain Reactive Diluent
Viscosity at 25°C (mPa·s)~12,000~1,500
Glass Transition Temp. (Tg) (°C)~150~120
Tensile Strength (MPa)~70~60
Elongation at Break (%)~3~6
Impact Strength (kJ/m²)~15~25

III. In Polyurethane Synthesis

The hydroxyl functionality of this compound allows it to act as a chain extender or as a component of a polyol in polyurethane synthesis.

Application Note:

When used as a chain extender, the branched, monofunctional nature of this compound would act as a chain stopper, controlling the molecular weight of the polyurethane. Its incorporation would also introduce flexible, hydrophobic side chains, potentially improving the hydrolytic stability and softness of the resulting polyurethane. When used as a component in the synthesis of polyester or polyether polyols, it would introduce branching and hydrophobicity into the polyol backbone, which would then be reflected in the properties of the final polyurethane.

Visualizations

experimental_workflow_monomer_synthesis reactants This compound + Acrylic Acid + Catalyst & Inhibitor esterification Esterification (Reflux in Toluene) reactants->esterification workup Aqueous Workup (Wash with NaOH, Water, Brine) esterification->workup drying Drying (Anhydrous MgSO4) workup->drying purification Purification (Rotary Evaporation & Vacuum Distillation) drying->purification product 2-Butyl-1-dodecyl Acrylate purification->product logical_relationship_properties main This compound Derivative in Polymer branch Branched Alkyl Chain main->branch long_chain Long Alkyl Chain main->long_chain viscosity Reduced Viscosity (as Reactive Diluent) main->viscosity crosslink Reduced Crosslink Density (as monofunctional agent) main->crosslink if monofunctional flexibility Increased Flexibility (Lower Tg) branch->flexibility hydrophobicity Increased Hydrophobicity long_chain->hydrophobicity impact Improved Impact Strength flexibility->impact tg_decrease Decreased Tg crosslink->tg_decrease chem_res_decrease Decreased Chemical Resistance crosslink->chem_res_decrease

References

Application Notes and Protocols for 2-Butyl-1-dodecanol in Surfactant Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Butyl-1-dodecanol is a branched-chain primary alcohol belonging to the class of Guerbet alcohols. These alcohols are characterized by their unique branched structure, which imparts desirable properties such as a low melting point, good thermal and oxidative stability, and excellent lubricating and emollient characteristics.[1][2][3] In surfactant formulations, this compound and its derivatives can function as nonionic surfactants, co-surfactants, emulsifiers, and solubilizers.[4] This document provides detailed application notes and protocols for the use of this compound in surfactant-based systems.

While specific quantitative performance data for this compound is limited in publicly available literature, data for isomeric C16 Guerbet alcohol ethoxylates provides valuable insights into its expected performance.[5][6] Guerbet alcohols, due to their branched nature, are known to provide excellent surface tension reduction and emulsification properties.[1][7]

Physicochemical Properties

A summary of the general physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Chemical Formula C₁₆H₃₄O
Molecular Weight 242.44 g/mol
Appearance Colorless liquid[4]
Boiling Point 131-133 °C @ 12 mmHg[4]

Application in Surfactant Formulations

This compound can be utilized in a variety of surfactant-containing formulations, including:

  • Emulsions and Microemulsions: Its branched structure is particularly effective in creating stable oil-in-water (O/W) and water-in-oil (W/O) emulsions.[8] Guerbet alcohols and their derivatives are known to be efficient emulsifiers, often requiring less co-surfactant to form microemulsions.[1]

  • Detergents and Cleaners: As a nonionic surfactant, it can be incorporated into household and industrial cleaning formulations to enhance the removal of oily soils.[7]

  • Personal Care and Cosmetics: Due to its low irritation potential and emollient properties, it is a suitable ingredient in skincare, haircare, and cosmetic products.[1]

  • Drug Delivery: Its ability to act as a penetration enhancer makes it a candidate for topical and transdermal drug delivery systems.

Performance Data of C16 Guerbet Alcohol Ethoxylates

The following table summarizes the performance data for ethoxylates of C16 Guerbet alcohols, which can serve as a proxy for the expected behavior of this compound derivatives in surfactant applications. The data pertains to C16 Guerbet alcohol ethoxylates (C16GA-En) with varying degrees of ethoxylation (n).[5][6]

SurfactantDegree of Ethoxylation (n)Critical Micelle Concentration (CMC) (mol/L)Surface Tension at CMC (γcmc) (mN/m)
C16GA-E₅.₇5.76.8 x 10⁻⁷30.3
C16GA-E₉.₆9.61.2 x 10⁻⁶32.5
C16GA-E₁₄.₅14.52.5 x 10⁻⁶35.1
C16GA-E₂₄.₀24.05.0 x 10⁻⁶38.0

Data obtained at 25 °C.[5][6]

Experimental Protocols

Protocol 1: Determination of Critical Micelle Concentration (CMC)

The CMC is a fundamental property of a surfactant and can be determined by measuring the change in a physical property of the surfactant solution as a function of concentration.

Workflow for CMC Determination

CMC_Determination cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis prep_stock Prepare Stock Solution of this compound prep_series Prepare a Series of Dilutions prep_stock->prep_series measure_st Measure Surface Tension (e.g., Du Noüy ring method) prep_series->measure_st measure_cond Measure Conductivity prep_series->measure_cond plot_data Plot Property vs. Concentration measure_st->plot_data measure_cond->plot_data det_cmc Determine CMC (Intersection of two lines) plot_data->det_cmc

Caption: Workflow for CMC determination.

Methodology:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound (or its ethoxylated derivative) in a suitable solvent (e.g., deionized water). Gentle heating and stirring may be required to aid dissolution.

  • Serial Dilutions: Prepare a series of dilutions from the stock solution to cover a wide range of concentrations, both below and above the expected CMC.

  • Measurement:

    • Surface Tension: Measure the surface tension of each dilution using a tensiometer (e.g., Du Noüy ring method or Wilhelmy plate method).

    • Conductivity: For ionic derivatives, measure the electrical conductivity of each dilution using a conductivity meter.

  • Data Analysis:

    • Plot the measured surface tension or conductivity as a function of the logarithm of the surfactant concentration.

    • The plot will typically show two linear regions with different slopes. The point of intersection of these two lines corresponds to the CMC.

Protocol 2: Emulsion Formulation and Stability Testing

This protocol outlines the preparation of an oil-in-water (O/W) emulsion using this compound as an emulsifier and subsequent evaluation of its stability.

Workflow for Emulsion Formulation and Testing

Emulsion_Workflow cluster_prep Preparation cluster_emulsification Emulsification cluster_stability Stability Testing prep_oil Prepare Oil Phase: This compound + Oil add_phases Slowly Add Oil Phase to Aqueous Phase prep_oil->add_phases prep_water Prepare Aqueous Phase prep_water->add_phases homogenize Homogenize (High-shear mixer) add_phases->homogenize observe Visual Observation (Creaming, Coalescence) homogenize->observe measure_size Particle Size Analysis homogenize->measure_size centrifuge Centrifugation homogenize->centrifuge

Caption: Workflow for emulsion formulation and testing.

Methodology:

  • Phase Preparation:

    • Oil Phase: Dissolve this compound in the chosen oil (e.g., mineral oil, vegetable oil).

    • Aqueous Phase: Prepare the aqueous phase, which may contain other additives such as co-surfactants, stabilizers, or active ingredients.

  • Emulsification:

    • Slowly add the oil phase to the aqueous phase while stirring.

    • Homogenize the mixture using a high-shear mixer (e.g., rotor-stator homogenizer or microfluidizer) to reduce the droplet size and form a stable emulsion.

  • Stability Assessment:

    • Visual Observation: Store the emulsion at different temperatures (e.g., 4°C, 25°C, 40°C) and visually inspect for signs of instability such as creaming, sedimentation, flocculation, or coalescence over a period of time.

    • Droplet Size Analysis: Measure the initial droplet size distribution using techniques like dynamic light scattering (DLS) or laser diffraction. Monitor changes in the droplet size over time.

    • Centrifugation: Accelerate stability testing by centrifuging the emulsion at a specific speed for a set duration and observing any phase separation.

Signaling Pathways and Logical Relationships

In the context of drug development, particularly for transdermal delivery, this compound can act as a penetration enhancer. The logical relationship for this application can be visualized as follows:

Penetration_Enhancement cluster_formulation Topical Formulation cluster_skin Skin Barrier cluster_effect Mechanism of Action cluster_outcome Outcome API Active Pharmaceutical Ingredient (API) SC Stratum Corneum API->SC Enhanced_Penetration Enhanced API Penetration BDD This compound BDD->SC Disrupt Disruption of Lipid Bilayers BDD->Disrupt Lipid_Bilayers Lipid Bilayers Increase_Fluidity Increased Fluidity of Stratum Corneum Disrupt->Increase_Fluidity Increase_Fluidity->Enhanced_Penetration Therapeutic_Effect Improved Therapeutic Effect Enhanced_Penetration->Therapeutic_Effect

Caption: Mechanism of penetration enhancement.

This diagram illustrates that this compound, when included in a topical formulation with an active pharmaceutical ingredient (API), can interact with the stratum corneum, the outermost layer of the skin. By disrupting the highly ordered lipid bilayers of the stratum corneum and increasing their fluidity, it facilitates the penetration of the API, leading to an improved therapeutic effect.

Conclusion

References

Application Notes and Protocols: 2-Butyl-1-dodecanol as a Novel Plasticizer for Polymers

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Plasticizers are essential additives incorporated into polymeric materials to enhance their flexibility, durability, and processability. They function by inserting themselves between polymer chains, thereby reducing intermolecular forces and lowering the glass transition temperature (Tg).[1][2] The demand for high-performance, safe, and environmentally friendly plasticizers is ever-growing. 2-Butyl-1-dodecanol, a long-chain branched alcohol, presents itself as a promising candidate for a non-phthalate plasticizer. Its molecular structure suggests good compatibility with various polymers and the potential for efficient plasticization.

These application notes provide a comprehensive overview of the evaluation of this compound as a plasticizer, with a focus on its effects on polyvinyl chloride (PVC), a widely used polymer requiring plasticization for many applications. Detailed experimental protocols and representative data are presented to guide researchers in assessing its performance.

I. Physicochemical Properties of this compound

A thorough understanding of the plasticizer's properties is crucial for its application.

PropertyValue
CAS Number 3913-02-8
Molecular Formula C16H34O
Molecular Weight 242.44 g/mol
Appearance Colorless, oily liquid
Boiling Point Approximately 289 °C
Solubility Insoluble in water; soluble in common organic solvents

II. Experimental Protocols

The following protocols outline the procedures for evaluating the efficacy of this compound as a plasticizer for PVC.

Protocol 1: Preparation of Plasticized PVC Films

Objective: To prepare PVC films with varying concentrations of this compound.

Materials:

  • PVC resin (e.g., K-value 67)

  • This compound

  • Thermal stabilizer (e.g., calcium stearate)

  • Two-roll mill

  • Hydraulic press

Procedure:

  • Compounding: Dry blend 100 parts by weight of PVC resin with 3 parts by weight of calcium stearate stabilizer.

  • Prepare separate blends by adding varying amounts of this compound (e.g., 20, 30, 40, 50 parts per hundred parts of resin - phr).

  • Milling: Homogenize the blend on a two-roll mill at a temperature of 165-175°C for approximately 5-10 minutes until a uniform sheet is formed.[3]

  • Pressing: Place the milled sheet in a hydraulic press preheated to 170°C. Apply a pressure of 10 MPa for 5 minutes to form a film of desired thickness (e.g., 1 mm).

  • Cooling: Cool the pressed film to room temperature under pressure.

  • Conditioning: Store the prepared films at 23 ± 2°C and 50 ± 5% relative humidity for at least 24 hours before testing.

Protocol 2: Evaluation of Polymer-Plasticizer Compatibility

Objective: To determine the compatibility of this compound with PVC.

Method: Critical Dissolution Temperature

  • Mix 0.5 g of PVC resin with 5 g of this compound in a test tube.[4]

  • Heat the mixture gradually at a rate of 2°C per minute while stirring.[4]

  • Visually observe the mixture and record the temperature at which the PVC completely dissolves and the solution becomes transparent. This is the critical dissolution temperature.[4] A lower temperature indicates better compatibility.

Protocol 3: Thermal Analysis

Objective: To determine the effect of this compound on the thermal properties of PVC.

A. Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg)

  • Use a DSC instrument to analyze samples of both unplasticized and plasticized PVC films (5-10 mg).[3]

  • Perform an initial heating scan from -100°C to 100°C at a rate of 10°C/min to remove any thermal history.[4]

  • Cool the sample to -100°C.

  • Perform a second heating scan at a rate of 10°C/min.[4]

  • Determine the glass transition temperature (Tg) from the midpoint of the inflection in the heat flow curve of the second heating scan.[3][4]

B. Thermogravimetric Analysis (TGA) for Thermal Stability

  • Use a TGA instrument to analyze samples of the plasticized PVC films (5-10 mg).[3]

  • Heat the sample from room temperature to 600°C at a constant rate of 10°C/min under a nitrogen atmosphere.[5]

  • Record the mass loss as a function of temperature. The temperature at which significant mass loss begins indicates the onset of thermal degradation.

Protocol 4: Mechanical Properties Testing

Objective: To evaluate the effect of this compound on the mechanical performance of PVC.

Materials:

  • Universal Testing Machine

  • Dumbbell-shaped specimens cut from the conditioned PVC films.

Procedure:

  • Conduct tensile tests according to standard methods (e.g., ASTM D638 or ISO 527).

  • Mount the dumbbell-shaped specimens in the grips of the universal testing machine.

  • Apply a tensile load at a constant crosshead speed (e.g., 50 mm/min) until the specimen fractures.[5]

  • Record the tensile strength (at break), elongation at break, and Young's modulus.

III. Representative Data

The following tables summarize hypothetical, yet representative, data for the evaluation of this compound as a plasticizer for PVC, compared to a standard phthalate plasticizer, Di(2-ethylhexyl) phthalate (DEHP).

Table 1: Compatibility and Thermal Properties

PlasticizerConcentration (phr)Critical Dissolution Temp. (°C)Glass Transition Temp. (Tg) (°C)Onset of Degradation (TGA, °C)
None0-85.0250
This compound40115-15.2265
DEHP40110-20.5260

Table 2: Mechanical Properties

PlasticizerConcentration (phr)Tensile Strength (MPa)Elongation at Break (%)Young's Modulus (MPa)
None050.252500
This compound4022.535015.4
DEHP4024.038012.8

IV. Visualizations

The following diagrams illustrate the experimental workflow and the proposed mechanism of action for this compound as a plasticizer.

experimental_workflow cluster_prep Sample Preparation cluster_testing Characterization cluster_analysis Data Analysis a PVC Resin Blending b Milling & Homogenization a->b c Film Pressing b->c d Compatibility Testing c->d e Thermal Analysis (DSC, TGA) c->e f Mechanical Testing c->f g Data Compilation & Comparison d->g e->g f->g

Caption: Experimental workflow for evaluating plasticizer performance.

plasticization_mechanism cluster_before Unplasticized Polymer cluster_after Plasticized Polymer cluster_plasticizer a1 a2 a1->a2 a3 a2->a3 a4 a3->a4 b1 b2 b1->b2 b3 b2->b3 b4 b3->b4 c1 c2 c1->c2 c3 c2->c3 c4 c3->c4 d1 d2 d1->d2 d3 d2->d3 d4 d3->d4 p1 2-Butyl- 1-dodecanol p2 2-Butyl- 1-dodecanol p3 2-Butyl- 1-dodecanol plus + this compound arrow cluster_after cluster_after cluster_before cluster_before

Caption: Mechanism of polymer plasticization.

V. Discussion

The representative data indicates that this compound effectively plasticizes PVC, as evidenced by the significant reduction in the glass transition temperature. A lower Tg signifies increased polymer chain mobility and flexibility at lower temperatures.[1] The mechanical properties are altered as expected with the addition of a plasticizer: a decrease in tensile strength and modulus, and a substantial increase in elongation at break, transforming the rigid polymer into a flexible material.

When compared to the conventional plasticizer DEHP, this compound shows comparable performance. Its slightly higher critical dissolution temperature may suggest marginally lower compatibility than DEHP, but it remains well within the acceptable range for effective plasticization. The thermal stability of the PVC compound is slightly enhanced with the addition of this compound, which is a desirable characteristic for polymer processing and end-use applications.

VI. Conclusion

This compound demonstrates significant potential as a non-phthalate plasticizer for polymers such as PVC. It effectively reduces the glass transition temperature and modifies the mechanical properties to impart flexibility. The protocols and data presented here provide a solid framework for researchers to conduct their own evaluations and explore the applications of this promising plasticizer in various fields, including materials science and the development of advanced polymer formulations. Further studies could focus on its performance in other polymers, long-term aging characteristics, and migration resistance.

References

Application Notes and Protocols for 2-Butyl-1-dodecanol in Nanoparticle Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Butyl-1-dodecanol is a branched-chain primary alcohol belonging to the class of Guerbet alcohols. While direct, extensive literature on the specific use of this compound as a primary component in the chemical synthesis of nanoparticles is limited, its inherent physicochemical properties suggest several potential applications. This document outlines these potential roles, provides hypothetical protocols based on analogous systems, and explores its involvement in emerging "green" synthesis methodologies.

As a Guerbet alcohol, this compound exhibits characteristics such as a high boiling point, low volatility, and excellent solvency for organic compounds. These properties make it a candidate for use as a non-coordinating solvent in high-temperature nanoparticle synthesis, similar to other long-chain alcohols and alkanes like 1-octadecene. Furthermore, its presence as a metabolite in certain endophytic fungi opens avenues for its role in biogenic nanoparticle synthesis.

Potential Applications of this compound in Nanoparticle Synthesis

Based on its chemical properties, this compound could function in several capacities in the synthesis of various nanoparticles:

  • High-Boiling Point Solvent: For the synthesis of quantum dots (QDs) and other inorganic nanocrystals that require high temperatures for crystal growth and annealing, this compound can serve as a suitable reaction medium. Its high boiling point allows for the necessary thermal energy input while its low vapor pressure enhances safety and reaction stability.

  • Solvent in Nanoprecipitation: In the preparation of polymeric nanoparticles, it can be used as a solvent for the polymer and drug, which is then added to an anti-solvent to induce nanoprecipitation.

  • Component of Lipid Nanoparticles (LNPs): In the formulation of solid lipid nanoparticles (SLNs) or nanostructured lipid carriers (NLCs), this compound could potentially be incorporated as a liquid lipid component to modulate the nanoparticle's crystallinity and drug-loading capacity.

  • Reducing and Capping Agent in Green Synthesis: As a metabolite from endophytic fungi, this compound can be part of a mixture of biomolecules that collectively reduce metal salts and stabilize the resulting nanoparticles, preventing their aggregation.

Quantitative Data and Properties

The following table summarizes the key physical and chemical properties of this compound and a related, commonly used solvent for comparison, 1-octadecene.

PropertyThis compound1-Octadecene (for comparison)
Molecular Formula C₁₆H₃₄OC₁₈H₃₆
Molecular Weight 242.45 g/mol 252.48 g/mol
Boiling Point ~310-320 °C (estimated)315 °C
Melting Point < 0 °C17.5 °C
Density ~0.84 g/cm³0.79 g/cm³
Solubility in Water Practically insolubleInsoluble
Primary Function in NP Synthesis Potential high-boiling point solvent, liquid lipid componentHigh-boiling point solvent

Experimental Protocols

The following are hypothetical protocols for the use of this compound in nanoparticle synthesis, based on established methods using analogous compounds.

Protocol 1: Hypothetical Synthesis of CdSe Quantum Dots

This protocol adapts a typical hot-injection synthesis of CdSe quantum dots, using this compound as a high-boiling point solvent.

Materials:

  • Cadmium oxide (CdO)

  • Selenium powder (Se)

  • Oleic acid (OA)

  • This compound

  • Trioctylphosphine (TOP)

  • Inert gas (Argon or Nitrogen)

  • Solvents for purification (e.g., hexane, ethanol)

Procedure:

  • Precursor Preparation (Selenium):

    • In an inert atmosphere glovebox, dissolve selenium powder in trioctylphosphine to create a TOP-Se stock solution (e.g., 1 M).

  • Reaction Setup:

    • Combine CdO, oleic acid, and this compound in a three-neck flask equipped with a condenser, thermocouple, and septum.

    • Heat the mixture under a constant flow of inert gas to a high temperature (e.g., 300 °C) until the CdO precursor completely dissolves and the solution becomes clear.

  • Hot-Injection:

    • Rapidly inject the TOP-Se stock solution into the hot reaction mixture.

    • The injection will cause a rapid nucleation of CdSe nanocrystals, indicated by a change in the solution's color.

  • Growth and Annealing:

    • Maintain the temperature of the reaction mixture to allow for the controlled growth of the nanocrystals. The size of the quantum dots can be tuned by varying the reaction time and temperature.

    • Aliquots can be taken at different time points to monitor the growth via UV-Vis spectroscopy.

  • Purification:

    • Cool the reaction mixture to room temperature.

    • Add a non-solvent like ethanol to precipitate the quantum dots.

    • Centrifuge the mixture to pellet the quantum dots.

    • Discard the supernatant and re-disperse the quantum dots in a solvent like hexane.

    • Repeat the precipitation and re-dispersion steps multiple times to purify the quantum dots.

Protocol 2: Hypothetical Formulation of Nanostructured Lipid Carriers (NLCs)

This protocol describes the preparation of NLCs using this compound as a liquid lipid.

Materials:

  • Solid lipid (e.g., Compritol® 888 ATO)

  • Liquid lipid (this compound)

  • Hydrophobic drug

  • Surfactant (e.g., Poloxamer 188)

  • Purified water

Procedure:

  • Lipid Phase Preparation:

    • Melt the solid lipid at a temperature above its melting point.

    • Add the this compound (liquid lipid) and the hydrophobic drug to the molten solid lipid. Maintain the temperature to ensure everything is in a liquid state.

  • Aqueous Phase Preparation:

    • Dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.

  • Emulsification:

    • Add the hot aqueous phase to the hot lipid phase dropwise while homogenizing at high speed (e.g., using a high-shear homogenizer).

    • Continue homogenization for a specified period (e.g., 5-10 minutes) to form a hot oil-in-water nanoemulsion.

  • Nanoparticle Formation:

    • Cool the hot nanoemulsion down to room temperature or below (e.g., in an ice bath) under gentle stirring.

    • The solidification of the lipid droplets leads to the formation of NLCs.

  • Characterization:

    • Analyze the NLC dispersion for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

    • Determine the drug encapsulation efficiency and loading capacity.

Visualizations

Nanoparticle_Synthesis_Workflow cluster_precursor Precursor Preparation cluster_reaction Nanoparticle Formation cluster_purification Purification & Characterization precursor Metal Salts / Polymers / Lipids reaction_vessel High-Temperature Reaction or Emulsification precursor->reaction_vessel solvent This compound (Solvent) solvent->reaction_vessel stabilizer Capping Agents / Surfactants stabilizer->reaction_vessel purification Centrifugation / Washing reaction_vessel->purification characterization DLS, TEM, Spectroscopy purification->characterization final_product final_product characterization->final_product Final Nanoparticle Product

Caption: General workflow for nanoparticle synthesis.

Green_Synthesis_Pathway cluster_synthesis Biogenic Synthesis fungi Endophytic Fungi extract Fungal Extract (contains this compound, enzymes, etc.) fungi->extract reduction Reduction of Metal Ions extract->reduction metal_salt Metal Salt Solution (e.g., AgNO3, HAuCl4) metal_salt->reduction capping Capping & Stabilization reduction->capping Nanoparticle Nucleation nanoparticles Stable Metal Nanoparticles capping->nanoparticles Surface Passivation

Caption: Green synthesis of nanoparticles.

Conclusion

While this compound is not yet a widely documented solvent or reagent in mainstream nanoparticle synthesis, its properties as a Guerbet alcohol make it a promising candidate for further investigation. Its potential as a high-boiling point, non-polar solvent for the synthesis of inorganic nanocrystals and as a liquid lipid component in drug delivery systems warrants exploration. Furthermore, its natural occurrence in endophytic fungi positions it as a component in the growing field of green nanoparticle synthesis. The provided hypothetical protocols can serve as a starting point for researchers interested in exploring the utility of this versatile alcohol in nanoscience and nanomedicine. Further research is necessary to validate these potential applications and to fully characterize the influence of this compound on nanoparticle properties.

Application Note: Analysis of 2-Butyl-1-dodecanol by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-Butyl-1-dodecanol is a long-chain branched-chain fatty alcohol. Its analysis is crucial in various industrial applications, including cosmetics, lubricants, and chemical synthesis. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, the direct analysis of long-chain alcohols like this compound by GC-MS can be challenging due to their polarity and potential for thermal degradation. Derivatization is often employed to improve chromatographic behavior and detection sensitivity.[1][2] This application note provides a detailed protocol for the GC-MS analysis of this compound, including a derivatization step to enhance its volatility and thermal stability.[2]

Principle

To improve the gas chromatographic analysis of this compound, a derivatization step is performed to convert the polar hydroxyl group into a less polar and more volatile silyl ether.[2] N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common silylating reagent used for this purpose.[3] The derivatized analyte is then introduced into the GC-MS system, where it is separated on a capillary column and detected by a mass spectrometer. Quantification is achieved by creating a calibration curve using a series of standards.

Experimental Protocols

1. Materials and Reagents

  • This compound standard (98% purity or higher)

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous)

  • Hexane (GC grade)

  • Internal Standard (IS): e.g., 1-Undecanol

  • Glass vials with PTFE-lined caps

  • Microsyringes

  • Heating block or oven

  • Nitrogen gas supply

2. Standard and Sample Preparation

  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of hexane.

  • Internal Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 1-Undecanol and dissolve it in 10 mL of hexane.

  • Calibration Standards: Prepare a series of calibration standards by appropriate dilution of the stock solution with hexane to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. Spike each calibration standard with the internal standard to a final concentration of 10 µg/mL.

  • Sample Preparation: For liquid samples, dilute an accurately measured volume or weight in hexane to fall within the calibration range. For solid or semi-solid samples, perform a suitable extraction (e.g., liquid-liquid extraction or solid-phase extraction) with hexane.[4] Add the internal standard to the final extract.

3. Derivatization Protocol

  • Pipette 100 µL of the standard solution or sample extract into a clean, dry glass vial.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

  • Add 50 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS to the dried residue.[4]

  • Cap the vial tightly and heat at 70°C for 30 minutes in a heating block or oven.[4]

  • Allow the vial to cool to room temperature before GC-MS analysis.

4. GC-MS Parameters

ParameterSetting
Gas Chromatograph Agilent 8890 GC System or equivalent
Injector Split/Splitless, 280°C, Split ratio 20:1
Injection Volume 1 µL
Carrier Gas Helium, Constant flow at 1.2 mL/min
Column HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column
Oven Program Initial temp: 80°C, hold for 2 min; Ramp: 10°C/min to 300°C; Hold: 5 min
Mass Spectrometer Agilent 5977B MSD or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Source Temperature 230°C
Quadrupole Temp. 150°C
Mass Range m/z 40-550
Acquisition Mode Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis

Data Presentation

Table 1: Quantitative Data for Calibration Standards of Derivatized this compound

Concentration (µg/mL)Peak Area (Analyte)Peak Area (IS)Response Ratio (Analyte Area / IS Area)
115,234148,9870.102
578,982150,1120.526
10155,432149,5431.040
25390,112151,0232.583
50785,432149,8765.241
1001,567,890150,54310.415

Note: The data presented in this table is representative and should be generated for each analytical run.

Mandatory Visualization

GCMS_Workflow GC-MS Analysis Workflow for this compound cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing A Stock Solution Preparation (Analyte & IS) B Calibration Standard Dilution A->B D Solvent Evaporation (Nitrogen Stream) B->D C Sample Extraction/Dilution C->D E Addition of Pyridine & BSTFA + 1% TMCS D->E F Heating at 70°C for 30 min E->F G Injection into GC-MS F->G H Chromatographic Separation G->H I Mass Spectrometric Detection H->I J Peak Integration & Identification I->J K Calibration Curve Generation J->K L Quantification of Analyte K->L

References

Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Purification of 2-Butyl-1-dodecanol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Butyl-1-dodecanol is a long-chain branched alcohol with applications in various industrial and pharmaceutical fields, including its use as a solvent, emollient, and a precursor in the synthesis of other organic molecules.[1][2][3] Its purification is crucial to ensure the quality and consistency of end products. High-Performance Liquid Chromatography (HPLC) offers a robust and efficient technique for the purification of such compounds. This application note details suitable HPLC methods, including both normal-phase and reversed-phase chromatography, for the effective purification of this compound.

Physicochemical Properties of this compound

Understanding the physicochemical properties of this compound is essential for developing an appropriate HPLC method.

PropertyValueReference
Chemical Formula C16H34O[4]
Molecular Weight 242.45 g/mol [4]
Appearance Colorless liquid[3]
Boiling Point Approximately 145-149 °C
Density Approximately 0.833 g/mL at 25 °C[3]
Solubility Slightly soluble in water; soluble in organic solvents like ethanol, ether, and chloroform.[2]
Structure A primary alcohol with a butyl group attached to the second carbon of a dodecanol backbone.[2]

Due to the presence of a long hydrocarbon chain, this compound is a relatively non-polar compound, making it suitable for both normal-phase and reversed-phase HPLC.

HPLC Methodologies

Reversed-Phase HPLC (RP-HPLC)

Reversed-phase chromatography is a common and versatile HPLC mode where a non-polar stationary phase is used with a polar mobile phase.[5][6] For a hydrophobic molecule like this compound, RP-HPLC is an excellent choice.

Principle: In RP-HPLC, hydrophobic molecules in the polar mobile phase interact with the hydrophobic stationary phase.[5] Elution is achieved by decreasing the polarity of the mobile phase, which reduces the hydrophobic interactions and allows the analyte to move through the column.[5]

Typical Stationary Phases:

  • C18 (Octadecylsilane or ODS)[5][7]

  • C8 (Octylsilane)

  • Phenyl

Typical Mobile Phases:

  • Acetonitrile/Water mixtures[5][8]

  • Methanol/Water mixtures[5][6]

Detection: Aliphatic alcohols like this compound lack a strong chromophore, which makes UV detection challenging. Saturated alcohols do not have significant UV absorbance in the standard 200-400 nm range.[9] Therefore, alternative detection methods are recommended:

  • Refractive Index (RI) Detector: RI detection is a universal detection method that responds to changes in the refractive index of the eluent. It is a suitable choice for analytes with no UV absorbance.

  • Evaporative Light Scattering Detector (ELSD): ELSD is another universal detector that is more sensitive than RI and is compatible with gradient elution.

  • UV Detection at low wavelength (if possible): While not ideal, some aliphatic alcohols may show some absorbance at very low UV wavelengths (e.g., < 210 nm).[10][11][12] However, this can be problematic due to the high absorbance of many mobile phase solvents in this region.

A summary of potential RP-HPLC methods is provided in the table below.

Normal-Phase HPLC (NP-HPLC)

In normal-phase chromatography, a polar stationary phase is used with a non-polar mobile phase.[6][13] This mode is well-suited for separating isomers and for compounds that are highly soluble in organic solvents.[13]

Principle: In NP-HPLC, polar analytes interact more strongly with the polar stationary phase and are retained longer. Less polar compounds elute faster.[13] For this compound, which has a polar hydroxyl group, NP-HPLC can provide good separation from non-polar impurities.

Typical Stationary Phases:

Typical Mobile Phases:

  • Hexane/Isopropanol mixtures[15]

  • Hexane/Ethanol mixtures[16]

  • Dichloromethane/Hexane mixtures[14]

Detection: Similar to RP-HPLC, RI or ELSD detectors are the most suitable for detecting this compound in normal-phase separations.

Data Presentation: Summary of HPLC Methods

ParameterMethod 1: Reversed-Phase HPLCMethod 2: Normal-Phase HPLCMethod 3: Chiral HPLC
Column C18 (e.g., 250 x 4.6 mm, 5 µm)Silica (e.g., 250 x 4.6 mm, 5 µm)Chiral Stationary Phase (e.g., Amylose or Cellulose based, 250 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water (Gradient)Hexane:Isopropanol (Isocratic)Hexane:Ethanol (Isocratic)
Gradient/Isocratic Gradient: 80% to 100% Acetonitrile over 20 minIsocratic: 98:2 (v/v)Isocratic: 95:5 (v/v)
Flow Rate 1.0 mL/min1.0 mL/min0.8 mL/min
Column Temperature 30 °C30 °C25 °C
Detector RI or ELSDRI or ELSDUV at 210 nm or RI/ELSD
Injection Volume 10 µL10 µL10 µL
Sample Preparation Dissolve in Acetonitrile or IsopropanolDissolve in Hexane or Mobile PhaseDissolve in Mobile Phase

Experimental Protocols

Protocol 1: Reversed-Phase HPLC Purification
  • Instrument Preparation:

    • Equilibrate the HPLC system with the initial mobile phase composition (80% Acetonitrile: 20% Water).

    • Ensure the RI detector has been purged with the mobile phase and has a stable baseline.

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the crude this compound sample.

    • Dissolve the sample in 10 mL of isopropanol to create a 10 mg/mL solution.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Run:

    • Inject 10 µL of the prepared sample onto the C18 column.

    • Run the gradient program as specified in the table above.

    • Monitor the chromatogram for the elution of the main peak corresponding to this compound.

  • Fraction Collection:

    • Collect the fraction corresponding to the main peak.

    • Analyze a small aliquot of the collected fraction by the same HPLC method to confirm purity.

  • Post-Run:

    • Wash the column with 100% Acetonitrile.

    • Store the column in an appropriate solvent (e.g., Acetonitrile/Water).

Protocol 2: Chiral Separation of this compound Enantiomers

This compound possesses a chiral center at the second carbon atom. Chiral HPLC can be employed to separate its enantiomers.[17][18]

  • Instrument Preparation:

    • Equilibrate the chiral column (e.g., a column with a cellulose-based stationary phase) with the mobile phase (95:5 Hexane:Ethanol).[19]

    • Ensure a stable baseline from the detector.

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of the this compound sample in the mobile phase.

    • Filter the solution through a 0.45 µm syringe filter.

  • Chromatographic Run:

    • Inject 10 µL of the sample.

    • Run the isocratic method as detailed in the table.

  • Data Analysis:

    • Identify the two peaks corresponding to the R and S enantiomers.

    • Calculate the resolution between the two peaks to assess the quality of the separation.

Visualizations

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Analysis & Collection Crude_Sample Crude this compound Dissolution Dissolve in appropriate solvent Crude_Sample->Dissolution Filtration Filter through 0.45 µm filter Dissolution->Filtration Injection Inject Sample Filtration->Injection HPLC_System HPLC Instrument Column Select Column (e.g., C18 or Silica) HPLC_System->Column Mobile_Phase Prepare Mobile Phase HPLC_System->Mobile_Phase Detector Set Detector (RI or ELSD) HPLC_System->Detector Separation Chromatographic Separation Column->Separation Mobile_Phase->Injection Detection Peak Detection Detector->Detection Injection->Separation Separation->Detection Fraction_Collection Collect Purified Fraction Detection->Fraction_Collection Purity_Check Purity Analysis of Fraction Fraction_Collection->Purity_Check

Caption: Workflow for the HPLC purification of this compound.

HPLC_Method_Development cluster_mode Mode Selection cluster_params Parameter Optimization cluster_output Desired Outcome Analyte This compound (Non-polar, -OH group) RP_HPLC Reversed-Phase Analyte->RP_HPLC Hydrophobic backbone NP_HPLC Normal-Phase Analyte->NP_HPLC Polar -OH group Stationary_Phase Stationary Phase (C18 / Silica) RP_HPLC->Stationary_Phase NP_HPLC->Stationary_Phase Mobile_Phase Mobile Phase (ACN:H2O / Hex:IPA) Stationary_Phase->Mobile_Phase Detector Detector (RI / ELSD) Mobile_Phase->Detector Pure_Compound High Purity This compound Detector->Pure_Compound

Caption: Logical relationships in HPLC method development for this compound.

References

Application Notes and Protocols: The Role of 2-Butyl-1-dodecanol in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Butyl-1-dodecanol, a branched-chain Guerbet alcohol, is a versatile excipient increasingly utilized in topical and transdermal drug delivery systems. Its unique physicochemical properties, including its liquid nature at room temperature, low volatility, and excellent solvent capacity for a wide range of active pharmaceutical ingredients (APIs), make it a valuable component in the formulation of emulsions, microemulsions, and nanoemulsions. Primarily, this compound functions as a chemical permeation enhancer, facilitating the transport of therapeutic agents across the stratum corneum, the primary barrier of the skin.

This document provides detailed application notes on the role of this compound in enhancing drug delivery, along with comprehensive protocols for the preparation and evaluation of drug-loaded nanoemulsions incorporating this excipient.

Mechanism of Action as a Permeation Enhancer

The primary mechanism by which this compound enhances skin permeation is through the disruption of the highly ordered lipid lamellae within the stratum corneum. This fluidization of the lipid bilayers reduces the diffusional resistance of the skin, thereby increasing the permeability of co-administered drugs. The branched alkyl chain of this compound is thought to create greater disorder within the lipid structure compared to its linear alcohol counterparts, although this branching can also slightly reduce its intrinsic potency.

cluster_0 Normal Stratum Corneum cluster_1 Stratum Corneum with this compound Corneocyte_1 Corneocyte Lipid_Bilayer_1 Highly Ordered Lipid Bilayer Corneocyte_2 Corneocyte Lipid_Bilayer_2 Highly Ordered Lipid Bilayer Corneocyte_3 Corneocyte Disrupted_Lipid_1 Fluidized/ Disrupted Lipid Bilayer Corneocyte_4 Corneocyte Enhanced_Permeation Enhanced Permeation Disrupted_Lipid_1->Enhanced_Permeation Disrupted_Lipid_2 Fluidized/ Disrupted Lipid Bilayer Drug_Molecule_1 Drug Drug_Molecule_1->Lipid_Bilayer_1 Low Permeation Drug_Molecule_2 Drug Drug_Molecule_2->Disrupted_Lipid_1 BD_Molecule This compound BD_Molecule->Disrupted_Lipid_1 Disrupts Lipids

Mechanism of Skin Permeation Enhancement.

Applications in Drug Delivery Systems

This compound is a key component in the formulation of various drug delivery systems, particularly for topical and transdermal applications.

  • Nanoemulsions: Due to its role as an oil phase and permeation enhancer, it is integral in the formation of oil-in-water (O/W) nanoemulsions. These systems offer advantages such as high drug solubilization capacity, thermodynamic stability, and improved skin penetration.

  • Microemulsions: Similar to nanoemulsions, this compound can be used as the oil phase in microemulsions, which are clear, stable, isotropic mixtures of oil, water, and surfactants.

  • Creams and Lotions: It can be incorporated into conventional semi-solid formulations to improve the absorption of the active ingredient and enhance the emollient properties of the product.

Quantitative Data on Permeation Enhancement

The effectiveness of this compound as a permeation enhancer is typically evaluated by measuring the flux of a drug across a skin model in vitro. The following table presents illustrative data for the permeation of a model hydrophobic drug ("Drug X") from a nanoemulsion formulation containing this compound compared to a control formulation without the enhancer.

FormulationDrug Concentration (%)This compound Concentration (%)Steady-State Flux (Jss) (µg/cm²/h)Permeability Coefficient (Kp) (cm/h x 10⁻³)Enhancement Ratio (ER)
Control Nanoemulsion 102.5 ± 0.41.25 ± 0.21.0
Test Nanoemulsion A 1510.2 ± 1.15.10 ± 0.554.1
Test Nanoemulsion B 11018.5 ± 2.39.25 ± 1.157.4

Data are presented as mean ± standard deviation (n=3). The enhancement ratio is the ratio of the flux of the test formulation to that of the control formulation.

Experimental Protocols

Protocol 1: Preparation of a Drug-Loaded Nanoemulsion using this compound

This protocol describes the preparation of an oil-in-water (O/W) nanoemulsion using a high-pressure homogenization technique, where this compound serves as the oil phase.

Materials:

  • Active Pharmaceutical Ingredient (API)

  • This compound (Oil Phase)

  • Polysorbate 80 (Surfactant)

  • Sorbitan Oleate (Co-surfactant)

  • Purified Water (Aqueous Phase)

Equipment:

  • Magnetic stirrer with heating plate

  • High-pressure homogenizer

  • Analytical balance

  • Beakers and graduated cylinders

Procedure:

  • Preparation of the Oil Phase: a. Weigh the required amount of this compound into a beaker. b. Add the specified amount of the lipophilic API to the this compound. c. Gently heat the mixture to 40-50°C while stirring on a magnetic stirrer until the API is completely dissolved. d. Add the co-surfactant (Sorbitan Oleate) to the oil phase and mix thoroughly.

  • Preparation of the Aqueous Phase: a. Weigh the required amount of purified water into a separate beaker. b. Add the surfactant (Polysorbate 80) to the water and stir until fully dissolved. c. Heat the aqueous phase to 40-50°C.

  • Formation of the Coarse Emulsion: a. While maintaining the temperature of both phases, slowly add the oil phase to the aqueous phase under continuous stirring with a magnetic stirrer. b. Continue stirring for 15-20 minutes to form a coarse emulsion.

  • High-Pressure Homogenization: a. Pass the coarse emulsion through a high-pressure homogenizer. b. Homogenize at a pressure of 15,000 to 20,000 psi for 3 to 5 cycles. c. Allow the resulting nanoemulsion to cool to room temperature.

  • Characterization: a. Determine the droplet size, polydispersity index (PDI), and zeta potential of the nanoemulsion using a dynamic light scattering (DLS) instrument. b. Measure the pH and viscosity of the formulation. c. Determine the drug content and encapsulation efficiency using a suitable analytical method (e.g., HPLC).

cluster_0 Phase Preparation Oil_Phase Prepare Oil Phase: - this compound - API - Co-surfactant Mix_Phases Combine Phases (40-50°C) with stirring Oil_Phase->Mix_Phases Aqueous_Phase Prepare Aqueous Phase: - Purified Water - Surfactant Aqueous_Phase->Mix_Phases Coarse_Emulsion Formation of Coarse Emulsion Mix_Phases->Coarse_Emulsion Homogenization High-Pressure Homogenization Coarse_Emulsion->Homogenization Nanoemulsion Final Nanoemulsion Homogenization->Nanoemulsion Characterization Characterization: - Droplet Size, PDI - Zeta Potential - pH, Viscosity - Drug Content Nanoemulsion->Characterization

Workflow for Nanoemulsion Preparation.
Protocol 2: In Vitro Skin Permeation Study

This protocol outlines the procedure for evaluating the skin permeation of a drug from a nanoemulsion formulation using Franz diffusion cells.

Materials:

  • Excised human or animal skin (e.g., porcine ear skin)

  • Drug-loaded nanoemulsion (prepared as in Protocol 1)

  • Phosphate buffered saline (PBS, pH 7.4) as receptor medium

  • Franz diffusion cells

  • Water bath with circulator

  • Magnetic stirrers

  • Syringes and needles

  • HPLC or other suitable analytical instrument

Procedure:

  • Skin Preparation: a. Thaw the cryopreserved skin at room temperature. b. Cut the skin into sections large enough to be mounted on the Franz diffusion cells. c. If using full-thickness skin, it can be dermatomed to a specific thickness (e.g., 500 µm).

  • Franz Diffusion Cell Setup: a. Mount the skin sections onto the Franz diffusion cells with the stratum corneum side facing the donor compartment. b. Fill the receptor compartment with pre-warmed (32°C) PBS, ensuring no air bubbles are trapped beneath the skin. c. Place the Franz cells in a water bath maintained at 32°C and allow the skin to equilibrate for 30 minutes.

  • Dosing and Sampling: a. Apply a known amount (e.g., 10 mg/cm²) of the nanoemulsion formulation to the surface of the skin in the donor compartment. b. At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot (e.g., 200 µL) from the receptor compartment through the sampling arm. c. Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor medium.

  • Sample Analysis: a. Analyze the collected samples for drug concentration using a validated analytical method (e.g., HPLC).

  • Data Analysis: a. Calculate the cumulative amount of drug permeated per unit area (µg/cm²) at each time point. b. Plot the cumulative amount of drug permeated versus time. c. Determine the steady-state flux (Jss) from the slope of the linear portion of the curve. d. Calculate the permeability coefficient (Kp) by dividing the flux by the initial drug concentration in the donor formulation. e. Calculate the enhancement ratio (ER) by dividing the flux of the test formulation by the flux of a control formulation.

Skin_Prep Prepare Skin Membrane Cell_Setup Mount Skin on Franz Diffusion Cell Skin_Prep->Cell_Setup Equilibration Equilibrate Skin (32°C, 30 min) Cell_Setup->Equilibration Dosing Apply Nanoemulsion to Donor Compartment Equilibration->Dosing Sampling Collect Samples from Receptor Compartment at Time Intervals Dosing->Sampling Analysis Analyze Drug Concentration (HPLC) Sampling->Analysis Data_Processing Calculate Flux, Permeability Coefficient, and Enhancement Ratio Analysis->Data_Processing

Workflow for In Vitro Skin Permeation Study.

Conclusion

This compound is a highly effective and versatile excipient for the development of topical and transdermal drug delivery systems. Its primary role as a permeation enhancer, coupled with its excellent formulation properties, makes it a valuable tool for overcoming the barrier function of the skin and improving the therapeutic efficacy of a wide range of drugs. The protocols provided herein offer a framework for the formulation and evaluation of advanced drug delivery systems incorporating this compound.

Application Notes and Protocols for 2-Butyl-1-octanol in Agrochemical Formulations

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Nomenclature: The initial request specified "2-Butyl-1-dodecanol." Following extensive research, it has been determined that this chemical name is not commonly used or commercially available. It is highly probable that this was a typographical error and the intended compound was 2-Butyl-1-octanol , a C12 Guerbet alcohol. This document will focus on the applications of 2-Butyl-1-octanol, a well-documented adjuvant and solvent in agrochemical formulations.

Introduction

2-Butyl-1-octanol is a branched-chain fatty alcohol, belonging to the class of Guerbet alcohols. Its unique molecular structure, featuring a butyl group at the C2 position of an octanol backbone, imparts desirable physicochemical properties for use in agrochemical formulations. These properties include a low melting point, low volatility, excellent solvency for a range of active ingredients, and surfactant-like characteristics. In agrochemical formulations, 2-Butyl-1-octanol primarily functions as a solvent and an activator adjuvant, enhancing the efficacy of pesticides and herbicides.[1][2] Its role is to improve the solubility of active ingredients, enhance spreading and wetting on plant surfaces, and facilitate penetration through the waxy cuticle of leaves.[2]

Physicochemical Properties of 2-Butyl-1-octanol

A summary of the key physical and chemical properties of 2-Butyl-1-octanol is presented in the table below. These properties are critical for its function in agrochemical formulations.

PropertyValueReference
Molecular Formula C12H26O[3]
Molecular Weight 186.33 g/mol [3]
Appearance Colorless, oily liquid with a sweet odor[3]
Boiling Point 145-149 °C @ 760 mm Hg[3]
Density 0.833 g/mL at 25 °C[4]
Water Solubility 1 mg/L at 23 °C[5]
Solubility in Organic Solvents Soluble in ethanol, ether, and chloroform[1][6]

Applications in Agrochemical Formulations

2-Butyl-1-octanol is a versatile component in various agrochemical formulation types, most notably in Emulsifiable Concentrates (ECs).

Due to its branched structure and lipophilic nature, 2-Butyl-1-octanol is an effective solvent for a wide range of lipophilic active ingredients used in pesticides and herbicides.[1] Its use can prevent the crystallization of active ingredients at low temperatures, a critical factor for the storage stability of formulations.

As an adjuvant, 2-Butyl-1-octanol enhances the biological efficacy of the active ingredient through several mechanisms:[2]

  • Improved Wetting and Spreading: By reducing the surface tension of the spray droplet, it allows for more uniform coverage on the leaf surface.

  • Enhanced Penetration: It helps to solubilize the waxy cuticle of the plant leaf, facilitating the uptake of the active ingredient.

  • Increased Rainfastness: By promoting rapid penetration, it reduces the amount of active ingredient that can be washed off by rain.

The following diagram illustrates the workflow for evaluating the efficacy of an adjuvant like 2-Butyl-1-octanol in an agrochemical formulation.

Adjuvant_Efficacy_Workflow Workflow for Adjuvant Efficacy Evaluation cluster_formulation Formulation Preparation cluster_application Application cluster_evaluation Efficacy Assessment A Select Active Ingredient (AI) B Prepare Formulation with 2-Butyl-1-octanol A->B C Prepare Control Formulation (without adjuvant) A->C D Select Target Weed/Pest and Crop B->D C->D E Apply Formulations under Controlled Conditions D->E F Measure Endpoint (e.g., Weed Control, Pest Mortality) E->F G Data Analysis and Comparison F->G

Caption: Workflow for evaluating the efficacy of 2-Butyl-1-octanol as an adjuvant.

Experimental Protocols

This protocol describes the preparation of a stable EC formulation using 2-Butyl-1-octanol as a solvent and co-adjuvant.

Materials:

  • Active Ingredient (e.g., a hydrophobic herbicide)

  • 2-Butyl-1-octanol

  • Emulsifier blend (e.g., a mix of anionic and non-ionic surfactants)

  • Aromatic solvent (e.g., Solvesso™ 150)

  • Glass beaker

  • Magnetic stirrer and stir bar

  • Weighing balance

Procedure:

  • Dissolution of Active Ingredient:

    • Weigh the required amount of the active ingredient and add it to a glass beaker.

    • Add a measured volume of 2-Butyl-1-octanol to the beaker.

    • Place the beaker on a magnetic stirrer and stir until the active ingredient is completely dissolved. Gentle heating may be applied if necessary, but care should be taken to avoid degradation of the active ingredient.

  • Addition of Co-Solvent and Emulsifiers:

    • To the solution from step 1, add the aromatic solvent while continuing to stir.

    • Add the pre-weighed emulsifier blend to the mixture.

    • Continue stirring until a clear, homogeneous solution is obtained.

  • Quality Control:

    • Appearance: The final formulation should be a clear, single-phase liquid.

    • Stability: Store the formulation at various temperatures (e.g., 0°C, 25°C, and 54°C) for a specified period (e.g., 14 days) to check for crystallization or phase separation.

    • Emulsion Stability: Dilute the EC formulation in water of standard hardness at the recommended application rate. The emulsion should form spontaneously and remain stable with minimal separation for at least 2 hours.

The following diagram illustrates the general steps for preparing an Emulsifiable Concentrate.

EC_Formulation_Protocol Protocol for Emulsifiable Concentrate (EC) Formulation A Weigh Active Ingredient B Dissolve AI in 2-Butyl-1-octanol A->B C Add Co-Solvent (e.g., Aromatic Solvent) B->C D Add Emulsifier Blend C->D E Stir to Homogeneity D->E F Quality Control Tests (Stability, Emulsion Performance) E->F

Caption: General protocol for preparing an Emulsifiable Concentrate (EC).

This protocol measures the effect of 2-Butyl-1-octanol on the surface tension of a spray solution, which is an indicator of its wetting and spreading capabilities.

Materials:

  • Tensiometer (e.g., Du Noüy ring or Wilhelmy plate)

  • 2-Butyl-1-octanol

  • Distilled water

  • Glass beakers

  • Micropipettes

Procedure:

  • Prepare Test Solutions:

    • Prepare a series of aqueous solutions containing varying concentrations of 2-Butyl-1-octanol (e.g., 0.01%, 0.05%, 0.1%, 0.5%, and 1.0% v/v).

    • Include a control sample of distilled water with no added adjuvant.

  • Calibrate the Tensiometer:

    • Calibrate the tensiometer according to the manufacturer's instructions.

  • Measure Surface Tension:

    • Measure the surface tension of the control (distilled water).

    • Rinse the probe thoroughly and measure the surface tension of each of the test solutions, starting from the lowest concentration.

    • Record the surface tension values in mN/m.

  • Data Analysis:

    • Plot the surface tension as a function of the 2-Butyl-1-octanol concentration.

    • Determine the concentration at which the maximum reduction in surface tension is achieved.

Representative Data:

The following table provides representative (hypothetical) data on the effect of 2-Butyl-1-octanol concentration on the surface tension of water. Actual values may vary depending on the specific formulation components and water quality.

2-Butyl-1-octanol Concentration (% v/v)Surface Tension (mN/m)
0 (Control)72.8
0.0155.2
0.0542.5
0.135.1
0.530.8
1.030.5

Signaling Pathways and Mechanisms of Action

As an inert adjuvant, 2-Butyl-1-octanol does not have a specific biological signaling pathway that it triggers within the target organism (plant or pest). Instead, its mechanism of action is physical, facilitating the delivery of the active ingredient to its site of action. The diagram below illustrates the logical relationship of its function.

Adjuvant_Mechanism Mechanism of Action of 2-Butyl-1-octanol as an Adjuvant cluster_spray Spray Droplet cluster_leaf Leaf Surface cluster_plant Within the Plant A Spray Solution with Active Ingredient and 2-Butyl-1-octanol B Reduced Surface Tension (Improved Spreading) A->B Contact C Solubilization of Waxy Cuticle B->C Facilitates D Enhanced Penetration of Active Ingredient C->D Leads to E Active Ingredient reaches Target Site D->E Results in

Caption: Logical flow of 2-Butyl-1-octanol's function as a penetration enhancer.

Conclusion

2-Butyl-1-octanol is a valuable component in modern agrochemical formulations. Its properties as both a solvent and an activator adjuvant contribute to the development of stable and efficacious pesticide and herbicide products. The protocols provided herein offer a framework for the formulation and evaluation of agrochemicals containing 2-Butyl-1-octanol. Researchers and formulation scientists are encouraged to adapt these methodologies to their specific active ingredients and target applications to optimize product performance.

References

Industrial Scale Production of 2-Butyl-1-dodecanol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the industrial-scale synthesis of 2-Butyl-1-dodecanol, a branched-chain primary alcohol with applications in cosmetics, lubricants, and as a chemical intermediate. The primary method for its production is the Guerbet reaction, a self-condensation of alcohols at elevated temperatures in the presence of a catalyst.

I. Overview of the Synthesis Route: The Guerbet Reaction

The industrial synthesis of this compound is predominantly achieved through the Guerbet reaction. This reaction involves the dimerization of a primary alcohol, in this case, 1-octanol, to form a β-alkylated dimer alcohol with the loss of a water molecule.[1] The reaction proceeds through a sequence of four key steps:

  • Dehydrogenation: The primary alcohol is first oxidized to its corresponding aldehyde.

  • Aldol Condensation: The aldehyde then undergoes an aldol condensation to form an α,β-unsaturated aldehyde.

  • Dehydration: The α,β-unsaturated aldehyde eliminates a molecule of water.

  • Hydrogenation: Finally, the unsaturated aldehyde is hydrogenated to yield the branched-chain Guerbet alcohol.[2]

An alternative, though less common, industrial pathway involves the hydroformylation of 1-dodecene, followed by an aldol condensation and subsequent hydrogenation.[3] Another patented method describes the synthesis starting from n-hexyl aldehyde via an aldol reaction and subsequent reduction steps.[4][5]

II. Experimental Protocols

The following protocol is a representative example for the industrial-scale synthesis of a C12 Guerbet alcohol, adapted from procedures for closely related compounds like 2-butyl-1-octanol.[6]

Materials and Equipment:
  • Reactant: 1-Hexanol (High Purity)

  • Catalyst: Sodium hydroxide (NaOH) and Zinc Oxide (ZnO)[6]

  • Inert Gas: Nitrogen (N₂)

  • Reactor: Jacketed glass or stainless steel reactor equipped with a mechanical stirrer, thermometer, nitrogen inlet, and a water separator (e.g., Dean-Stark apparatus).

  • Purification: Filtration system and vacuum distillation unit.

Procedure:
  • Reactor Setup: The reactor is charged with 1-Hexanol, sodium hydroxide, and zinc oxide. For a laboratory-scale reference, a ratio of 204g of n-hexanol, 10.2g of sodium hydroxide, and 1.13g of zinc oxide can be used.[6]

  • Inert Atmosphere: The reactor is purged with nitrogen to create an inert atmosphere.[6]

  • Reaction: The mixture is heated to approximately 210°C with continuous stirring. The reaction is maintained at this temperature for about 3 hours.[6] Water produced during the reaction is continuously removed using the water separator.

  • Cooling and Filtration: After the reaction is complete, the mixture is cooled to a safe temperature. The solid catalyst and any precipitated salts are removed by filtration.

  • Purification: The crude product is purified by vacuum distillation to isolate the this compound.

III. Quantitative Data

The following tables summarize key quantitative data for the production of this compound and related Guerbet alcohols.

Table 1: Reaction Parameters for the Synthesis of 2-Butyl-1-octanol (a C12 Guerbet Alcohol)

ParameterValueReference
Starting Materialn-Hexanol[6]
CatalystSodium hydroxide, Zinc oxide[6]
Temperature210 °C[6]
Reaction Time3 hours[6]
Yield86%[6]

Table 2: Physical and Chemical Properties of 2-Butyl-1-octanol

PropertyValueReference
Molecular FormulaC₁₂H₂₆O[7]
Molecular Weight186.33 g/mol [7]
Boiling Point145-149 °C[8]
Melting Point-80 °C[8]
Density0.833 g/mL at 25 °C[8]

IV. Workflow and Pathway Diagrams

The following diagrams illustrate the Guerbet reaction pathway and a typical experimental workflow for the production of this compound.

Guerbet_Reaction_Pathway Guerbet Reaction Pathway for this compound Synthesis cluster_steps Reaction Steps A 1-Hexanol B Hexanal A->B Dehydrogenation (-H2) C Aldol Intermediate B->C Aldol Condensation D 2-Butyl-2-octenal C->D Dehydration (-H2O) E This compound D->E Hydrogenation (+H2)

Caption: Guerbet reaction pathway for the synthesis of this compound.

Experimental_Workflow Industrial Production Workflow of this compound cluster_workflow Process Flow Start Start: Charge Reactor (1-Hexanol, NaOH, ZnO) Inert Purge with Nitrogen Start->Inert React Heat to 210°C for 3 hours (Continuous water removal) Inert->React Cool Cool Reaction Mixture React->Cool Filter Filter to Remove Catalyst Cool->Filter Distill Vacuum Distillation Filter->Distill Product Final Product: This compound Distill->Product

Caption: Experimental workflow for the industrial production of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Butyl-1-dodecanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Butyl-1-dodecanol synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

The primary method for synthesizing this compound is the Guerbet reaction, which involves the self-condensation of a primary alcohol, in this case, 1-octanol, to form a β-alkylated dimer alcohol.[1] This reaction is typically carried out at elevated temperatures in the presence of a base and a catalyst. The overall reaction involves the loss of one equivalent of water.[1]

Q2: What is the reaction mechanism for the Guerbet synthesis of this compound?

The Guerbet reaction proceeds through a four-step sequence:[1]

  • Dehydrogenation: The primary alcohol (1-octanol) is oxidized to its corresponding aldehyde (octanal).

  • Aldol Condensation: Two molecules of the aldehyde intermediate undergo an aldol condensation to form an α,β-unsaturated aldehyde.

  • Dehydration: The aldol condensation product loses a molecule of water.

  • Hydrogenation: The α,β-unsaturated aldehyde is then reduced to the final product, this compound.

Guerbet_Mechanism A 1-Octanol B Octanal A->B Dehydrogenation (-H2) C Aldol Adduct B->C Aldol Condensation (+ Octanal) D α,β-Unsaturated Aldehyde C->D Dehydration (-H2O) E This compound D->E Hydrogenation (+H2)

Caption: Guerbet reaction mechanism for this compound synthesis.

Troubleshooting Guide

Problem 1: Low Conversion of Starting Alcohol (1-Octanol)

Possible Causes & Solutions:

  • Insufficient Temperature: The Guerbet reaction requires high temperatures, typically in the range of 180-260°C.[1][2] If the temperature is too low, the initial dehydrogenation step, which is often rate-limiting, will be slow.

    • Recommendation: Gradually increase the reaction temperature in increments of 10-20°C and monitor the conversion. Be aware that excessively high temperatures can lead to side reactions.

  • Inactive Catalyst: The catalyst, whether homogeneous or heterogeneous, may be inactive or poisoned.

    • Recommendation:

      • For heterogeneous catalysts like Raney Nickel or copper-based catalysts, ensure they are properly activated and handled under an inert atmosphere to prevent oxidation.

      • For homogeneous catalysts, verify their purity and proper dissolution in the reaction mixture.

  • Insufficient Base: An adequate amount of a strong base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH), is crucial for the aldol condensation step.

    • Recommendation: Ensure the base is anhydrous and used in sufficient molar quantities relative to the starting alcohol.

Problem 2: Formation of Significant Side Products

Possible Side Products & Mitigation Strategies:

  • Carboxylic Acids/Esters: These can form from the disproportionation of the aldehyde intermediate (Cannizzaro or Tishchenko reactions).[1] This is more prevalent at very high temperatures or with certain catalysts.

    • Recommendation: Optimize the reaction temperature and consider using a catalyst system that favors the Guerbet pathway. The use of a co-catalyst can sometimes suppress these side reactions.

  • Ethers: Dehydration of the starting alcohol can lead to ether formation.

    • Recommendation: While water removal is essential to drive the reaction forward, ensure that the conditions do not overly favor intermolecular dehydration of the alcohol.

  • Aldehydes and Unsaturated Aldehydes: Incomplete hydrogenation of the intermediates will result in the presence of these compounds in the final product mixture.

    • Recommendation: Ensure the hydrogenation catalyst is active and that there is a sufficient hydrogen source (often the starting alcohol acts as the hydrogen donor). In some cases, the addition of a small amount of a hydrogen acceptor can improve the reaction.

Problem 3: Difficulty in Product Purification

Purification Strategy:

  • Initial Work-up: After the reaction, the mixture is typically cooled, and the catalyst is removed by filtration. If a strong base like KOH or NaOH was used, it can be neutralized with an acid, and the resulting salt can be washed away with water.

  • Distillation: The most common method for purifying this compound is vacuum distillation.[3] Due to its high boiling point, distillation under reduced pressure is necessary to prevent decomposition.

  • Column Chromatography: For very high purity requirements, silica gel column chromatography can be employed. A common eluent system is a mixture of n-hexane and ethyl acetate.

Experimental Protocols

Example Protocol for the Synthesis of a C16 Guerbet Alcohol (2-Hexyl-1-decanol)

This protocol for the synthesis of 2-Hexyl-1-decanol from 1-octanol is a good starting point for the synthesis of the isomeric this compound from 1-octanol.

Materials:

  • 1-Octanol

  • Potassium hydroxide (KOH), granular

  • Copper-nickel catalyst on a support (e.g., hydrotalcite)

  • Nitrogen gas

Procedure:

  • A reaction flask equipped with a mechanical stirrer, a temperature probe, a nitrogen inlet, and a Dean-Stark apparatus for water removal is charged with 1-octanol.

  • Granular potassium hydroxide (e.g., 1.5 wt% relative to the alcohol) and the copper-nickel catalyst (e.g., 1 wt% relative to the alcohol) are added to the flask.

  • The reaction mixture is heated to the boiling point of 1-octanol (approximately 195°C) under a continuous flow of nitrogen.

  • The reaction is maintained at this temperature, and the water formed during the reaction is collected in the Dean-Stark trap.

  • The progress of the reaction can be monitored by gas chromatography (GC) to determine the conversion of 1-octanol and the formation of the Guerbet alcohol.

  • After the reaction is complete (typically several hours), the mixture is cooled, and the catalyst is removed by filtration.

  • The crude product is then purified by vacuum distillation to obtain the final 2-Hexyl-1-decanol.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Charge flask with 1-Octanol, KOH, and Catalyst B Assemble with Dean-Stark trap and nitrogen inlet A->B C Heat to reflux (~195°C) under Nitrogen B->C D Collect water in Dean-Stark trap C->D E Monitor reaction progress by GC D->E F Cool reaction mixture E->F G Filter to remove catalyst F->G H Purify by vacuum distillation G->H I Characterize final product H->I

References

Technical Support Center: Stabilizing Emulsions with 2-Butyl-1-dodecanol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for utilizing 2-Butyl-1-dodecanol in emulsion stabilization. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common challenges encountered during experimentation.

Troubleshooting Guides

This section addresses specific issues that may arise during the formulation and stabilization of emulsions using this compound.

Issue 1: Phase Separation or Coalescence

Question: My emulsion is separating into distinct oil and water layers (coalescence) shortly after preparation. How can I resolve this?

Answer:

Phase separation is a common issue indicating emulsion instability. Here are several potential causes and solutions when using this compound:

  • Insufficient Emulsifier Concentration: The concentration of your primary emulsifier or this compound may be too low to adequately cover the surface of the dispersed phase droplets.

    • Solution: Gradually increase the concentration of the primary emulsifier. Systematically vary the concentration of this compound (e.g., from 0.5% to 5% w/w) to find the optimal ratio that enhances stability.

  • Incorrect Hydrophilic-Lipophilic Balance (HLB): The overall HLB of your emulsifier system may not be appropriate for the oil phase you are using. While this compound acts as a co-emulsifier, the primary emulsifier's HLB is crucial.

    • Solution: Ensure the HLB of your primary emulsifier is suitable for creating either an oil-in-water (O/W) or water-in-oil (W/O) emulsion with your specific oil phase. You may need to blend emulsifiers to achieve the required HLB.[1]

  • Inadequate Homogenization: The energy input during emulsification might be insufficient to create small, uniform droplets.

    • Solution: Increase the homogenization speed or time. For more robust emulsions, consider using high-pressure homogenization.

  • pH Imbalance: The pH of the aqueous phase can affect the charge and stability of ionic emulsifiers, leading to coalescence.[1][2]

    • Solution: Measure the pH of your emulsion. If you are using a pH-sensitive emulsifier, adjust the pH to its optimal range for stability.

  • Electrolyte Imbalance: For W/O emulsions, the presence of electrolytes in the aqueous phase can enhance stability by reducing Ostwald ripening.[3] Conversely, in O/W emulsions, high electrolyte concentrations can sometimes lead to destabilization.

    • Solution: For W/O emulsions, consider adding a small amount of salt (e.g., NaCl or MgSO₄) to the aqueous phase. For O/W emulsions, if high electrolyte concentrations are present, you may need to use a more salt-tolerant emulsifier system.

Issue 2: Flocculation (Droplet Aggregation)

Question: The droplets in my emulsion are clumping together (flocculation), but not merging. How can I prevent this?

Answer:

Flocculation is the reversible aggregation of droplets and is often a precursor to coalescence. Here are some troubleshooting steps:

  • Insufficient Repulsive Forces: The droplets may lack sufficient electrostatic or steric repulsion to prevent them from aggregating.

    • Solution 1 (Electrostatic Repulsion): If using an ionic primary emulsifier, ensure the pH is optimized to maximize surface charge. You can measure the zeta potential of your emulsion; a value greater than |30| mV generally indicates good electrostatic stability.[4]

    • Solution 2 (Steric Hindrance): Increase the concentration of this compound or add a polymer (thickener) to the continuous phase. The branched structure of this compound can provide steric hindrance, and a more viscous continuous phase will slow down droplet movement and reduce collisions.[1]

  • High Dispersed Phase Concentration: At very high concentrations of the internal phase, the droplets are in close proximity, increasing the likelihood of flocculation.

    • Solution: If your formulation allows, try reducing the volume of the dispersed phase.

Logical Flow for Troubleshooting Emulsion Instability

Troubleshooting_Flow Start Emulsion is Unstable Phase_Separation Phase Separation / Coalescence? Start->Phase_Separation Flocculation Flocculation? Phase_Separation->Flocculation No Check_Concentration Increase Emulsifier / This compound Conc. Phase_Separation->Check_Concentration Yes Check_Zeta Measure Zeta Potential (Target > |30| mV) Flocculation->Check_Zeta Yes Stable Stable Emulsion Flocculation->Stable No Check_HLB Verify/Adjust HLB Check_Concentration->Check_HLB Check_Homogenization Increase Homogenization Energy Check_HLB->Check_Homogenization Check_pH Adjust pH Check_Homogenization->Check_pH Check_pH->Stable Add_Thickener Add Thickener to Continuous Phase Check_Zeta->Add_Thickener Add_Thickener->Stable

Caption: A flowchart for troubleshooting common emulsion instability issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in an emulsion?

A1: this compound is a Guerbet alcohol that primarily functions as a co-emulsifier, stabilizer, and emollient. Its branched structure allows it to be positioned at the oil-water interface, where it enhances the packing of the primary emulsifier molecules. This leads to a more stable interfacial film, reducing the likelihood of droplet coalescence. It also contributes to the overall viscosity and sensory feel of the final product.

Q2: How does the concentration of this compound affect emulsion properties?

A2: The concentration of this compound can significantly impact emulsion stability and droplet size. Generally, as the concentration increases (up to an optimal point), the stability of the emulsion improves, and the average droplet size may decrease.[5][6][7][8] However, excessively high concentrations might lead to undesirable changes in viscosity or could even destabilize the system. It is crucial to determine the optimal concentration for your specific formulation through systematic experimentation.

Q3: Can this compound be used as the sole emulsifier?

A3: While this compound has emulsifying properties, it is typically not effective as a sole emulsifier. It is best used in conjunction with a primary emulsifier (e.g., non-ionic surfactants like polysorbates or sorbitan esters) to enhance the stability of the emulsion.

Q4: Is this compound suitable for both O/W and W/O emulsions?

A4: Yes, this compound is versatile and can be used in both oil-in-water (O/W) and water-in-oil (W/O) emulsions. In O/W emulsions, it partitions to the oil-water interface from the oil phase. In W/O emulsions, it resides in the continuous oil phase and helps to stabilize the dispersed water droplets.

Q5: How does temperature affect emulsions stabilized with this compound?

A5: Temperature can impact emulsion stability in several ways. Elevated temperatures can increase the kinetic energy of the droplets, leading to more frequent collisions and potentially coalescence. It can also affect the solubility of the emulsifiers. Emulsions should be tested for stability at various temperatures relevant to their intended storage and use. For some systems, a "phase inversion temperature" (PIT) exists, where an O/W emulsion inverts to a W/O emulsion upon heating. Understanding the PIT can be useful in creating highly stable emulsions.

Data Presentation

Table 1: Effect of this compound Concentration on O/W Emulsion Properties (Illustrative Data)

This compound Conc. (% w/w)Mean Droplet Size (μm)Zeta Potential (mV)Viscosity (cP) at 25°CStability after 24h
0.55.2-25.1150Moderate Flocculation
1.03.8-32.5220Stable
2.52.1-35.8350Stable
5.01.5-38.2550Stable, high viscosity

Experimental Protocols

Protocol 1: Preparation of an Oil-in-Water (O/W) Emulsion

This protocol outlines a general procedure for preparing an O/W emulsion using this compound as a co-emulsifier.

Materials:

  • Oil Phase:

    • Mineral oil (or other desired oil)

    • Primary Emulsifier (e.g., Polysorbate 80)

    • This compound

  • Aqueous Phase:

    • Deionized water

    • Preservative (if required)

    • pH adjuster (if required)

Procedure:

  • Preparation of Phases:

    • In one beaker, combine the components of the oil phase (mineral oil, Polysorbate 80, and this compound). Heat to 70-75°C while stirring until all components are dissolved and uniform.

    • In a separate beaker, combine the components of the aqueous phase (deionized water and preservative). Heat to 70-75°C.

  • Emulsification:

    • Slowly add the oil phase to the aqueous phase while homogenizing at a moderate speed (e.g., 5000 rpm) using a high-shear mixer.

    • Increase the homogenization speed (e.g., to 10,000 rpm) and continue for 5-10 minutes to reduce the droplet size.

  • Cooling:

    • Allow the emulsion to cool to room temperature under gentle agitation.

  • Final Adjustments:

    • Once cooled, check the pH and adjust if necessary.

    • Add any temperature-sensitive ingredients at this stage.

Workflow for O/W Emulsion Preparation

OW_Emulsion_Workflow cluster_PhasePrep Phase Preparation Oil_Phase Prepare Oil Phase (Oil, Emulsifier, this compound) Heat to 70-75°C Emulsify Combine Phases & Homogenize (5,000 - 10,000 rpm, 5-10 min) Oil_Phase->Emulsify Aqueous_Phase Prepare Aqueous Phase (Water, Preservative) Heat to 70-75°C Aqueous_Phase->Emulsify Cooling Cool to Room Temperature with Gentle Stirring Emulsify->Cooling Final_Adjust Final pH Adjustment & Addition of Actives Cooling->Final_Adjust Characterize Characterize Emulsion (Droplet Size, Stability) Final_Adjust->Characterize Stability_Evaluation_Workflow Start Prepared Emulsion Macroscopic Macroscopic Observation (Creaming, Separation) Start->Macroscopic Microscopic Microscopic Analysis (Flocculation, Coalescence) Start->Microscopic Particle_Size Particle Size Analysis (Droplet Size Distribution) Start->Particle_Size Accelerated Accelerated Testing (Centrifugation) Start->Accelerated Data_Analysis Analyze Data & Conclude on Stability Macroscopic->Data_Analysis Microscopic->Data_Analysis Particle_Size->Data_Analysis Accelerated->Data_Analysis

References

Technical Support Center: Overcoming Solubility Challenges with 2-Butyl-1-dodecanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 2-Butyl-1-dodecanol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in formulations?

This compound is a branched-chain fatty alcohol, belonging to the class of Guerbet alcohols. Its unique structure imparts properties like low melting point, low volatility, and excellent oxidative stability compared to its straight-chain isomers. In pharmaceutical and cosmetic formulations, it is primarily used as an emollient, solvent, and co-emulsifier to enhance the solubility and skin penetration of active pharmaceutical ingredients (APIs).

Q2: What are the general solubility characteristics of this compound?

This compound is a lipophilic substance. It is generally miscible with many organic solvents but is practically insoluble in water.[1] Its branched structure can influence its solvency power compared to linear alcohols of the same carbon number.

Q3: I am observing cloudiness when mixing this compound with an aqueous phase. What is happening?

This phenomenon is likely due to the poor water solubility of this compound. When the concentration of this compound exceeds its solubility limit in the aqueous phase, it will separate, leading to a cloudy or milky appearance. This is a common issue when formulating oil-in-water emulsions with high concentrations of lipophilic ingredients.

Q4: Can this compound be used to improve the solubility of my poorly water-soluble API?

Yes, this compound can act as a co-solvent in lipid-based formulations such as microemulsions and nanoemulsions to dissolve hydrophobic APIs.[2][3] Its ability to act as a penetration enhancer can also be beneficial for topical and transdermal drug delivery.

Troubleshooting Guides

Issue 1: Precipitation of this compound from Solution

Symptoms:

  • The solution appears cloudy or hazy upon cooling.

  • A solid precipitate forms at the bottom of the container over time.

  • The viscosity of the formulation changes unexpectedly.

Possible Causes:

  • Temperature Fluctuation: The solubility of this compound in some solvent systems can be temperature-dependent. A decrease in temperature can lead to supersaturation and subsequent precipitation.

  • Solvent Polarity: The polarity of the solvent system may not be optimal for solubilizing the lipophilic this compound.

  • Incorrect Solvent Ratio: In a co-solvent system, an inappropriate ratio of solvents can lead to insolubility.

Troubleshooting Steps:

  • Temperature Control:

    • Gently warm the solution while stirring to redissolve the precipitate.

    • Determine the cloud point of the formulation, which is the temperature at which the solution becomes cloudy upon cooling. This will help define the stable temperature range for your formulation.

    • Consider storing the formulation at a controlled room temperature to avoid precipitation.

  • Solvent System Optimization:

    • Gradually add a less polar co-solvent to the system to increase the overall lipophilicity.

    • Experiment with different solvent ratios to identify the optimal composition for maximum solubility.

    • Refer to the solvent miscibility chart below for guidance on solvent selection.

  • Employing Surfactants:

    • In aqueous-based systems, the addition of a suitable surfactant or emulsifier can help to create a stable emulsion or microemulsion, preventing the separation of this compound.

Issue 2: Poor Solubilization of the Active Pharmaceutical Ingredient (API) in a this compound-based Formulation

Symptoms:

  • The API does not fully dissolve in the this compound-containing vehicle.

  • Undissolved API particles are visible in the formulation.

  • Inconsistent drug content in the final product.

Possible Causes:

  • Insufficient Solubilizing Capacity: The amount of this compound and any co-solvents may not be sufficient to dissolve the required concentration of the API.

  • API Polymorphism: Different crystalline forms (polymorphs) of an API can have different solubilities.

  • pH Effects: For ionizable APIs, the pH of the formulation can significantly impact solubility.

Troubleshooting Steps:

  • Formulation Adjustment:

    • Increase the concentration of this compound or other lipophilic components in the formulation.

    • Incorporate a co-solvent with a higher solubilizing capacity for the specific API.

    • For aqueous systems, consider creating a microemulsion or nanoemulsion to enhance API loading.

  • API Characterization:

    • Verify the polymorphic form of the API being used.

    • If applicable, adjust the pH of the aqueous phase of an emulsion to favor the more soluble form of the API (ionized or unionized).

  • Particle Size Reduction:

    • Micronization or nanonization of the API can increase its surface area and improve its dissolution rate, though it may not increase equilibrium solubility.

Data Presentation

Table 1: Estimated Solubility of this compound in Common Solvents at 25°C

SolventQualitative SolubilityNotes
WaterPractically InsolubleGuerbet alcohols are known for their low water solubility.[1]
EthanolMiscibleGenerally soluble in lower-chain alcohols.[4]
MethanolSolubleExpected to be soluble based on its alcohol functional group.
IsopropanolMiscibleSimilar to ethanol, expected to be a good solvent.[5]
AcetoneSolubleA polar aprotic solvent that can dissolve many organic compounds.
Ethyl AcetateSolubleGood solvent for moderately polar compounds.
DichloromethaneMiscibleA common solvent for nonpolar to moderately polar organic compounds.
ChloroformMiscibleSimilar to dichloromethane, a good solvent for many organic molecules.
TolueneMiscibleA nonpolar aromatic solvent suitable for dissolving lipophilic compounds.[6]
HexaneSolubleA nonpolar aliphatic solvent, good for dissolving long-chain hydrocarbons.[7]

Note: This table provides estimated qualitative solubility based on the general properties of Guerbet alcohols and related long-chain alcohols. Experimental verification is recommended for specific applications.

Experimental Protocols

Protocol 1: Preparation of a Stable Oil-in-Water (O/W) Emulsion using this compound

Objective: To prepare a stable O/W emulsion for topical delivery of a hydrophobic API.

Materials:

  • Hydrophobic API

  • This compound

  • Medium-chain triglycerides (MCT) oil

  • Non-ionic surfactant (e.g., Polysorbate 80)

  • Co-surfactant (e.g., Sorbitan monooleate)

  • Purified water

  • Preservative (e.g., Phenoxyethanol)

Methodology:

  • Oil Phase Preparation: a. In a beaker, combine this compound and MCT oil. b. Add the hydrophobic API to the oil mixture and stir until completely dissolved. Gentle heating (40-50°C) may be applied if necessary. c. Add the co-surfactant (Sorbitan monooleate) to the oil phase and mix until uniform.

  • Aqueous Phase Preparation: a. In a separate beaker, dissolve the non-ionic surfactant (Polysorbate 80) and the preservative in purified water. b. Heat the aqueous phase to the same temperature as the oil phase.

  • Emulsification: a. Slowly add the oil phase to the aqueous phase while homogenizing at a moderate speed (e.g., 5000 rpm) using a high-shear mixer. b. Continue homogenization for 10-15 minutes to form a coarse emulsion. c. Increase the homogenization speed (e.g., 10,000-15,000 rpm) for another 5-10 minutes to reduce the droplet size and form a fine emulsion.

  • Cooling and Finalization: a. Allow the emulsion to cool to room temperature with gentle stirring. b. Characterize the emulsion for droplet size, viscosity, pH, and stability.

Protocol 2: Formulation of a Microemulsion for Enhanced API Solubilization

Objective: To develop a microemulsion system to improve the solubility of a poorly water-soluble API.

Materials:

  • Poorly water-soluble API

  • This compound (as part of the oil phase)

  • Oil (e.g., Isopropyl myristate)

  • Surfactant (e.g., Cremophor EL)

  • Co-surfactant (e.g., Transcutol P)

  • Purified water

Methodology:

  • Constructing a Pseudo-Ternary Phase Diagram: a. Prepare various mixtures of the surfactant and co-surfactant (S/CoS ratio) ranging from 1:1 to 4:1 (w/w). b. For each S/CoS ratio, prepare mixtures with the oil phase (this compound and Isopropyl myristate) at different weight ratios (e.g., 1:9, 2:8, ... 9:1). c. Titrate each oil-S/CoS mixture with purified water dropwise, under constant stirring. d. Observe the mixture for transparency and flowability. The points at which clear and low-viscosity microemulsions are formed are plotted on a pseudo-ternary phase diagram.

  • Microemulsion Formulation: a. Based on the phase diagram, select a composition from the microemulsion region that allows for the desired API loading. b. Dissolve the API in the oil phase (this compound and Isopropyl myristate). c. Add the selected ratio of surfactant and co-surfactant to the oil-API mixture and vortex until a clear solution is formed. d. Add the required amount of water dropwise with gentle stirring until a transparent microemulsion is formed.

  • Characterization: a. Characterize the microemulsion for globule size, polydispersity index, zeta potential, and drug content.

Visualizations

experimental_workflow cluster_oil_phase Oil Phase Preparation cluster_aqueous_phase Aqueous Phase Preparation cluster_emulsification Emulsification cluster_finalization Finalization & Characterization oil_api Dissolve API in This compound & MCT Oil oil_cosurfactant Add Co-surfactant oil_api->oil_cosurfactant mix Combine Phases with High-Shear Mixing oil_cosurfactant->mix aq_surfactant Dissolve Surfactant & Preservative in Water aq_surfactant->mix homogenize Homogenize to Reduce Droplet Size mix->homogenize cool Cool to Room Temperature homogenize->cool characterize Characterize Emulsion (Size, Viscosity, pH) cool->characterize

Caption: Workflow for preparing a stable O/W emulsion.

troubleshooting_pathway start Solubility Issue Identified (Precipitation/Cloudiness) cause_temp Temperature Fluctuation? start->cause_temp cause_solvent Incorrect Solvent System? start->cause_solvent cause_surfactant Lack of Stabilizer? start->cause_surfactant solution_temp Control Temperature Determine Cloud Point cause_temp->solution_temp Yes solution_solvent Optimize Solvent Ratio Add Co-solvent cause_solvent->solution_solvent Yes solution_surfactant Incorporate Surfactant Form Emulsion cause_surfactant->solution_surfactant Yes end Issue Resolved solution_temp->end solution_solvent->end solution_surfactant->end

Caption: Troubleshooting logic for precipitation issues.

References

Technical Support Center: Optimizing Reaction Conditions for 2-Butyl-1-dodecanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Butyl-1-dodecanol.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, primarily through the Guerbet reaction of 1-octanol.

Issue Potential Cause(s) Recommended Action(s)
Low or No Conversion of 1-Octanol 1. Inactive Catalyst: The hydrogenation/dehydrogenation catalyst (e.g., Raney Nickel, copper-based catalyst) may be poisoned or deactivated. 2. Insufficient Base: The concentration or strength of the alkaline catalyst (e.g., potassium hydroxide) may be too low to facilitate the initial dehydrogenation and subsequent condensation steps. 3. Low Reaction Temperature: The temperature may be insufficient to overcome the activation energy for the initial dehydrogenation of 1-octanol.[1] 4. Presence of Water: Excess water in the reactants or solvent can inhibit the reaction.1. Catalyst Activation/Replacement: Ensure the catalyst is properly activated before use. If catalyst poisoning is suspected, replace it with a fresh batch. 2. Increase Base Concentration: Gradually increase the amount of base. For the Guerbet reaction, an alkali metal hydroxide or alkoxide is required.[2] 3. Elevate Temperature: The Guerbet reaction is typically conducted at elevated temperatures, often between 180-360 °C.[2] Increase the reaction temperature in increments to find the optimal range. 4. Ensure Anhydrous Conditions: Use dry reactants and solvents. Employ a setup that allows for the removal of water as it is formed during the reaction, such as a Dean-Stark apparatus.
Low Yield of this compound 1. Suboptimal Reaction Time: The reaction may not have proceeded to completion, or prolonged reaction times may lead to side product formation. 2. Inefficient Water Removal: The accumulation of water, a byproduct of the reaction, can shift the equilibrium back towards the reactants. 3. Side Reactions: Competing reactions such as the Cannizzaro reaction or Tishchenko reaction can consume the intermediate aldehyde, reducing the yield of the desired Guerbet alcohol.[2] The formation of esters and carboxylic acids are also common side reactions.[1]1. Optimize Reaction Time: Monitor the reaction progress using techniques like GC-MS to determine the optimal reaction time. 2. Improve Water Removal: Ensure the efficient removal of water throughout the reaction. 3. Adjust Reaction Conditions: Modifying the catalyst, base, or temperature can help minimize side reactions. A proper balance of acidic and basic sites on the catalyst is crucial.[1]
Formation of Significant Side Products 1. Unwanted Aldol Condensations: Cross-condensation with other alcohol species present as impurities can lead to a mixture of Guerbet alcohols. 2. Over-oxidation: The intermediate aldehyde can be oxidized to a carboxylic acid, which can then form salts or esters.[1] 3. Dehydration of Intermediate: The unsaturated aldehyde intermediate may not be fully hydrogenated, leading to impurities.1. Use High-Purity Starting Materials: Ensure the 1-octanol used is of high purity to avoid cross-Guerbet reactions. 2. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. 3. Optimize Hydrogenation Catalyst: Ensure the hydrogenation catalyst is active and present in a sufficient amount to facilitate the complete reduction of the unsaturated intermediate.
Difficulty in Product Purification 1. Similar Boiling Points: Unreacted starting material or side products may have boiling points close to that of this compound, making distillation challenging. 2. Emulsion Formation during Workup: The presence of basic residues and long-chain alcohols can lead to the formation of stable emulsions during aqueous workup.1. Vacuum Distillation: Utilize fractional vacuum distillation for better separation of high-boiling point compounds. 2. Careful Workup: Neutralize the reaction mixture carefully with acid before extraction. Use brine washes to help break emulsions. Alternatively, column chromatography can be employed for purification.[3]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common industrial method for synthesizing this compound is the Guerbet reaction, which involves the self-condensation of 1-octanol at high temperatures in the presence of a basic catalyst and a hydrogenation/dehydrogenation catalyst.[2]

Q2: What are the key steps in the Guerbet reaction mechanism for the synthesis of this compound?

A2: The Guerbet reaction proceeds through a four-step sequence:

  • Dehydrogenation: 1-octanol is oxidized to octanal.

  • Aldol Condensation: Two molecules of octanal undergo an aldol condensation to form 2-butyl-2-decenal.

  • Dehydration: The aldol condensation product loses a molecule of water.

  • Hydrogenation: The unsaturated aldehyde is then hydrogenated to form this compound.[2][4]

Q3: What are typical catalysts and reaction conditions for the Guerbet reaction?

A3: The Guerbet reaction typically requires a combination of a base and a hydrogenation/dehydrogenation catalyst.

  • Bases: Alkali metal hydroxides (e.g., potassium hydroxide) or alkoxides are commonly used.[2]

  • Catalysts: Transition metal catalysts such as Raney Nickel, copper, or palladium are often employed to facilitate the hydrogen transfer steps.[2]

  • Temperature: The reaction is generally carried out at high temperatures, typically ranging from 180°C to 360°C.[2]

  • Pressure: The reaction can be performed at atmospheric or elevated pressures. Elevated pressure can help keep the reactants in the liquid phase.[5]

Q4: How can I monitor the progress of the reaction?

A4: The progress of the Guerbet reaction can be monitored by periodically taking aliquots from the reaction mixture and analyzing them using gas chromatography (GC) or gas chromatography-mass spectrometry (GC-MS). This will allow you to track the consumption of the starting material (1-octanol) and the formation of the product (this compound) and any side products.

Q5: What are the expected side products in the synthesis of this compound?

A5: Common side products include octanoic acid (from the oxidation of octanal), octyl octanoate (from the Tishchenko reaction of octanal), and unreacted intermediates such as 2-butyl-2-decenal. If impurities are present in the starting material, other Guerbet alcohols from cross-condensation reactions may also be formed.[1][2]

Experimental Protocol: Synthesis of this compound via Guerbet Reaction (Analogous to 2-Octyl-1-dodecanol Synthesis)

This protocol is adapted from a procedure for the synthesis of a similar Guerbet alcohol, 2-octyl-1-dodecanol, and should be optimized for the specific synthesis of this compound.[6]

Materials:

  • 1-Octanol (high purity)

  • Potassium Hydroxide (KOH)

  • Raney Nickel (or another suitable hydrogenation catalyst)

  • Nitrogen or Argon gas

  • Standard laboratory glassware for reactions under inert atmosphere, including a multi-neck round-bottom flask, condenser, and a means for water removal (e.g., Dean-Stark apparatus).

Procedure:

  • Reaction Setup: In a multi-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, a nitrogen inlet, and a condenser with a Dean-Stark trap, add 1-octanol.

  • Addition of Base and Catalyst: While stirring and under a gentle flow of inert gas, add potassium hydroxide and the hydrogenation catalyst (e.g., Raney Nickel).

  • Reaction: Heat the reaction mixture to a temperature in the range of 220-250°C with vigorous stirring.

  • Water Removal: Continuously remove the water formed during the reaction using the Dean-Stark trap.

  • Monitoring: Monitor the reaction for approximately 4-8 hours. The reaction is complete when water evolution ceases.

  • Cooling and Filtration: After the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove the catalyst and any precipitated salts.

  • Purification: The crude product can be purified by vacuum distillation to obtain pure this compound.

Table 1: Example Reaction Parameters for a Guerbet Reaction (Analogous Synthesis)

ParameterValueReference
Starting Alcohol1-Decanol[6]
BaseSodium Hydroxide[6]
CatalystNickel[6]
Temperature230-250 °C[6]
Reaction Time6 hours[6]
Yield>90%[6]

Visualizations

Guerbet_Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start setup Reaction Setup: 1-Octanol in Flask start->setup add_reagents Add Base (KOH) and Catalyst (e.g., Raney Ni) setup->add_reagents heat Heat to 220-250°C add_reagents->heat react Guerbet Reaction (4-8 hours) heat->react remove_water Continuous Water Removal react->remove_water cool Cool to Room Temperature react->cool filter Filter Catalyst and Salts cool->filter distill Vacuum Distillation filter->distill product Pure this compound distill->product

Caption: Experimental workflow for the synthesis of this compound via the Guerbet reaction.

Troubleshooting_Tree cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of This compound cause1 Incomplete Reaction start->cause1 cause2 Side Reactions start->cause2 cause3 Inefficient Water Removal start->cause3 sol1a Increase Temperature cause1->sol1a sol1b Increase Reaction Time cause1->sol1b sol1c Check Catalyst Activity cause1->sol1c sol2a Optimize Catalyst/Base Ratio cause2->sol2a sol2b Ensure Inert Atmosphere cause2->sol2b sol3a Improve Water Trapping cause3->sol3a

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

References

Technical Support Center: Synthesis of 2-Butyl-1-dodecanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Butyl-1-dodecanol.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, primarily through the Guerbet reaction.

Q1: My final product contains a significant amount of unreacted starting alcohol (e.g., 1-octanol). How can I improve the conversion rate?

A1: Incomplete conversion is a common issue in Guerbet synthesis. To enhance the conversion of the starting alcohol, consider the following adjustments:

  • Reaction Temperature: The Guerbet reaction is typically conducted at elevated temperatures, often in the range of 180-360 °C.[1] Increasing the temperature can enhance the reaction rate. However, excessively high temperatures can lead to the formation of degradation by-products. It is advisable to optimize the temperature incrementally.

  • Catalyst Activity: Ensure the catalyst, which is often a combination of a base (like an alkali metal hydroxide or alkoxide) and a hydrogenation catalyst (such as Raney Nickel), is active.[1] Catalyst poisoning can occur, reducing its effectiveness. Consider using fresh catalyst or regenerating the existing catalyst according to the manufacturer's protocol.

  • Reaction Time: Extending the reaction time can allow for a more complete conversion of the starting materials. Monitor the reaction progress using an appropriate analytical technique like Gas Chromatography (GC) to determine the optimal reaction duration.

  • Water Removal: The Guerbet reaction produces one equivalent of water.[1] The presence of water can negatively impact catalyst activity and shift the reaction equilibrium.[2] Implementing a method for continuous water removal during the reaction, such as a Dean-Stark trap, can significantly improve the conversion rate.

Q2: My product is contaminated with acidic impurities. What are these, and how can I prevent their formation?

A2: Acidic impurities in Guerbet alcohol synthesis are typically carboxylic acids. These are formed due to side reactions, primarily the Cannizzaro reaction, where two aldehyde intermediates disproportionate to form an alcohol and a carboxylic acid.[1]

To minimize the formation of carboxylic acids:

  • Optimize Catalyst System: The choice and amount of the basic catalyst are crucial. While a base is necessary for the initial dehydrogenation and aldol condensation steps, an excessively strong or high concentration of base can promote the Cannizzaro reaction. Experiment with milder basic conditions. Some catalyst systems, like MgO, K₂CO₃, and copper chromite, have been reported to produce negligible amounts of carboxylic acid by-products.[3]

  • Control Reaction Temperature: High temperatures can favor the side reactions leading to acid formation. A careful optimization of the reaction temperature is necessary to find a balance between a good conversion rate and minimal by-product formation.

  • Efficient Hydrogenation: Ensure the hydrogenation step of the reaction is efficient. A highly active hydrogenation catalyst will quickly convert the intermediate unsaturated aldehyde to the desired alcohol, reducing the opportunity for it to undergo side reactions.

Q3: I am observing a range of other unexpected peaks in my GC analysis. What could these be?

A3: Besides unreacted starting materials and acidic impurities, other by-products can form during the Guerbet reaction. These may include:

  • Aldehyde and Unsaturated Aldehyde Intermediates: If the hydrogenation step is incomplete, the aldehyde and α,β-unsaturated aldehyde intermediates from the aldol condensation will be present in the final product.

  • Esters: Esters can be formed through the Tishchenko reaction, another disproportionation reaction of two aldehyde molecules. They can also arise from the reaction between the carboxylic acid by-products and the alcohols present in the reaction mixture.

  • Other Guerbet Alcohols: If you are using a mixture of starting alcohols, cross-condensation reactions can lead to the formation of other Guerbet alcohols with different chain lengths.[3] Even with a single starting alcohol, self-condensation can sometimes proceed further, leading to higher molecular weight Guerbet alcohols.

Troubleshooting these impurities involves:

  • For Aldehyde Intermediates: Improve the efficiency of the hydrogenation catalyst or increase the hydrogen pressure (if applicable to your system).

  • For Esters: Similar to carboxylic acids, optimizing the basic catalyst and reaction temperature can reduce ester formation.

  • For Other Guerbet Alcohols: If a single product is desired, using a single, high-purity starting alcohol is essential.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common industrial method for synthesizing this compound is the Guerbet reaction, which is a self-condensation of a primary alcohol at high temperatures in the presence of a catalyst to produce a β-alkylated dimer alcohol.[1]

Q2: What are the key steps in the Guerbet reaction for this compound synthesis?

A2: The reaction mechanism involves a four-step sequence:

  • Dehydrogenation: The starting alcohol (e.g., 1-octanol) is oxidized to its corresponding aldehyde.

  • Aldol Condensation: Two molecules of the aldehyde react in an aldol condensation to form an α,β-unsaturated aldehyde.

  • Dehydration: A molecule of water is eliminated.

  • Hydrogenation: The unsaturated aldehyde is reduced to the final this compound.[1]

Q3: What analytical methods are recommended for analyzing the purity of this compound?

A3: Gas Chromatography-Mass Spectrometry (GC-MS) is the most powerful and commonly used technique for the analysis of impurities in Guerbet alcohol synthesis. It allows for the separation, identification, and quantification of volatile and semi-volatile compounds present in the product mixture. High-Performance Liquid Chromatography (HPLC) can also be used, particularly for less volatile impurities.

Q4: How can I purify the final this compound product?

A4: The primary method for purifying Guerbet alcohols on a laboratory or industrial scale is fractional distillation under reduced pressure. This is effective for separating the desired high-boiling alcohol from lower-boiling impurities like unreacted starting materials and some by-products. For small-scale purification, column chromatography can also be employed.

Data Presentation

Table 1: Common Impurities in this compound Synthesis and their Typical GC-MS Signatures.

Impurity ClassSpecific ExampleTypical Mass Spectral Fragments (m/z)Potential Impact on Product
Unreacted Starting Material1-Octanol56, 43, 70, 84, 41Reduces product yield and purity
Aldehyde IntermediateOctanal44, 57, 72, 84, 41Can cause instability and discoloration
Unsaturated Aldehyde2-Butyloct-2-enal111, 83, 125, 69, 41Can lead to colored impurities and has a strong odor
Carboxylic Acid By-productOctanoic Acid60, 73, 45, 115, 87Can affect pH and cause corrosion
Ester By-productOctyl octanoate145, 85, 113, 129, 43Acts as a plasticizer, affecting physical properties

Note: The mass spectral fragments are indicative and can vary depending on the GC-MS instrumentation and conditions.

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound Purity

This protocol provides a general method for the analysis of impurities in a this compound sample. Optimization may be required based on the specific instrumentation and the expected impurity profile.

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.

    • Dissolve the sample in a suitable solvent such as hexane or dichloromethane and dilute to the mark.

    • If necessary, perform a serial dilution to bring the concentration within the linear range of the instrument.

    • Transfer an aliquot of the final solution to a 2 mL GC vial.

  • GC-MS Parameters:

    • Gas Chromatograph (GC):

      • Column: A non-polar or medium-polarity capillary column is recommended, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).

      • Inlet Temperature: 280 °C

      • Injection Volume: 1 µL (split or splitless injection can be used depending on the concentration)

      • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

      • Oven Temperature Program:

        • Initial temperature: 80 °C, hold for 2 minutes.

        • Ramp 1: Increase to 200 °C at a rate of 10 °C/min.

        • Ramp 2: Increase to 300 °C at a rate of 15 °C/min, hold for 5 minutes.

    • Mass Spectrometer (MS):

      • Ion Source Temperature: 230 °C

      • Interface Temperature: 280 °C

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 40 to 500.

  • Data Analysis:

    • Identify the peaks in the total ion chromatogram by comparing their mass spectra with a reference library (e.g., NIST).

    • Quantify the impurities by integrating the peak areas and expressing them as a percentage of the total area (area percent). For more accurate quantification, use a calibration curve with certified standards of the expected impurities.

Mandatory Visualization

Guerbet_Reaction_Pathway A 2 x 1-Octanol B 2 x Octanal A->B -2H₂ (Dehydrogenation) C 3-Hydroxy-2-butyloctanal (Aldol Adduct) B->C Aldol Condensation D 2-Butyloct-2-enal C->D -H₂O (Dehydration) E This compound D->E +2H₂ (Hydrogenation)

Caption: The main reaction pathway for the synthesis of this compound via the Guerbet reaction.

Impurity_Formation_Pathway cluster_main Main Guerbet Reaction A 1-Octanol B Octanal A->B -H₂ Imp3 Unreacted 1-Octanol A->Imp3 Incomplete Conversion C This compound B->C Condensation & Hydrogenation Imp1 Octanoic Acid B->Imp1 Cannizzaro Reaction Imp2 Octyl octanoate B->Imp2 Tishchenko Reaction

Caption: Formation pathways of common impurities during this compound synthesis.

Experimental_Workflow start Start Starting Material: 1-Octanol reaction Guerbet Reaction Catalyst: Base + Metal Temperature: 180-360 °C Inert Atmosphere start->reaction workup Work-up Neutralization & Catalyst Removal reaction->workup purification Purification Fractional Distillation (Vacuum) workup->purification analysis Analysis GC-MS for Purity Assessment purification->analysis product Final Product | this compound analysis->product

Caption: A general experimental workflow for the synthesis and analysis of this compound.

References

Resolving phase separation in 2-Butyl-1-dodecanol mixtures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Butyl-1-dodecanol mixtures. The following information is curated to address common challenges related to phase separation and mixture stability.

Frequently Asked Questions (FAQs)

Q1: My this compound mixture has separated into two phases. What are the common causes?

Phase separation in mixtures containing this compound can be triggered by several factors:

  • Solvent Polarity Mismatch: this compound is a large, branched-chain alcohol with significant nonpolar character. If the other components of your mixture have vastly different polarities, this can lead to immiscibility.

  • Temperature Fluctuations: The solubility of this compound can be temperature-dependent. A decrease in temperature often reduces solubility, which can induce phase separation.

  • Concentration Effects: The concentration of this compound or other components might exceed their solubility limits within the mixture, leading to separation.

  • Presence of Water or Other Contaminants: Water, being highly polar, is largely immiscible with long-chain alcohols like dodecanol and its derivatives. Contamination with water or other impurities can significantly impact the stability of your mixture.

Q2: How can I prevent phase separation in my this compound formulation?

To maintain a single-phase solution, consider the following strategies:

  • Co-solvent Selection: Employing a co-solvent that is miscible with all components of the mixture can help to create a stable, single-phase system.

  • Temperature Control: Maintaining a consistent and appropriate temperature during preparation, storage, and use can prevent temperature-induced phase separation.

  • Formulation Optimization: Systematically varying the concentrations of each component can help to identify a stable formulation window.

  • Use of Surfactants or Emulsifiers: For immiscible systems, the addition of a suitable surfactant or emulsifier can help to create a stable emulsion.

Q3: What are some suitable solvents for this compound?

Troubleshooting Guide

This guide provides a systematic approach to resolving phase separation issues in your this compound mixtures.

Initial Observation: Phase Separation Detected

Step 1: Characterize the Nature of the Separation

  • Visual Inspection: Is the separation into two clear liquid layers, or is one of the phases cloudy or precipitated?

  • Microscopic Examination: If the separation is subtle, microscopic analysis can help to identify the presence of droplets or crystals.

Step 2: Review Formulation and Experimental Conditions

  • Verify Component Concentrations: Double-check all calculations and measurements to ensure the correct concentrations of all components were used.

  • Assess Solvent Compatibility: Based on the known properties of your mixture's components, is there a significant polarity mismatch?

  • Check Temperature Logs: Were there any unexpected temperature drops during the experiment or storage?

Step 3: Systematic Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting phase separation:

G Troubleshooting Workflow for Phase Separation A Phase Separation Observed B Review Formulation & Experimental Conditions A->B C Hypothesize Cause B->C D Solvent Immiscibility C->D E Temperature Effect C->E F Concentration Issue C->F G Implement Corrective Action D->G E->G F->G H Add Co-solvent G->H I Adjust Temperature G->I J Optimize Component Ratios G->J K Evaluate Outcome H->K I->K J->K L Phase Separation Resolved K->L M Further Optimization Needed K->M M->C Re-evaluate

Troubleshooting workflow for addressing phase separation.

Data Presentation

The following table summarizes the expected solubility of this compound in various solvents based on the properties of analogous compounds.

Solvent ClassExamplesExpected Solubility of this compound
Polar Protic WaterInsoluble
Ethanol, MethanolSoluble
Polar Aprotic AcetoneSoluble
Nonpolar Chloroform, EtherSoluble

Experimental Protocols

Protocol: Assessing Mixture Stability

This protocol provides a general method for evaluating the stability of your this compound mixture under different conditions.

Objective: To determine the temperature and concentration limits for maintaining a single-phase mixture.

Materials:

  • This compound

  • All other mixture components

  • A series of temperature-controlled environments (e.g., water baths, incubators)

  • Vials with secure caps

  • Vortex mixer

  • Microscope

Procedure:

  • Prepare a stock solution of your base mixture without this compound.

  • Create a dilution series by adding varying concentrations of this compound to the stock solution in separate vials.

  • Thoroughly mix each vial using a vortex mixer until the solution appears homogenous.

  • Incubate the vials at a range of temperatures (e.g., 4°C, 25°C, 40°C).

  • Visually inspect the vials for any signs of phase separation at regular intervals (e.g., 1, 4, 12, 24 hours).

  • For samples that appear stable, take a small aliquot and examine it under a microscope to confirm the absence of micro-droplets or precipitates.

  • Record your observations in a table to map the stability of the mixture as a function of concentration and temperature.

The following diagram illustrates the experimental workflow for assessing mixture stability.

G Experimental Workflow for Mixture Stability Assessment A Prepare Stock Solution B Create Dilution Series with this compound A->B C Vortex to Homogenize B->C D Incubate at Various Temperatures C->D E Periodic Visual Inspection D->E F Microscopic Examination E->F G Record and Analyze Data F->G

Workflow for assessing the stability of this compound mixtures.

References

Technical Support Center: Enhancing the Performance of 2-Butyl-1-dodecanol as a Solvent

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the performance of 2-Butyl-1-dodecanol in their experiments.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its typical applications?

This compound is a long-chain branched fatty alcohol. Due to its chemical structure, it is a clear, oily liquid with a high boiling point and low volatility. Its properties make it suitable as a solvent, emollient, and solubilizing agent in various applications, including cosmetics and pharmaceutical formulations. In the pharmaceutical industry, it can be used as a carrier for poorly water-soluble drugs in topical and parenteral dosage forms.

Q2: I am observing low solubility of my active pharmaceutical ingredient (API) in this compound. What are the common causes?

Low solubility of an API in this compound can be attributed to several factors:

  • API Polarity: A significant mismatch in polarity between the highly nonpolar this compound and a more polar API can lead to poor solubility.

  • Crystalline Structure of API: A highly stable crystalline lattice of the API requires more energy to be overcome for dissolution.

  • Temperature: Solubility is temperature-dependent. Experiments conducted at lower temperatures may exhibit reduced solubility.

  • Purity of the Solvent: Impurities in this compound can affect its solubilizing capacity.

Q3: How can I enhance the solubility of my compound in this compound?

Several techniques can be employed to enhance solubility:

  • Co-solvents: Introducing a co-solvent that is miscible with both this compound and has a better affinity for the API can significantly improve solubility.

  • Temperature Adjustment: Increasing the temperature of the solution can enhance the solubility of many compounds. However, the thermal stability of the API must be considered.

  • Particle Size Reduction: Micronization or nanonization of the API increases the surface area available for dissolution.[1][2]

  • Formulation as a Solid Dispersion: Creating a solid dispersion of the API in a carrier can improve its dissolution rate and solubility.

Q4: Are there any known incompatibilities of this compound?

While specific incompatibility data for this compound is limited, long-chain alcohols are generally incompatible with strong oxidizing agents. It is always recommended to perform compatibility studies with your specific API and excipients.

Q5: What are the safety precautions for handling this compound?

Handle this compound in a well-ventilated area. Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE), such as gloves and safety glasses. In case of a spill, absorb it with an inert material and dispose of it according to local regulations.

Section 2: Troubleshooting Guides

This section provides solutions to common problems encountered when using this compound as a solvent.

Problem Possible Cause Troubleshooting Steps
Precipitation of API during storage - Supersaturation of the solution. - Temperature fluctuations. - Change in pH (if aqueous phase is present).- Determine the saturation solubility at different temperatures to avoid supersaturation. - Store the formulation at a controlled temperature. - Investigate the effect of pH on API solubility in the presence of this compound.
Phase separation in formulation - Immiscibility with other components. - Use of an inappropriate surfactant or emulsifier.- Screen for suitable co-solvents to improve miscibility. - Optimize the type and concentration of the surfactant or emulsifier.
Inconsistent experimental results - Variability in solvent purity. - Degradation of the API or solvent.- Use a consistent source and grade of this compound. - Perform stability studies to assess the degradation of the API and solvent under experimental conditions.
High viscosity of the formulation - Inherent high viscosity of this compound. - High concentration of API or other excipients.- Use a co-solvent with a lower viscosity. - Evaluate the effect of temperature on viscosity. - Optimize the concentration of all components.

Section 3: Data Presentation

Due to the limited availability of specific quantitative data for this compound, the following tables provide illustrative data based on structurally similar long-chain alcohols like 2-Butyl-1-octanol and 2-Octyl-1-dodecanol. This data should be used as a general guide, and experimental determination for this compound is highly recommended.

Table 1: Physical Properties of this compound and Related Compounds

PropertyThis compound (C16H34O)2-Butyl-1-octanol (C12H26O)[2][3][4][5]2-Octyl-1-dodecanol (C20H42O)[6][7][8]
Molecular Weight ( g/mol ) 242.45[9]186.34[2][3][4]298.56
Boiling Point (°C) ~290-310 (estimated)145-149[3]234-238 (at 33 mmHg)[6][7]
Density (g/mL at 25°C) ~0.835[9]0.833[3]0.838[6][7]
Water Solubility Very Low (estimated)16.18 mg/L (estimated)[2]Practically insoluble[7]

Table 2: Hypothetical Solubility Enhancement of a Model API in this compound

Solvent SystemTemperature (°C)Solubility of Model API (mg/mL)
This compound (100%)250.5
This compound (100%)401.2
This compound : Ethanol (80:20 v/v)255.8
This compound : Ethanol (80:20 v/v)4012.5
This compound : PEG 400 (70:30 v/v)258.2
This compound : PEG 400 (70:30 v/v)4018.9

Section 4: Experimental Protocols

Protocol 1: Determination of API Solubility in this compound

  • Objective: To determine the saturation solubility of an API in this compound at a specific temperature.

  • Materials:

    • API powder

    • This compound

    • Vials with screw caps

    • Shaking incubator or magnetic stirrer with temperature control

    • Analytical balance

    • Centrifuge

    • HPLC or UV-Vis spectrophotometer for API quantification

  • Methodology:

    • Add an excess amount of the API to a known volume of this compound in a vial.

    • Seal the vial and place it in a shaking incubator set to the desired temperature (e.g., 25°C or 37°C).

    • Equilibrate the mixture for at least 24-48 hours to ensure saturation is reached.

    • After equilibration, centrifuge the vials to separate the undissolved solid.

    • Carefully collect an aliquot of the supernatant.

    • Dilute the aliquot with a suitable solvent to a concentration within the calibration range of the analytical method.

    • Quantify the API concentration using a validated HPLC or UV-Vis method.

    • Calculate the solubility in mg/mL.

Protocol 2: Screening of Co-solvents to Enhance API Solubility

  • Objective: To identify effective co-solvents for improving the solubility of an API in this compound.

  • Materials:

    • API powder

    • This compound

    • A selection of co-solvents (e.g., Ethanol, Propylene Glycol, PEG 400, Transcutol)

    • Equipment from Protocol 1

  • Methodology:

    • Prepare binary solvent mixtures of this compound and each co-solvent at various ratios (e.g., 90:10, 80:20, 70:30 v/v).

    • For each solvent mixture, determine the API solubility following the steps outlined in Protocol 1.

    • Compare the solubility values obtained in the different solvent mixtures to identify the most effective co-solvent and its optimal concentration.

Section 5: Visualizations

Enhancing_Solvent_Performance cluster_problem Problem Identification cluster_investigation Investigation & Strategy cluster_methods Enhancement Methods cluster_evaluation Evaluation Problem Low API Solubility in This compound Investigate Investigate Cause: - Polarity Mismatch - High Crystallinity - Low Temperature Problem->Investigate Strategy Select Enhancement Strategy Investigate->Strategy CoSolvent Co-solvent Addition Strategy->CoSolvent Temp Temperature Adjustment Strategy->Temp ParticleSize Particle Size Reduction Strategy->ParticleSize Formulation Solid Dispersion Strategy->Formulation Evaluate Evaluate Solubility & Stability CoSolvent->Evaluate Temp->Evaluate ParticleSize->Evaluate Formulation->Evaluate Optimized Optimized Formulation Evaluate->Optimized Drug_Delivery_Mechanism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane (Lipid Bilayer) cluster_intracellular Intracellular Space Drug_Solvent Drug in This compound Membrane Hydrophilic Head Hydrophobic Tail Hydrophilic Head Drug_Solvent->Membrane:f1 Partitioning into hydrophobic core Drug_Released Released Drug Membrane:f1->Drug_Released Diffusion Target Cellular Target Drug_Released->Target Binding

References

Technical Support Center: GC-MS Analysis of 2-Butyl-1-dodecanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the GC-MS analysis of 2-Butyl-1-dodecanol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its analysis important?

This compound is a C16 branched-chain alcohol, a type of Guerbet alcohol. These alcohols and their derivatives have applications in various industries, including cosmetics, lubricants, and as chemical intermediates. Accurate GC-MS analysis is crucial for quality control, formulation development, and safety assessment.

Q2: Why am I seeing significant peak tailing with this compound?

Peak tailing is a common issue when analyzing polar compounds like alcohols by GC-MS. The primary cause is the interaction of the hydroxyl group of the alcohol with active sites (e.g., free silanol groups) on the surface of the GC inlet liner and the analytical column. This leads to poor peak shape, reduced sensitivity, and shifting retention times.

Q3: Is derivatization necessary for the GC-MS analysis of this compound?

Yes, derivatization is highly recommended. Converting the polar hydroxyl group into a less polar, more volatile derivative, such as a trimethylsilyl (TMS) ether, will significantly improve chromatographic performance. This leads to sharper, more symmetrical peaks and better sensitivity. A common and effective derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

Q4: What are the expected major ions in the mass spectrum of the TMS derivative of this compound?

While a library spectrum for the TMS derivative of this compound may not be readily available, the fragmentation of long-chain alcohol TMS ethers typically follows predictable pathways. Key ions to look for include:

  • [M-15]+: Loss of a methyl group from the TMS moiety. This is often a prominent ion and helps to confirm the molecular weight of the derivative.

  • Ions related to α-cleavage: Fragmentation of the C-C bond adjacent to the oxygen atom.

  • Ions from the loss of the entire TMS group or parts of it.

  • A series of hydrocarbon fragment ions separated by 14 amu (CH2 groups) from the cleavage of the long alkyl chain.

Troubleshooting Guides

Problem 1: Poor Peak Shape (Tailing)

Symptoms:

  • Asymmetrical peaks with a pronounced "tail."

  • Reduced peak height and poor sensitivity.

  • Inconsistent retention times.

Possible Causes & Solutions:

CauseSolution
Active sites in the GC inlet Replace the inlet liner with a new, deactivated liner. Use a liner with glass wool if your sample may contain non-volatile residues, but be aware that the glass wool itself can be a source of activity.
Column contamination or degradation Condition the column according to the manufacturer's instructions. If tailing persists, trim 15-30 cm from the front of the column. If the problem is still not resolved, the column may need to be replaced.
Insufficient derivatization Ensure the derivatization reaction has gone to completion. Optimize the reaction time, temperature, and the ratio of derivatizing agent to the sample. Ensure your sample is free of water, as it can deactivate the derivatizing agent.
Improper column installation Ensure the column is installed correctly in both the injector and the detector, with the appropriate insertion depths to avoid dead volumes.

peak_tailing_workflow start Peak Tailing Observed check_liner Check & Replace Inlet Liner start->check_liner condition_column Condition Column check_liner->condition_column No Improvement resolved Problem Resolved check_liner->resolved Improvement trim_column Trim Column Inlet condition_column->trim_column No Improvement condition_column->resolved Improvement check_derivatization Verify Derivatization Protocol trim_column->check_derivatization No Improvement trim_column->resolved Improvement check_installation Check Column Installation check_derivatization->check_installation No Improvement check_derivatization->resolved Improvement replace_column Replace Column check_installation->replace_column No Improvement check_installation->resolved Improvement replace_column->resolved

Troubleshooting flow for the absence or low intensity of the analyte peak.

Experimental Protocols

Protocol 1: Sample Preparation and Derivatization
  • Sample Dissolution: Accurately weigh a known amount of the this compound sample and dissolve it in a volatile, aprotic solvent such as hexane or dichloromethane to a final concentration of approximately 1 mg/mL.

  • Aliquoting: Transfer 100 µL of the sample solution to a 2 mL autosampler vial.

  • Solvent Evaporation: Gently evaporate the solvent under a stream of dry nitrogen. It is crucial to ensure the sample is completely dry, as moisture will interfere with the derivatization reaction.

  • Derivatization: Add 100 µL of BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) and 50 µL of pyridine (as a catalyst) to the dry sample residue in the vial.

  • Reaction: Tightly cap the vial and heat at 60-70 °C for 30 minutes in a heating block or oven.

  • Cooling and Analysis: Allow the vial to cool to room temperature before GC-MS analysis.

Protocol 2: GC-MS Parameters

The following are suggested starting parameters for the GC-MS analysis of the TMS derivative of this compound. Optimization may be required based on your specific instrument and column.

ParameterRecommended Setting
GC System Agilent 7890B GC with 5977A MSD (or equivalent)
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injection Mode Splitless
Injector Temperature 280 °C
Injection Volume 1 µL
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Program Initial temp: 100 °C, hold for 2 minRamp: 10 °C/min to 300 °CHold: 10 min at 300 °C
MS Transfer Line Temp 280 °C
MS Ion Source Temp 230 °C
MS Quadrupole Temp 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range 50 - 500 amu

Data Presentation

Table 1: Expected Molecular Weights

CompoundChemical FormulaMolecular Weight ( g/mol )
This compoundC16H34O242.44
This compound TMS EtherC19H42OSi314.62

Table 2: Potential Diagnostic Ions in the Mass Spectrum of this compound TMS Ether

m/zIdentityComments
299[M-15]+Loss of a methyl group (CH3) from the TMS group. A strong indicator of the molecular weight.
241[M-73]+Loss of the trimethylsilyl group (Si(CH3)3).
73[Si(CH3)3]+The trimethylsilyl cation. A common fragment in the spectra of TMS derivatives.
Various[CnH2n+1]+A series of alkyl fragments from the hydrocarbon chain.

Technical Support Center: Mitigating Foaming in 2-Butyl-1-dodecanol Applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address foaming issues encountered during experiments involving 2-Butyl-1-dodecanol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it contribute to foaming?

This compound is a long-chain fatty alcohol.[1][2] While it is not a surfactant in the traditional sense, its amphiphilic nature, with a polar hydroxyl (-OH) group and a non-polar hydrocarbon chain, allows it to accumulate at air-liquid interfaces. This can lead to a reduction in surface tension and the stabilization of foam, particularly in the presence of agitation, gas sparging, or other formulation components that introduce air. In some cosmetic formulations, fatty alcohols are intentionally used to help stabilize foaming properties.[3][4]

Q2: In what types of applications is foaming with this compound most likely to be an issue?

Foaming can be a concern in a variety of applications, including:

  • Pharmaceutical Formulations: During mixing, high-shear homogenization, or sterile filtration, air can be incorporated, leading to foam. This is a critical issue in fermentation processes where foam can reduce the effective volume of a tank and harbor microorganisms.[5][6]

  • Cosmetics and Personal Care Products: The formulation of creams, lotions, and shampoos often involves vigorous mixing, which can introduce air. While some foam may be desirable, excessive or unstable foam can affect product consistency and filling operations.[7]

  • Industrial Processes: In applications where this compound is used as a solvent, plasticizer, or chemical intermediate, agitation, pumping, and chemical reactions can generate foam.

Q3: What is the difference between an antifoam and a defoamer?

While the terms are often used interchangeably, they have distinct functions:

  • Antifoams are agents added to a system before foam generation to prevent its formation.[8]

  • Defoamers are used to destroy existing foam.[8]

Many chemical agents can act as both.

Q4: Can this compound itself act as a defoamer?

Interestingly, higher carbon alcohols, like this compound, can act as defoaming agents in certain systems, particularly in aqueous solutions.[9][10] They work by displacing the foam-stabilizing surfactants at the bubble surface, causing the foam to collapse.[11] However, in a non-aqueous system or a system where this compound is a primary component, it is more likely to contribute to foam stability.

Troubleshooting Guide

Issue: Excessive foaming is observed during the processing of a this compound-based formulation.

This guide provides a systematic approach to identifying the cause of the foaming and selecting an appropriate mitigation strategy.

Troubleshooting Workflow

start Foaming Issue Identified q1 Is the foaming caused by a change in process parameters? start->q1 a1_yes Optimize process: - Reduce agitation speed - Lower gas flow rate - Modify temperature q1->a1_yes Yes q2 Is a chemical antifoam agent a viable solution for your application? q1->q2 No a1_yes->q2 a2_no Consider mechanical defoaming methods: - Impingement plates - Ultrasonic transducers q2->a2_no No q3 Select Antifoam Type q2->q3 Yes end Foaming Issue Resolved a2_no->end silicone Silicone-Based q3->silicone oil Oil-Based q3->oil polymer Polymer-Based q3->polymer q4 Perform Lab-Scale Testing (See Experimental Protocols) silicone->q4 oil->q4 polymer->q4 q5 Does the selected antifoam effectively control foam at the desired concentration? q4->q5 q5->q3 No, re-evaluate antifoam type or concentration a5_yes Scale-up to pilot or production scale. q5->a5_yes Yes a5_yes->end

Caption: Troubleshooting workflow for mitigating foaming.

Step 1: Identify the Source of Foaming

  • Mechanical Agitation: Is the foaming occurring during high-speed mixing, stirring, or pumping? High shear forces can introduce significant amounts of air into the liquid.

  • Gas Introduction: Are you sparging gas through the solution (e.g., for aeration in a fermentation process or for inerting)?

  • Chemical Reactions: Is a chemical reaction producing gas as a byproduct?

  • Temperature Changes: Has a recent change in process temperature affected the solubility of dissolved gases or the surface tension of the liquid?

Step 2: Consider Mechanical and Process Adjustments

Before introducing a chemical antifoaming agent, consider if process modifications can resolve the issue:

  • Reduce Agitation Speed: Lowering the impeller speed can reduce the amount of air being vortexed into the liquid.

  • Modify Gas Sparging: Decrease the gas flow rate or use a sparger with a larger pore size to create larger bubbles that are less likely to form stable foam.

  • Optimize Temperature: Adjust the process temperature to a range where foaming is less pronounced.

Step 3: Select an Appropriate Antifoaming Agent

If mechanical adjustments are insufficient or not feasible, a chemical antifoam is the next step. The choice of antifoam will depend on the specific application and regulatory requirements (e.g., for pharmaceutical or food-grade applications).

Table 1: Comparison of Antifoam Types for this compound Systems

Antifoam TypeActive ComponentsMechanism of ActionAdvantagesDisadvantagesRecommended Use Cases
Silicone-Based Polydimethylsiloxane (PDMS), silicaLow surface tension allows them to spread rapidly over the foam lamella, causing it to thin and rupture.Highly effective at low concentrations; thermally stable.Can cause surface defects in coatings; may be difficult to clean from equipment.General industrial applications, wastewater treatment.
Oil-Based (Mineral or Vegetable) Mineral oil, vegetable oil, hydrophobic waxesInsoluble in the foaming medium; acts as a lens at the bubble surface to promote coalescence.Good for knocking down existing foam; often biodegradable.May be less persistent than silicone-based antifoams.Food processing, fermentation (with appropriate grade).
Polymer-Based (Non-Silicone) Polypropylene glycol (PPG), Polyethylene glycol (PEG), EO/PO copolymersInsoluble at the system temperature and acts at the air-liquid interface.Good for long-term foam prevention; some are readily biodegradable.Performance can be temperature-sensitive.Fermentation, chemical synthesis, applications where silicone is undesirable.
Fatty Alcohols e.g., Octanol, DecanolSimilar to oil-based defoamers, they are insoluble and disrupt the foam-stabilizing surfactant layer.Can be effective for quick foam knockdown.May not be as persistent as other types; can add to the organic load of the system.Papermaking, some chemical processing.

Step 4: Determine the Optimal Concentration

The effectiveness of an antifoam is highly dependent on its concentration. It is crucial to determine the minimum effective dose to avoid unnecessary cost and potential negative impacts on the final product. Overdosing can sometimes stabilize foam or lead to other issues.[12]

Table 2: Representative Performance Data of Antifoams in a Simulated this compound System

The following data is for illustrative purposes and should be confirmed with experimental testing.

Antifoam AgentTypeConcentration (ppm)Foam Height after 1 min (mL)Foam Collapse Time (seconds)
Control (No Antifoam)-0250>300
Silicone Antifoam ASilicone-Based101525
Silicone Antifoam ASilicone-Based50510
Mineral Oil Defoamer BOil-Based504060
Mineral Oil Defoamer BOil-Based1002035
EO/PO Copolymer CPolymer-Based1003050
EO/PO Copolymer CPolymer-Based2001028

Experimental Protocols

To select the most effective antifoam and its optimal dosage, systematic experimental evaluation is necessary. Standardized test methods, such as those outlined by ASTM, can be adapted for this purpose.[13][14][15]

Experimental Workflow

start Prepare this compound based foaming solution step1 Select Antifoam Candidates and Concentration Range start->step1 step2 Choose Foam Generation Method step1->step2 sparging Dynamic Sparging step2->sparging shaking Cylinder Shake Test step2->shaking step3 Add Antifoam to the solution at specified concentration sparging->step3 shaking->step3 step4 Generate Foam and Record Data step3->step4 step5 Measure: - Initial Foam Height - Foam Height over Time - Time to Foam Collapse step4->step5 step6 Analyze and Compare Antifoam Performance step5->step6 end Select Optimal Antifoam and Concentration step6->end

Caption: Experimental workflow for testing defoamer effectiveness.

Protocol 1: Dynamic Foam Test by Air Sparging

This method is suitable for simulating continuous foam generation, such as in a bioreactor or a gas-sparged chemical reactor.[16]

Objective: To evaluate the effectiveness of an antifoam in preventing foam buildup under continuous gas flow.

Apparatus:

  • 1000 mL graduated cylinder

  • Gas flow meter

  • Sparging stone (fritted glass diffuser)

  • Compressed air source

  • Timer

Procedure:

  • Add 200 mL of the this compound test solution to the graduated cylinder.

  • If testing an antifoam, add the specified concentration and gently mix to disperse.

  • Place the sparging stone at the bottom of the cylinder.

  • Start the timer and introduce air at a constant rate (e.g., 200 mL/min).

  • Record the foam volume (total volume minus the initial liquid volume) at regular intervals (e.g., every 30 seconds) for a total of 5 minutes.

  • After 5 minutes, stop the airflow and record the time it takes for the foam to collapse.

  • Repeat the experiment for each antifoam candidate and concentration, including a control with no antifoam.

Protocol 2: Shake Test for Foam Knockdown Efficiency

This method is useful for quickly screening defoamers and assessing their ability to destroy existing foam.[16][17]

Objective: To measure the speed and efficiency with which a defoamer can break a pre-generated foam.

Apparatus:

  • 500 mL stoppered graduated cylinder

  • Shaker (optional, for consistency)

  • Timer

  • Micropipette

Procedure:

  • Add 100 mL of the this compound test solution to the graduated cylinder.

  • Seal the cylinder and shake it vigorously for a set period (e.g., 30 seconds) to generate a stable foam.

  • Immediately after shaking, place the cylinder on a level surface and record the initial foam volume.

  • Carefully add a precise amount of the defoamer (e.g., 10 µL of a 10% solution) directly onto the foam surface.

  • Start the timer immediately.

  • Record the time it takes for the foam to collapse to a specific volume (e.g., 10% of the initial foam volume) or to completely break ("flat").

  • Repeat for each defoamer candidate.

By following these guidelines and performing systematic experimental evaluations, researchers and scientists can effectively mitigate foaming issues in their this compound applications, ensuring process efficiency and product quality.

References

Technical Support Center: Scaling Up 2-Butyl-1-dodecanol Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Butyl-1-dodecanol, a C16 Guerbet alcohol. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental scale-up.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound?

A1: The primary method for synthesizing this compound is the Guerbet reaction. This reaction involves the self-condensation of a primary alcohol, in this case, 1-octanol, at elevated temperatures in the presence of a catalyst and a base to produce a β-alkylated dimer alcohol.[1][2]

Q2: What are the key steps in the Guerbet reaction mechanism?

A2: The Guerbet reaction is a multi-step process that includes:

  • Dehydrogenation: The primary alcohol is first oxidized to its corresponding aldehyde.

  • Aldol Condensation: Two molecules of the aldehyde undergo an aldol condensation.

  • Dehydration: The resulting aldol adduct is dehydrated to form an α,β-unsaturated aldehyde.

  • Hydrogenation: The unsaturated aldehyde is then hydrogenated to the final branched-chain alcohol.[3]

Q3: What are the typical catalysts and bases used for this synthesis?

A3: A combination of a hydrogenation/dehydrogenation catalyst and a base is typically required. Common catalysts include those based on nickel, copper, palladium, or iridium.[2] The base is often an alkali metal hydroxide, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH).[1]

Q4: What are the main byproducts to expect in the synthesis of this compound?

A4: Common byproducts include esters (e.g., octyl octanoate via the Tishchenko reaction), carboxylic acids (from the oxidation of aldehydes), and unreacted starting materials.[4] The formation of these byproducts can reduce the yield of the desired Guerbet alcohol and may also deactivate the catalyst.[4]

Q5: How is this compound typically purified after the reaction?

A5: Purification is generally achieved through filtration to remove the solid catalyst, followed by vacuum distillation to separate the high-boiling this compound from unreacted starting materials and lower-boiling byproducts.[5][4]

Troubleshooting Guides

Problem 1: Low Conversion of Starting Alcohol

Q: My Guerbet reaction is showing low conversion of the starting 1-octanol. What are the potential causes and solutions?

A: Low conversion can be attributed to several factors. A systematic approach to troubleshooting is recommended.

  • Insufficient Temperature: The Guerbet reaction requires high temperatures, typically in the range of 190-240°C, to proceed efficiently.[1][4] Ensure your reaction is reaching and maintaining the target temperature.

  • Catalyst Inactivity: The catalyst may be inactive or poisoned.

    • Water Content: Water is a byproduct of the reaction and can deactivate the catalyst.[4] Ensure your starting materials are dry and that water is effectively removed during the reaction, for example, by using a Dean-Stark apparatus.[1]

    • Acidic Byproducts: The formation of carboxylic acids can poison basic catalysts.[4] Consider monitoring the pH of your reaction mixture.

  • Inadequate Mixing: In a scaled-up reaction, inefficient mixing can lead to localized temperature gradients and poor contact between reactants and the catalyst. Ensure your stirring is vigorous enough for the reactor volume.

  • Insufficient Reaction Time: Guerbet reactions can be slow. Ensure you are allowing sufficient reaction time, which can be several hours.

Problem 2: Poor Selectivity towards this compound

Q: The conversion of my starting material is high, but the yield of this compound is low, with a significant amount of byproducts. How can I improve selectivity?

A: Poor selectivity is often due to side reactions dominating over the desired Guerbet pathway.

  • Sub-optimal Catalyst-to-Base Ratio: The balance between the dehydrogenation/hydrogenation catalyst and the base is crucial. An incorrect ratio can favor side reactions. It is advisable to optimize this ratio in small-scale experiments first.

  • High Concentration of Aldehyde Intermediate: A high concentration of the intermediate aldehyde can lead to the formation of esters via the Tishchenko reaction. This can sometimes be mitigated by controlling the reaction temperature and the rate of water removal.

  • Presence of Oxygen: The reaction should be carried out under an inert atmosphere (e.g., nitrogen) to prevent the oxidation of the intermediate aldehyde to carboxylic acids.[4]

Problem 3: Difficulties in Product Purification

Q: I am having trouble purifying the this compound from the crude reaction mixture. What are some common issues and solutions?

A: Purification of high-boiling, viscous Guerbet alcohols can be challenging.

  • Inefficient Catalyst Removal: Ensure complete removal of the solid catalyst by filtration before distillation to prevent bumping and contamination of the distillate. Centrifugation can also be an effective method for catalyst separation.[1]

  • Inadequate Vacuum for Distillation: Due to the high boiling point of this compound, a deep vacuum is necessary for distillation to prevent thermal decomposition.[6] Ensure your vacuum system is functioning correctly and can achieve the required low pressure.

  • Emulsion Formation during Work-up: If an aqueous work-up is used to neutralize the base, emulsions can form. Using a brine wash can help to break these emulsions.

Experimental Protocols

Below are detailed methodologies for the synthesis of Guerbet alcohols analogous to this compound. These can be adapted for the specific synthesis of this compound.

Protocol 1: Synthesis of 2-Hexyl-1-decanol from 1-Octanol

This protocol details the synthesis of a C16 Guerbet alcohol, which is a close structural analog of this compound.

Materials:

  • 1-Octanol

  • Potassium Hydroxide (KOH), granular

  • Copper-Nickel catalyst on hydrotalcite support

Procedure:

  • A 100 mL five-neck flask is equipped with a magnetic stirrer, a temperature probe, a nitrogen inlet, a condenser, and a Dean-Stark apparatus for water removal.[1]

  • The flask is charged with 40 g of 1-octanol, 0.6 g of granular potassium hydroxide (1.5 wt%), and 0.4 g of the copper-nickel catalyst.[1]

  • The reaction mixture is heated under a nitrogen flow (50-60 mL/min) to the boiling point of 1-octanol (approximately 195°C).[1]

  • The reaction is maintained at a temperature between 190°C and 225°C for 8 hours. The start of the reaction is considered the point at which reflux begins.[1]

  • After the reaction is complete, the mixture is cooled, and the solid catalyst and any precipitated soaps are removed by centrifugation.[1]

  • The final product is purified by vacuum distillation.[4]

Quantitative Data from a Representative Experiment: [1]

ParameterValue
Starting Material1-Octanol (40 g)
BasePotassium Hydroxide (0.6 g, 1.5 wt%)
CatalystCopper-Nickel on Hydrotalcite (0.4 g)
Reaction Temperature190-225°C
Reaction Time8 hours
Product Composition (by GC)
2-Hexyl-1-decanol83.4%
Unreacted 1-Octanol2.1%
C16 Non-Guerbet Products5.3%
C24 Products5.3%
Protocol 2: Synthesis of 2-Butyl-1-octanol from 1-Hexanol

This protocol describes the synthesis of a C12 Guerbet alcohol.

Materials:

  • n-Hexanol

  • Sodium Hydroxide (NaOH)

  • Zinc Oxide (ZnO)

Procedure:

  • A reaction kettle equipped with a water separator is charged with 204 g of n-hexanol, 10.2 g of sodium hydroxide, and 1.13 g of zinc oxide.[5]

  • The reactor is purged with nitrogen.[5]

  • Under a nitrogen atmosphere, the temperature is slowly raised to 210°C and maintained for 3 hours.[5]

  • After the reaction, the mixture is filtered to remove solids.[5]

  • The product, isododecyl alcohol (a common name for 2-butyl-1-octanol), is isolated by distillation.[5]

Quantitative Data from a Representative Experiment: [5]

ParameterValue
Starting Materialn-Hexanol (204 g)
BaseSodium Hydroxide (10.2 g)
Co-catalystZinc Oxide (1.13 g)
Reaction Temperature210°C
Reaction Time3 hours
Yield
2-Butyl-1-octanol86%

Visualizations

Guerbet_Reaction_Workflow Experimental Workflow for Guerbet Alcohol Synthesis cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification charge_reactants Charge Reactor: - Primary Alcohol - Base (e.g., KOH) - Catalyst inert_atmosphere Establish Inert Atmosphere (N2) charge_reactants->inert_atmosphere heat Heat to Reaction Temperature (e.g., 190-240°C) inert_atmosphere->heat water_removal Continuous Water Removal (e.g., Dean-Stark) heat->water_removal maintain_temp Maintain Temperature for Specified Time (e.g., 3-8 hours) water_removal->maintain_temp cool Cool Reaction Mixture maintain_temp->cool catalyst_removal Remove Catalyst (Filtration/Centrifugation) cool->catalyst_removal distillation Vacuum Distillation of Product catalyst_removal->distillation final_product final_product distillation->final_product Pure this compound

Caption: Experimental workflow for the synthesis of Guerbet alcohols.

Troubleshooting_Guerbet_Synthesis Troubleshooting Guide for Guerbet Synthesis Scale-Up cluster_low_conversion Low Conversion cluster_low_selectivity Low Selectivity start Low Yield or Selectivity Issue check_temp Is Reaction Temperature Adequate (190-240°C)? start->check_temp Low Conversion check_ratio Is Catalyst/Base Ratio Optimized? start->check_ratio Low Selectivity check_catalyst Is Catalyst Active? (Check for water/acid poisoning) check_temp->check_catalyst Yes solution_temp Increase/Stabilize Temperature check_temp->solution_temp No check_mixing Is Mixing Sufficient for Reactor Scale? check_catalyst->check_mixing Yes solution_catalyst Use Dry Reactants/ Ensure Water Removal/ Optimize Base check_catalyst->solution_catalyst No check_time Is Reaction Time Sufficient? check_mixing->check_time Yes solution_mixing Increase Stirring Rate/ Use Appropriate Impeller check_mixing->solution_mixing No solution_time Increase Reaction Time check_time->solution_time No check_atmosphere Is Reaction Under Inert Atmosphere? check_ratio->check_atmosphere Yes solution_ratio Optimize Catalyst/Base Ratio in Small Scale check_ratio->solution_ratio No check_water_removal Is Water Removal Efficient? check_atmosphere->check_water_removal Yes solution_atmosphere Ensure Proper N2 Purge and Blanket check_atmosphere->solution_atmosphere No solution_water Improve Dean-Stark Efficiency check_water_removal->solution_water No

Caption: Troubleshooting decision tree for Guerbet synthesis scale-up.

References

Technical Support Center: Catalyst Selection for 2-Butyl-1-dodecanol Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists engaged in the synthesis of 2-Butyl-1-dodecanol via the Guerbet reaction.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue Potential Cause Recommended Solution
Low or No Conversion of 1-Hexanol 1. Catalyst Inactivity: The chosen catalyst may not be active under the current reaction conditions. 2. Insufficient Temperature: The Guerbet reaction requires high temperatures to proceed. 3. Catalyst Poisoning: Impurities in the reactant or solvent may be deactivating the catalyst.1. Catalyst Selection: Switch to a more active catalyst system. For instance, Ni-containing catalysts have shown higher selectivity towards Guerbet alcohols compared to copper-containing ones which may favor ester formation.[1] Consider using a combination of a homogeneous base like NaOH or KOH with a co-catalyst. 2. Optimize Temperature: Gradually increase the reaction temperature. Typical temperatures for the Guerbet reaction are in the range of 210-250°C.[2] 3. Reactant Purity: Ensure the 1-hexanol and any solvents are of high purity and dry.
Low Selectivity to this compound 1. Side Reactions: The formation of byproducts such as hexyl hexanoate (an ester) or aldehydes can reduce the yield of the desired alcohol.[1] 2. Catalyst Choice: The catalyst may favor a different reaction pathway. For example, copper-based catalysts can have high selectivity for ester formation.[1] 3. Reaction Conditions: Suboptimal temperature or pressure can favor side reactions.1. Adjust Catalyst: If ester formation is significant, consider switching from a copper-based catalyst to a nickel-based one.[1] The use of bifunctional catalysts with both acidic and basic sites, and hydrogenation/dehydrogenation capabilities is crucial.[3] 2. Modify Conditions: Optimize the reaction temperature and pressure to favor the Guerbet condensation pathway.
Catalyst Deactivation 1. Coking: Formation of carbon deposits on the catalyst surface can block active sites. 2. Leaching: Active metals may leach from the support into the reaction mixture. 3. Sintering: High temperatures can cause metal particles on the support to agglomerate, reducing the active surface area.1. Regeneration: For coking, a calcination step in the presence of air may regenerate the catalyst. 2. Catalyst Support: Choose a more robust catalyst support to minimize leaching. 3. Temperature Control: Avoid excessively high reaction temperatures that can lead to sintering.
Difficulty in Product Separation 1. Complex Product Mixture: The presence of multiple byproducts can complicate the purification process. 2. Catalyst Residue: Homogeneous catalysts can be difficult to separate from the product mixture.1. Purification Techniques: Utilize vacuum distillation to separate the high-boiling this compound from unreacted starting material and lower-boiling byproducts. Column chromatography can be used for further purification if needed. 2. Heterogeneous Catalysts: Employing a solid heterogeneous catalyst simplifies separation, as it can be removed by filtration.

Frequently Asked Questions (FAQs)

1. What is the typical reaction mechanism for the production of this compound?

The synthesis of this compound from 1-hexanol proceeds via the Guerbet reaction. This reaction is a self-condensation of a primary alcohol to form a higher branched alcohol. The mechanism involves a series of steps catalyzed by a bifunctional catalyst:

  • Dehydrogenation of the alcohol to an aldehyde.

  • Aldol condensation of two aldehyde molecules.

  • Dehydration of the aldol adduct to form an unsaturated aldehyde.

  • Hydrogenation of the unsaturated aldehyde to the final branched alcohol.

Guerbet_Reaction 1-Hexanol 1-Hexanol Hexanal Hexanal 1-Hexanol->Hexanal -H2 (Dehydrogenation) Aldol Adduct Aldol Adduct Hexanal->Aldol Adduct + Hexanal (Aldol Condensation) Unsaturated Aldehyde Unsaturated Aldehyde Aldol Adduct->Unsaturated Aldehyde -H2O (Dehydration) This compound This compound Unsaturated Aldehyde->this compound +2H2 (Hydrogenation) Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Add 1-Hexanol and Catalyst to Reactor Add 1-Hexanol and Catalyst to Reactor Heat to 210-250°C under Inert Atmosphere Heat to 210-250°C under Inert Atmosphere Add 1-Hexanol and Catalyst to Reactor->Heat to 210-250°C under Inert Atmosphere Stir and Remove Water of Reaction Stir and Remove Water of Reaction Heat to 210-250°C under Inert Atmosphere->Stir and Remove Water of Reaction Cool Reaction Mixture Cool Reaction Mixture Stir and Remove Water of Reaction->Cool Reaction Mixture Filter to Remove Catalyst Filter to Remove Catalyst Cool Reaction Mixture->Filter to Remove Catalyst Purify by Vacuum Distillation Purify by Vacuum Distillation Filter to Remove Catalyst->Purify by Vacuum Distillation Troubleshooting_Tree Start Low Yield of this compound CheckConversion Is 1-Hexanol Conversion Low? Start->CheckConversion CheckSelectivity Is Selectivity to Desired Product Low? CheckConversion->CheckSelectivity No IncreaseTemp Increase Reaction Temperature CheckConversion->IncreaseTemp Yes AnalyzeByproducts Analyze Byproducts (e.g., Esters, Aldehydes) CheckSelectivity->AnalyzeByproducts Yes ChangeCatalyst Change to a More Active Catalyst IncreaseTemp->ChangeCatalyst CheckPurity Check Reactant Purity ChangeCatalyst->CheckPurity OptimizeCatalyst Optimize Catalyst (e.g., Ni vs. Cu) AnalyzeByproducts->OptimizeCatalyst AdjustConditions Adjust T&P to Favor Guerbet Pathway OptimizeCatalyst->AdjustConditions

References

Validation & Comparative

A Comparative Performance Analysis of 2-Butyl-1-dodecanol and 2-Hexyl-1-decanol for Pharmaceutical and Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of pharmaceutical excipients and research chemicals, the selection of appropriate formulation aids is paramount to achieving desired therapeutic outcomes and experimental reproducibility. Among the class of branched-chain fatty alcohols known as Guerbet alcohols, 2-Butyl-1-dodecanol and 2-Hexyl-1-decanol have emerged as versatile compounds with applications as emollients, solvents, and penetration enhancers. This guide provides an objective comparison of their performance characteristics, supported by available experimental data and detailed methodologies for their evaluation.

Comparative Data Summary

PropertyThis compound2-Hexyl-1-decanol
Molecular Formula C16H34OC16H34O
Molecular Weight 242.44 g/mol 242.44 g/mol
Appearance Colorless liquidColorless to pale yellow liquid[1]
Boiling Point Data not readily available193-197 °C at 33 mmHg[2][3]
Melting Point Data not readily available-21 to -15 °C[2][3]
Density ~0.835 g/mL at 25 °C[4][5]0.836 g/mL at 25 °C[2][3]
Refractive Index Data not readily availablen20/D 1.449[2][3]
Solubility Insoluble in water; soluble in organic solventsInsoluble in water; soluble in organic solvents like ethanol and ether[6]

Performance Characteristics and Applications

Both this compound and 2-Hexyl-1-decanol are Guerbet alcohols, which are β-alkylated dimer alcohols.[7] Their branched structure imparts unique properties compared to their linear-chain counterparts, such as lower melting points and enhanced fluidity, making them valuable in various formulations.[8]

As Solvents and Solubilizing Agents: Guerbet alcohols are recognized for their utility as solvents in pharmaceutical formulations, particularly for poorly water-soluble drugs.[9][10] The branched alkyl chains can create a less ordered structure, potentially providing better salvation for a variety of active pharmaceutical ingredients (APIs). While specific comparative data is unavailable, the slightly longer alkyl branch of 2-Hexyl-1-decanol may offer a marginal increase in lipophilicity, which could influence its solvency for highly nonpolar APIs. 2-Hexyl-1-decanol has been employed as an organic solvent in the extraction of non-polar acidic drugs from human plasma.[3][11]

As Skin Penetration Enhancers: Fatty alcohols are known to enhance the permeation of drugs through the skin.[12] This effect is often attributed to their ability to disrupt the highly organized lipid structure of the stratum corneum. The degree of branching and the overall chain length of the alcohol can influence its efficacy as a penetration enhancer. While direct comparative studies are absent, the structural similarities suggest both compounds would exhibit this property.

In Emulsions and Topical Formulations: Due to their amphiphilic nature, Guerbet alcohols can function as co-emulsifiers and emollients in creams, lotions, and other topical preparations.[13] They contribute to the stability and sensory characteristics of these formulations. 2-Hexyl-1-decanol is noted for its use in cosmetic and pharmaceutical preparations for its emollient and skin-softening properties.[1][11]

Experimental Protocols

To facilitate further research and direct comparison, the following are detailed methodologies for evaluating the key performance aspects of these Guerbet alcohols.

Determination of Drug Solubility in this compound and 2-Hexyl-1-decanol

This protocol outlines the equilibrium solubility measurement of a solid API in the liquid Guerbet alcohols.

Materials:

  • Active Pharmaceutical Ingredient (API) powder

  • This compound or 2-Hexyl-1-decanol

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system or a suitable analytical instrument for API quantification

Procedure:

  • Add an excess amount of the API powder to a known volume (e.g., 2 mL) of the Guerbet alcohol in a glass vial. The amount of API should be sufficient to ensure that undissolved solids remain at equilibrium.

  • Securely cap the vials and place them in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).

  • Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • After the incubation period, visually inspect the vials to confirm the presence of undissolved API.

  • Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to sediment the undissolved solids.

  • Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.

  • Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Quantify the concentration of the dissolved API in the diluted sample using a validated HPLC or other appropriate analytical method.

  • Calculate the equilibrium solubility of the API in the Guerbet alcohol, expressed in mg/mL or µg/mL.

In Vitro Skin Permeation Study using a Franz Diffusion Cell

This protocol describes the evaluation of the potential of this compound and 2-Hexyl-1-decanol to enhance the permeation of a model drug across a skin membrane.

Materials:

  • Franz diffusion cells

  • Excised human or animal skin (e.g., porcine ear skin)

  • Receptor solution (e.g., phosphate-buffered saline, pH 7.4)

  • Model drug

  • Test formulations (e.g., a solution of the model drug in this compound and 2-Hexyl-1-decanol)

  • Control formulation (e.g., the model drug in a standard solvent like propylene glycol)

  • Magnetic stir bars and stir plate

  • Syringes and needles

  • HPLC system for drug quantification

Procedure:

  • Prepare the skin membrane by carefully excising it and, if necessary, dermatoming to a consistent thickness.

  • Mount the skin membrane between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum side facing the donor compartment.

  • Fill the receptor compartment with pre-warmed (32-37 °C) receptor solution and ensure no air bubbles are trapped beneath the skin. Place a small magnetic stir bar in the receptor compartment.

  • Place the Franz cells in a stirring dry block heater or water bath to maintain a constant temperature at the skin surface (typically 32 °C).

  • Allow the system to equilibrate for at least 30 minutes.

  • Apply a finite dose of the test or control formulation to the surface of the skin in the donor compartment.

  • At predetermined time intervals (e.g., 1, 2, 4, 6, 8, and 24 hours), withdraw a sample from the receptor compartment through the sampling arm.

  • Immediately replace the withdrawn volume with fresh, pre-warmed receptor solution to maintain sink conditions.

  • Analyze the collected samples for the concentration of the model drug using a validated HPLC method.

  • Calculate the cumulative amount of drug permeated per unit area of the skin over time and determine the steady-state flux (Jss) and permeability coefficient (Kp).

Synthesis Pathway: The Guerbet Reaction

Both this compound and 2-Hexyl-1-decanol are synthesized via the Guerbet reaction, a self-condensation of primary alcohols at high temperatures in the presence of a catalyst.[7][8]

Guerbet_Reaction Butanol1 1-Octanol ButylDodecanol This compound Butanol1->ButylDodecanol + Catalyst High Temperature + Catalyst (e.g., KOH) Butanol2 1-Octanol Butanol2->ButylDodecanol Hexanol1 1-Octanol HexylDecanol 2-Hexyl-1-decanol Hexanol1->HexylDecanol + Hexanol2 1-Octanol Hexanol2->HexylDecanol

Caption: Guerbet reaction for the synthesis of this compound and 2-Hexyl-1-decanol.

Conclusion

While a comprehensive, direct comparison of the performance of this compound and 2-Hexyl-1-decanol is hampered by a lack of comparative experimental data, their shared identity as C16 Guerbet alcohols suggests they possess similar functionalities as specialty excipients. Both are expected to be effective as solvents for lipophilic drugs and as skin penetration enhancers. The minor structural difference in their alkyl branches may lead to subtle variations in performance, which can only be elucidated through direct experimental comparison using the methodologies outlined in this guide. For researchers and drug development professionals, the choice between these two excipients may depend on specific formulation requirements, and empirical testing is highly recommended to determine the optimal candidate for a given application.

References

A Comparative Guide to 2-Butyl-1-dodecanol and Other Guerbet Alcohols for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of specialty chemicals, Guerbet alcohols stand out for their unique branched structure, which imparts desirable properties for a range of applications, including cosmetics, pharmaceuticals, and industrial lubricants.[1] This guide provides an objective comparison of 2-Butyl-1-dodecanol (a C16 Guerbet alcohol) with other commercially significant Guerbet alcohols: 2-Hexyl-1-decanol (C16), 2-Octyl-1-dodecanol (C20), and 2-Decyl-1-tetradecanol (C24). The information presented herein is supported by available experimental data to assist researchers, scientists, and drug development professionals in selecting the appropriate alcohol for their specific needs.

Physicochemical Properties: A Tabular Comparison

The performance of a Guerbet alcohol is intrinsically linked to its physicochemical properties. The following table summarizes key data points for this compound and its counterparts. It is important to note that while extensive data is available for some Guerbet alcohols, specific experimental values for this compound are less prevalent in publicly accessible literature. In such cases, properties are estimated based on the trends observed within the homologous series.

PropertyThis compound (C16)2-Hexyl-1-decanol (C16)2-Octyl-1-dodecanol (C20)2-Decyl-1-tetradecanol (C24)
Molecular Formula C16H34O[2]C16H34OC20H42O[3]C24H50O
Molecular Weight ( g/mol ) 242.45[2]242.44298.55[4]354.65
CAS Number 21078-85-3[5]2425-77-65333-42-6[3]58670-89-6
Appearance Colorless to slightly yellowish liquidColourless to slightly yellowish liquid[6]Clear, colorless or yellowish, oily liquid[7]-
Density (g/mL at 25°C) 0.835[2]0.835 - 0.845 (at 20°C)[6]0.838[4]0.842
Boiling Point (°C) -193-197 / 33 mmHg234-238 / 33 mmHg[4]271-275 / 33 mmHg
Melting/Pour Point (°C) < -30 (Pour Point)< -30 (Pour Point)[6]-1 to 1[4]17-20
Viscosity (mPa.s at 20°C) ~40-50 (Estimated)40 - 50[6]--
Solubility Insoluble in water; Soluble in organic solventsInsoluble in water; Soluble in organic solventsPractically insoluble in water, miscible with ethanol (96 per cent)[7]Insoluble in water; Soluble in organic solvents

Performance Characteristics and Experimental Protocols

The unique branched structure of Guerbet alcohols results in several performance advantages over their linear-chain counterparts, including lower melting points, reduced volatility, and enhanced oxidative stability.[8] These characteristics make them excellent emollients, lubricants, and solvents in various formulations.

Experimental Protocol: Viscosity Measurement

The viscosity of Guerbet alcohols is a critical parameter for applications such as lubricants and cosmetic formulations, as it influences the texture and spreadability of the final product.

Methodology: Ostwald Viscometer

A standardized method for determining the kinematic viscosity of transparent and opaque liquids is through the use of a calibrated Ostwald viscometer.

  • Apparatus: Ostwald viscometer, constant temperature water bath, stopwatch, and pipettes.[9]

  • Procedure:

    • The viscometer is thoroughly cleaned and dried.[9]

    • A specific volume of the Guerbet alcohol is introduced into the larger bulb of the viscometer.

    • The viscometer is then placed vertically in a constant temperature water bath until the sample reaches the desired temperature.[10]

    • The liquid is drawn up through the capillary tube to a point above the upper timing mark.

    • The time taken for the liquid meniscus to fall from the upper to the lower timing mark is accurately measured using a stopwatch.[11]

    • The measurement is repeated at least three times to ensure accuracy.[9]

  • Calculation: The kinematic viscosity is calculated using the formula: ν = C * t where ν is the kinematic viscosity, C is the calibration constant of the viscometer, and t is the average flow time. The dynamic viscosity (η) can then be calculated by multiplying the kinematic viscosity by the density (ρ) of the liquid at the same temperature (η = ν * ρ).[11]

Experimental Protocol: Oxidative Stability Assessment

Guerbet alcohols are saturated and branched, which contributes to their excellent stability against oxidation, a crucial factor for the shelf-life and performance of formulations.[8]

Methodology: Rancimat Method

The Rancimat method is an accelerated aging test used to determine the oxidation stability of oils and fats, and it can be adapted for alcohols.[1][12][13][14][15]

  • Apparatus: Rancimat instrument, reaction vessels, measuring vessels, and a supply of purified air.[12]

  • Procedure:

    • A precise amount of the Guerbet alcohol sample is weighed into a reaction vessel.[12]

    • The vessel is placed in the heating block of the Rancimat instrument, which is maintained at a constant elevated temperature (e.g., 110-130°C).[15]

    • A constant stream of purified air is passed through the sample, accelerating the oxidation process.[12][13]

    • As the alcohol oxidizes, volatile secondary oxidation products are formed.

    • These volatile compounds are carried by the air stream into a measuring vessel containing deionized water.[12][13]

    • The electrical conductivity of the water is continuously monitored. A sharp increase in conductivity indicates the end of the induction period.[12]

  • Data Analysis: The induction time is the time elapsed until the rapid increase in conductivity is detected. A longer induction time signifies higher oxidative stability.[12]

Experimental Protocol: Skin Irritation Potential

For pharmaceutical and cosmetic applications, assessing the skin irritation potential is a critical safety evaluation. Guerbet alcohols are generally considered to have low irritation potential.

Methodology: In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (OECD Guideline 439)

This in vitro test method uses a three-dimensional reconstructed human epidermis model to assess the skin irritation potential of chemicals.[16][17][18][19]

  • Test System: A commercially available Reconstructed Human Epidermis (RhE) model.

  • Procedure:

    • The RhE tissue is pre-incubated in a multi-well plate.

    • A defined amount of the test Guerbet alcohol is applied topically to the surface of the RhE tissue. A negative control (e.g., phosphate-buffered saline) and a positive control (e.g., 5% sodium dodecyl sulfate) are also tested in parallel.[18]

    • After a specific exposure time (e.g., 60 minutes), the test substance is removed by washing.[18]

    • The tissues are then incubated for a post-exposure period (e.g., 42 hours) to allow for the development of cytotoxic effects.[18]

    • Cell viability is assessed by measuring the enzymatic conversion of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a blue formazan salt, which is quantified by spectrophotometry.[18]

  • Data Interpretation: The cell viability of the tissues treated with the Guerbet alcohol is expressed as a percentage of the negative control. A substance is identified as an irritant (UN GHS Category 2) if the mean tissue viability is less than or equal to 50%.[19]

Visualizing Workflows and Relationships

To further aid in the understanding of Guerbet alcohol evaluation and their properties, the following diagrams are provided.

Guerbet_Alcohol_Evaluation_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_performance Performance Testing cluster_safety Safety & Application s1 Guerbet Reaction s2 Purification s1->s2 c1 Spectroscopy (NMR, IR) s2->c1 c2 Chromatography (GC) s2->c2 c3 Physical Properties (Density, BP, MP) s2->c3 p2 Oxidative Stability s2->p2 saf1 Skin Irritation (OECD 439) s2->saf1 p1 Viscosity c3->p1 p3 Solubility c3->p3 saf2 Formulation & Application Studies p1->saf2 p2->saf2 p3->saf2 saf1->saf2 Guerbet_Alcohol_Properties_Trend C16 C16 Guerbet Alcohols (this compound, 2-Hexyl-1-decanol) C20 C20 Guerbet Alcohol (2-Octyl-1-dodecanol) C16->C20 prop1 Increased Molecular Weight C24 C24 Guerbet Alcohol (2-Decyl-1-tetradecanol) C20->C24 prop2 Increased Boiling Point prop3 Increased Melting/Pour Point prop4 Increased Viscosity

References

A Comparative Guide to Validating the Purity of 2-Butyl-1-dodecanol

Author: BenchChem Technical Support Team. Date: November 2025

In the fields of pharmaceutical research and drug development, ensuring the purity of chemical compounds is a critical step. 2-Butyl-1-dodecanol, a branched long-chain alcohol, is utilized in various formulations where its purity can significantly impact the final product's efficacy and safety. This guide provides a comparative analysis of titration and gas chromatography (GC) for validating the purity of this compound, offering detailed experimental protocols and performance data to aid researchers in selecting the most appropriate method for their needs.

Method 1: Purity Determination by Hydroxyl Value Titration

Titration offers a classic, cost-effective method for quantifying the hydroxyl groups present in a sample, which can be directly correlated to the purity of the alcohol. The most common approach is the determination of the hydroxyl value, which involves the acetylation of the alcohol followed by a back-titration.[1]

Principle

The hydroxyl groups of this compound are esterified by reacting with a known excess of acetic anhydride, typically in a pyridine or N-Methyl-2-pyrrolidone solvent, to form an ester and acetic acid.[1][2][3] After the reaction is complete, water is added to hydrolyze the remaining unreacted acetic anhydride into acetic acid. The total amount of acetic acid is then determined by titrating with a standardized solution of potassium hydroxide (KOH).[1][2] A blank determination, without the sample, is performed in parallel.[3] The difference in the volume of KOH solution consumed by the blank and the sample is proportional to the amount of hydroxyl groups in the sample.[2][4]

Experimental Protocol

This protocol is based on established standards for hydroxyl value determination.[3][5]

Reagents and Equipment:

  • Titrator (manual or automated)

  • Standardized 0.5 M Potassium Hydroxide (KOH) in ethanol[3]

  • Acetylation Reagent: Mix 110 ml of acetic anhydride with 500 ml of N-Methyl-2-pyrrolidone (NMP) in a 1000 ml volumetric flask and fill to the mark with NMP.[3] Store in an amber bottle.

  • Catalyst Solution: Dissolve 25 g of 4-N-Dimethylaminopyridine (DMAP) in 2.5 L of NMP.[3] Store in an amber bottle.

  • Deionized water

  • Analytical balance, 150 ml beakers, magnetic stirrer and stir bars

Procedure:

  • Sample Preparation: Accurately weigh an appropriate amount of this compound sample into a 150 ml beaker.

  • Reaction: Add 25 ml of the catalyst solution and 10 ml of the acetylation reagent to the beaker.[3] Cover with a watch glass and stir until the sample is fully dissolved.[3] Allow the reaction to proceed for 15 minutes.[3][5]

  • Hydrolysis: After 15 minutes, add 3 ml of deionized water, cover the beaker, and stir for an additional 12 minutes to hydrolyze the excess acetic anhydride.[3][5]

  • Blank Preparation: Prepare a blank by following the same procedure (steps 2-3) but without adding the this compound sample.[3]

  • Titration: Titrate both the sample and the blank solution with 0.5 M ethanolic KOH to the equivalence point. An automated titrator with a suitable electrode is recommended for precision.

  • Calculation: The hydroxyl value (HV) is calculated in mg KOH/g using the following formula:[1]

    HV = [(V_B - V_S) * N * 56.1] / W + AV

    Where:

    • V_B = volume (ml) of KOH solution for the blank titration[1]

    • V_S = volume (ml) of KOH solution for the sample titration[1]

    • N = Normality of the KOH solution[1]

    • 56.1 = Molecular weight of KOH ( g/mol )[1]

    • W = Weight of the sample in grams[1]

    • AV = Acid Value of the substance (determined separately, if applicable)[1]

    The purity (%) can then be calculated by comparing the experimental HV to the theoretical HV of pure this compound.

Method 2: Purity Determination by Gas Chromatography (GC)

Gas chromatography is a powerful analytical technique that separates components of a mixture based on their volatility and interaction with a stationary phase.[6] It is considered a gold standard for determining the purity of volatile compounds like alcohols and for identifying and quantifying impurities.[7]

Principle

A small, vaporized sample of this compound is injected into the gas chromatograph.[8] An inert carrier gas (e.g., helium) transports the sample through a heated column containing a stationary phase.[6][8] Different components in the sample travel through the column at different rates, leading to their separation.[6] A detector, commonly a Flame Ionization Detector (FID), at the end of the column generates a signal as each component elutes. The resulting chromatogram shows peaks corresponding to each component, and the area under each peak is proportional to its concentration.[6] Purity is determined by calculating the area percentage of the main this compound peak relative to the total area of all peaks.

Performance Comparison: Titration vs. Gas Chromatography

The choice between titration and GC depends on the specific requirements of the analysis, including the need for impurity identification, sample throughput, and available resources.

ParameterHydroxyl Value TitrationGas Chromatography (GC-FID)
Principle Quantifies total hydroxyl content via chemical reaction and titration.[1]Separates and quantifies individual volatile components.[6]
Specificity Low. Measures all hydroxyl-containing compounds. Cannot distinguish between isomeric alcohols or identify non-alcoholic impurities.High. Can separate this compound from isomers, related impurities, and residual solvents.[6][9]
Accuracy & Precision Good for overall hydroxyl content. Precision can be high with automated titrators.[4]Excellent. Considered a highly accurate and precise quantitative method.[7][10]
Sensitivity (LOD/LOQ) Moderate. Not suitable for trace impurity analysis.High. Capable of detecting and quantifying impurities at low ppm levels.[10]
Analysis Time ~30-45 minutes per sample (including reaction time).[3][5]~8-20 minutes per sample for a direct injection method.[10]
Cost & Equipment Low. Requires basic laboratory glassware and a titrator.High. Requires a significant initial investment in a GC system, gases, and columns.[7]
Information Provided Overall purity based on functional group content (% OH).Purity as area percent and quantification of individual impurities.
Best Suited For Routine quality control, assay of bulk material where impurity profile is known and consistent.Impurity profiling, stability studies, reference standard characterization, and analysis of unknown samples.

Logical Workflow for Purity Validation

The selection of an analytical method for purity validation often follows a logical progression, starting with simpler, broader tests and moving to more specific, high-resolution methods as required.

Purity_Validation_Workflow cluster_0 Purity Validation of this compound start Sample Received decision1 Initial Screening or Routine QC? start->decision1 titration Hydroxyl Value Titration decision1->titration Routine QC gc_analysis Gas Chromatography (GC-FID) decision1->gc_analysis Initial Screening / R&D decision2 Purity Specification Met? titration->decision2 gc_analysis->decision2 report_pass Report as Passed decision2->report_pass Yes report_fail Report as Failed (Further Investigation) decision2->report_fail No impurity_id Impurity Identification (e.g., GC-MS) report_fail->impurity_id

Caption: Workflow for selecting a purity validation method for this compound.

Conclusion

Both titration and gas chromatography are valuable methods for assessing the purity of this compound.

  • Hydroxyl Value Titration is a reliable and economical choice for routine quality control and for determining the overall assay of the alcohol, especially when the impurity profile is well-characterized and does not contain other hydroxylated species.

  • Gas Chromatography is the superior method when high specificity is required. It is indispensable for R&D, drug development, and troubleshooting, as it provides a detailed impurity profile and can accurately quantify individual components, ensuring a comprehensive understanding of the sample's composition.[6][11]

For researchers and drug development professionals, a combination of these techniques is often ideal: GC for initial characterization and impurity identification, and titration for more rapid, routine quality checks of subsequent batches.

References

Cross-Validation of Analytical Methods for 2-Butyl-1-dodecanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of 2-Butyl-1-dodecanol, a key intermediate in various synthetic processes. In the absence of direct cross-validation studies for this specific long-chain alcohol, this document synthesizes established analytical approaches for analogous compounds to provide a robust framework for method selection, development, and validation. The focus is on two prevalent techniques: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Mass Spectrometric Detection (HPLC-MS).

Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical method is contingent on various factors, including the required sensitivity, selectivity, sample matrix, and throughput. Below is a summary of the typical performance characteristics of GC-FID and HPLC-MS for the analysis of long-chain alcohols like this compound.

ParameterGas Chromatography-Flame Ionization Detection (GC-FID)High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
Principle Separation based on volatility and polarity in a gaseous mobile phase.Separation based on polarity and partitioning between a liquid mobile phase and a stationary phase.
Typical Stationary Phase Non-polar (e.g., polydimethylsiloxane) or polar (e.g., polyethylene glycol) capillary columns.Reversed-phase C18 or C8 columns.
Detection Flame Ionization Detector (FID) - universal for organic compounds.Mass Spectrometer (MS) - provides mass-to-charge ratio for high selectivity and structural information.
Sensitivity Good, typically in the low ppm (µg/mL) range.Excellent, can reach low ppb (ng/mL) to ppt (pg/mL) levels.
Selectivity Moderate, based on retention time. Co-elution can be a challenge.High, based on both retention time and mass-to-charge ratio.
Sample Volatility Requires volatile or derivatized analytes. This compound is sufficiently volatile.Does not require volatile analytes.
Throughput Generally higher due to faster run times.Can be lower depending on the complexity of the gradient elution and MS data acquisition.
Matrix Effects Less susceptible to ion suppression/enhancement.Can be prone to matrix effects, requiring careful sample preparation and internal standards.
Cost Lower initial instrument and operational costs.Higher initial instrument and operational costs.

Experimental Protocols

Detailed methodologies for the analysis of long-chain alcohols using GC-FID and HPLC-MS are outlined below. These protocols are based on established methods for similar compounds and can be adapted for this compound.

Gas Chromatography-Flame Ionization Detection (GC-FID) Protocol

This method is suitable for the routine analysis and quantification of this compound in relatively clean sample matrices.

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.

  • Capillary Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

Reagents:

  • Carrier Gas: Helium or Hydrogen (high purity).

  • Makeup Gas: Nitrogen (high purity).

  • FID Gases: Hydrogen and Air (high purity).

  • Solvent: Hexane or Ethyl Acetate (HPLC grade).

  • This compound standard.

  • Internal Standard (IS): e.g., 1-Octadecanol.

Chromatographic Conditions:

  • Injector Temperature: 250°C

  • Detector Temperature: 300°C

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Carrier Gas Flow Rate: 1.0 mL/min (constant flow).

  • Injection Volume: 1 µL.

  • Split Ratio: 20:1.

Sample Preparation:

  • Accurately weigh and dissolve the this compound standard and internal standard in the chosen solvent to prepare stock solutions.

  • Prepare a series of calibration standards by serial dilution of the stock solution.

  • For sample analysis, dissolve a known amount of the sample in the solvent, add the internal standard, and vortex to ensure homogeneity.

  • Filter the sample through a 0.45 µm syringe filter before injection.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Protocol

This method offers higher sensitivity and selectivity, making it suitable for complex matrices or trace-level analysis of this compound.

Instrumentation:

  • HPLC system with a binary pump, autosampler, and column oven.

  • Mass Spectrometer with an Electrospray Ionization (ESI) source.

Reagents:

  • Mobile Phase A: Water with 0.1% Formic Acid (LC-MS grade).

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid (LC-MS grade).

  • Solvent: Methanol or Acetonitrile (LC-MS grade).

  • This compound standard.

  • Internal Standard (IS): e.g., a deuterated analog of this compound or a structurally similar long-chain alcohol.

Chromatographic and MS Conditions:

  • Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Column Temperature: 40°C.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Gradient Elution:

    • Start at 70% B.

    • Linear gradient to 100% B over 5 minutes.

    • Hold at 100% B for 3 minutes.

    • Return to 70% B and equilibrate for 2 minutes.

  • Ionization Mode: ESI Positive.

  • Scan Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for highest sensitivity and selectivity.

  • Source Parameters: Optimize capillary voltage, source temperature, and gas flows for the specific instrument and analyte.

Sample Preparation:

  • Prepare stock solutions of the this compound standard and internal standard in the solvent.

  • Create calibration standards by diluting the stock solutions.

  • For samples, perform a suitable extraction (e.g., liquid-liquid extraction or solid-phase extraction) if the matrix is complex.

  • Reconstitute the extracted sample in the initial mobile phase composition, add the internal standard, and vortex.

  • Filter the sample through a 0.22 µm syringe filter before injection.

Cross-Validation Workflow and Method Transfer

Cross-validation is essential to ensure that an analytical method is robust and provides comparable results when performed by different analysts, on different instruments, or in different laboratories.[1] A critical aspect of inter-laboratory comparison is the formal process of analytical method transfer.

CrossValidationWorkflow start Start: Define Cross-Validation Scope (e.g., inter-laboratory, different methods) protocol Develop Cross-Validation Protocol - Acceptance Criteria - Samples to be Analyzed - Statistical Analysis Plan start->protocol methodA Method A Validation/ Transfer to Site B protocol->methodA methodB Method B Validation/ Execution at Site A protocol->methodB analysis Analyze Identical Samples using Both Methods/at Both Sites methodA->analysis methodB->analysis data_comp Compare Results Statistically (e.g., t-test, equivalence testing) analysis->data_comp pass Results Meet Acceptance Criteria? data_comp->pass success Cross-Validation Successful pass->success Yes fail Investigate Discrepancies - Method Bias - Analyst Technique - Instrument Performance pass->fail No end End success->end fail->protocol Revise Protocol/Re-evaluate

Caption: General workflow for the cross-validation of analytical methods.

A successful method transfer is a prerequisite for a meaningful inter-laboratory cross-validation. The decision to perform a full or partial method transfer depends on the complexity of the method and the experience of the receiving laboratory.

MethodTransferDecision start Initiate Method Transfer is_compendial Is the method a standard compendial procedure? start->is_compendial waiver Transfer Waiver Possible (with justification) is_compendial->waiver Yes is_complex Is the method complex or novel to the receiving lab? is_compendial->is_complex No report Generate Method Transfer Report waiver->report comparative Comparative Testing - Both labs test the same samples - Compare results against  acceptance criteria is_complex->comparative No covalidation Co-validation - Receiving lab participates in  the validation process is_complex->covalidation Yes full_revalidation Full or Partial Re-validation - Receiving lab repeats specific  validation experiments is_complex->full_revalidation If significant differences in equipment or environment comparative->report covalidation->report full_revalidation->report end Method Transfer Complete report->end

Caption: Decision-making process for analytical method transfer.

References

Performance of 2-Butyl-1-dodecanol in Various Solvent Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the performance of 2-Butyl-1-dodecanol, a C16 Guerbet alcohol, across a range of solvent systems relevant to pharmaceutical and cosmetic formulations. Due to the limited availability of direct experimental solubility data for this compound, this guide utilizes a predictive approach based on Hansen Solubility Parameters (HSP) to estimate its miscibility with common solvents. This theoretical analysis is supplemented with a detailed experimental protocol for determining solubility, enabling researchers to validate and expand upon these predictions.

Executive Summary

This compound (C₁₆H₃₄O) is a branched-chain fatty alcohol with applications as a solvent, emollient, and solubilizer in various formulations. Its branched structure imparts a lower melting point and viscosity compared to its linear counterparts, offering potential advantages in drug delivery systems. Understanding its solubility profile is critical for formulation development. This guide presents predicted solubility data, compares it with alternative excipients, and provides the necessary protocols for experimental verification.

Data Presentation: Predicted Solubility of this compound and Alternatives

The following table summarizes the predicted relative energy difference (RED) number for this compound and two common alternatives, 2-Octyl-1-dodecanol and Isopropyl Myristate, in a variety of solvents. The RED number is a measure of affinity based on Hansen Solubility Parameters; a lower RED number (<1.0) suggests good miscibility, while a higher number indicates poorer miscibility.

Note: The Hansen Solubility Parameters for this compound have been estimated based on its chemical structure. These values should be considered as a predictive guide and validated experimentally.

Solvent SystemSolvent TypePredicted RED for this compoundPredicted RED for 2-Octyl-1-dodecanolPredicted RED for Isopropyl Myristate
Polar Protic Solvents
EthanolAlcohol1.851.601.25
Isopropyl AlcoholAlcohol1.951.701.35
Propylene GlycolGlycol2.502.251.90
Polar Aprotic Solvents
AcetoneKetone1.501.250.90
Dimethyl Sulfoxide (DMSO)Sulfoxide2.802.552.20
Ethyl AcetateEster1.301.050.70
Non-Polar Solvents
HexaneAlkane0.850.600.25
TolueneAromatic1.100.850.50
Mineral OilHydrocarbon0.750.500.15

Experimental Protocols

To facilitate the experimental validation of the predicted solubility data, the widely accepted shake-flask method for determining equilibrium solubility is detailed below.

Shake-Flask Method for Solubility Determination

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specific temperature.

Materials:

  • This compound

  • Selected solvents of high purity

  • Analytical balance

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The excess solid should be visible to ensure saturation.

  • Equilibration: Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150 rpm). Allow the samples to equilibrate for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, remove the vials and allow them to stand undisturbed to let any undissolved material settle. For finely dispersed solids, centrifugation may be necessary to achieve clear separation.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the clear supernatant using a pipette. To remove any remaining solid particles, filter the aliquot through a syringe filter into a clean vial.

  • Quantification: Prepare a series of standard solutions of this compound of known concentrations in the same solvent. Analyze both the standard solutions and the filtered sample by a validated analytical method, such as GC-FID, to determine the concentration of this compound in the saturated solution.

  • Data Analysis: The determined concentration represents the equilibrium solubility of this compound in the specific solvent at the tested temperature. The experiment should be performed in triplicate to ensure accuracy and precision.

Mandatory Visualizations

The following diagrams illustrate key conceptual frameworks and workflows relevant to the performance comparison of this compound.

G Solubility Prediction Workflow cluster_input Input Data cluster_prediction Prediction Process cluster_output Output & Validation Target Target Molecule: This compound HSP_Estimation Estimate Hansen Solubility Parameters (HSP) of Target Target->HSP_Estimation Molecular Structure Solvents Solvent Library HSP_Database Retrieve HSP of Solvents Solvents->HSP_Database RED_Calculation Calculate Relative Energy Difference (RED) Number HSP_Estimation->RED_Calculation HSP_Database->RED_Calculation Solubility_Table Generate Predicted Solubility Table RED_Calculation->Solubility_Table Experimental_Validation Experimental Validation (Shake-Flask Method) Solubility_Table->Experimental_Validation Compare & Refine

Caption: Workflow for predicting and validating the solubility of this compound.

G Shake-Flask Experimental Workflow Start Start Prep Prepare Supersaturated Solution Start->Prep Equilibrate Equilibrate in Shaker Bath Prep->Equilibrate Separate Phase Separation (Centrifugation) Equilibrate->Separate Filter Filter Supernatant Separate->Filter Analyze Analyze by GC-FID Filter->Analyze End End Analyze->End

Caption: Step-by-step process of the shake-flask solubility determination method.

Conclusion

This guide provides a foundational understanding of the performance of this compound in various solvent systems through a predictive lens. The provided data and protocols are intended to assist researchers in the initial stages of formulation development. Experimental validation is crucial to confirm these theoretical findings and to fully characterize the behavior of this compound in specific applications. Its favorable predicted miscibility in non-polar solvents suggests its utility in lipid-based drug delivery systems and topical formulations. Further research should focus on obtaining experimental solubility data to build a more comprehensive performance profile for this versatile excipient.

A Comparative Analysis of 2-Butyl-1-dodecanol and Commercial Surfactants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Surfactant Selection and Performance Benchmarking

In the dynamic landscape of scientific research and drug development, the selection of appropriate surfactants is a critical factor influencing experimental outcomes and product efficacy. This guide provides an objective comparison of the performance of 2-Butyl-1-dodecanol, a C16 Guerbet alcohol, against two widely used commercial surfactants: Sodium Lauryl Sulfate (SLS) and Triton X-100. The following sections present a summary of quantitative performance data, detailed experimental protocols for key performance indicators, and visual representations of experimental workflows to aid in informed decision-making.

Performance Benchmarking: A Quantitative Comparison

The selection of a surfactant is often guided by its fundamental physicochemical properties, primarily its ability to reduce surface tension and form micelles. The Critical Micelle Concentration (CMC) is a key indicator of surfactant efficiency, representing the concentration at which surfactant monomers self-assemble into micelles. A lower CMC value generally indicates a more efficient surfactant. The surface tension at the CMC reflects the surfactant's effectiveness in reducing the surface energy of a liquid.

The performance of this compound is benchmarked against the anionic surfactant Sodium Lauryl Sulfate (SLS) and the non-ionic surfactant Triton X-100. Due to the limited direct experimental data for this compound, data for a closely related C16 Guerbet alcohol ethoxylate is used as a proxy to provide a reasonable estimation of its performance characteristics.

SurfactantTypeChemical StructureMolecular Weight ( g/mol )Critical Micelle Concentration (CMC)Surface Tension at CMC (mN/m)
This compound (proxy) Non-ionic (Guerbet Alcohol)C₁₆H₃₄O~242.446.8 x 10⁻⁴ - 1.0 x 10⁻² mol/L30.3 - 38.0
Sodium Lauryl Sulfate (SLS) AnionicC₁₂H₂₅NaO₄S288.388.2 mM[1]~33.7[2]
Triton X-100 Non-ionic(C₂H₄O)nC₁₄H₂₂O~625 (average)189 ppm33

Note: The data for this compound is based on published ranges for C16 Guerbet alcohol ethoxylates and should be considered an estimate.

Emulsification Performance

Experimental Protocols

To facilitate reproducible and standardized evaluation of surfactant performance, the following detailed methodologies for key experiments are provided.

Determination of Critical Micelle Concentration (CMC) and Surface Tension

The CMC and surface tension of a surfactant can be determined using various methods, with the surface tension method being widely adopted.

Principle: The surface tension of a solution containing a surfactant decreases as the surfactant concentration increases. Once the CMC is reached, the surface becomes saturated with surfactant monomers, and the surface tension remains relatively constant with further increases in concentration. The CMC is identified as the point of inflection in a plot of surface tension versus the logarithm of surfactant concentration.

Apparatus:

  • Tensiometer (utilizing the Du Noüy ring or Wilhelmy plate method)

  • Precision balance

  • Volumetric flasks and pipettes

  • Magnetic stirrer and stir bars

  • Beakers

Procedure (based on OECD Guideline 115): [4][5][6]

  • Solution Preparation: Prepare a stock solution of the surfactant in deionized water. A series of dilutions are then prepared from the stock solution to cover a wide range of concentrations, both below and above the expected CMC.

  • Instrument Calibration: Calibrate the tensiometer according to the manufacturer's instructions, typically using deionized water of a known surface tension.

  • Measurement:

    • Rinse the sample vessel and the measuring probe (ring or plate) thoroughly with deionized water and the solution to be tested.

    • Pour the surfactant solution into the sample vessel.

    • Measure the surface tension of each solution, starting from the lowest concentration.

    • Ensure temperature equilibrium is reached before each measurement.

    • Repeat the measurement for each concentration until a stable reading is obtained.

  • Data Analysis:

    • Plot the surface tension values (in mN/m) as a function of the logarithm of the surfactant concentration.

    • Two distinct linear regions should be observed. One with a negative slope at concentrations below the CMC, and a region that is nearly horizontal at concentrations above the CMC.

    • The CMC is determined from the intersection of the two extrapolated linear trendlines. The surface tension at the CMC is the value on the y-axis corresponding to the CMC.

Emulsification Stability Test

The ability of a surfactant to form and stabilize an emulsion is a critical performance parameter. The following protocol is based on the principles outlined in ASTM D1401.[7][8][9]

Principle: This method assesses the ability of a surfactant solution to separate from an oil phase after the formation of an emulsion under controlled conditions. The stability of the emulsion is determined by observing the volume of the separated phases over time.

Apparatus:

  • Graduated cylinders (100 mL) with stoppers

  • Stirring apparatus with a paddle, capable of maintaining a constant speed (e.g., 1500 rpm).[9]

  • Water bath capable of maintaining a constant temperature (e.g., 54 ± 1 °C or 82 ± 1 °C).[8]

  • Timer

  • Pipettes

Procedure:

  • Preparation:

    • Clean all glassware thoroughly.

    • Preheat the water bath to the desired temperature.

  • Emulsion Formation:

    • Add 40 mL of the oil phase to a 100 mL graduated cylinder.

    • Add 40 mL of the aqueous phase (surfactant solution at a specified concentration) to the same cylinder.

    • Place the cylinder in the water bath and allow the contents to reach the test temperature.

    • Insert the stirring paddle into the cylinder, ensuring it is positioned correctly, and stir the mixture for 5 minutes at a constant speed of 1500 rpm to form an emulsion.[9]

  • Observation:

    • After 5 minutes of stirring, stop the stirrer and leave the cylinder in the water bath.

    • Record the volume of the oil phase, water phase, and any remaining emulsion at regular intervals (e.g., every 5 minutes) for a specified duration (e.g., 30 or 60 minutes).[10]

  • Data Analysis:

    • Report the volumes of oil, water, and emulsion at each time point.

    • The emulsification stability can be expressed as the time required for a certain percentage of the water or oil to separate, or the volume of emulsion remaining after a specific time. A more stable emulsion will show a slower rate of phase separation.

Visualizing Experimental and Logical Workflows

To provide a clearer understanding of the processes involved in surfactant evaluation and selection, the following diagrams have been generated using Graphviz.

Surfactant_Evaluation_Workflow cluster_prep Preparation cluster_cmc CMC and Surface Tension cluster_emulsion Emulsification Stability cluster_comparison Comparative Analysis Prep_Surfactant Prepare Surfactant Solutions (Varying Concentrations) Measure_ST Measure Surface Tension (Tensiometer) Prep_Surfactant->Measure_ST Form_Emulsion Form Emulsion (Stirring) Prep_Surfactant->Form_Emulsion Prep_Oil Select and Prepare Oil Phase Prep_Oil->Form_Emulsion Plot_ST Plot Surface Tension vs. log(Concentration) Measure_ST->Plot_ST Determine_CMC Determine CMC and Surface Tension at CMC Plot_ST->Determine_CMC Compare_Data Compare Performance Data (Table) Determine_CMC->Compare_Data Observe_Separation Observe Phase Separation Over Time Form_Emulsion->Observe_Separation Analyze_Stability Analyze Emulsion Stability Observe_Separation->Analyze_Stability Analyze_Stability->Compare_Data Select_Surfactant Select Optimal Surfactant Compare_Data->Select_Surfactant

Caption: Workflow for evaluating and comparing surfactant performance.

Surfactant_Selection_Logic Start Define Application Requirements Check_CMC Low CMC Required? Start->Check_CMC Check_ST Low Surface Tension Critical? Check_CMC->Check_ST Yes Select_Anionic Consider SLS (Anionic) Check_CMC->Select_Anionic No Check_Emulsion High Emulsion Stability Needed? Check_ST->Check_Emulsion Yes Select_Nonionic Consider Triton X-100 (Non-ionic) Check_ST->Select_Nonionic No Select_Guerbet Consider this compound (Guerbet Alcohol) Check_Emulsion->Select_Guerbet Yes Check_Emulsion->Select_Nonionic No Final_Selection Final Surfactant Selection Select_Guerbet->Final_Selection Select_Anionic->Final_Selection Select_Nonionic->Final_Selection

Caption: Decision logic for selecting a surfactant based on performance needs.

References

A Spectroscopic Showdown: Differentiating Isomers of 2-Butyl-1-dodecanol

Author: BenchChem Technical Support Team. Date: November 2025

The Isomers in Focus:

2-Butyl-1-dodecanol is a primary alcohol. For the purpose of this comparison, we will consider three structural isomers:

  • This compound (A primary alcohol): The parent compound.

  • 5-Hexadecanol (A secondary alcohol): An isomer where the hydroxyl group is located on a secondary carbon.

  • 2,2-Dibutyl-1-octanol (A primary, sterically hindered alcohol): An isomer with significant branching near the hydroxyl group.

Spectroscopic Comparison: A Data-Driven Approach

The following tables summarize the expected quantitative data from key spectroscopic methods for the differentiation of the selected isomers.

Table 1: Expected ¹H NMR Chemical Shifts (δ) in ppm

Proton Type This compound (Primary) 5-Hexadecanol (Secondary) 2,2-Dibutyl-1-octanol (Primary, Hindered) Rationale for Differentiation
-CH₂-OH ~3.6 (d)-~3.5 (s)The multiplicity of this signal is key. It's a doublet for the parent compound due to coupling with the adjacent CH, and a singlet for the hindered isomer due to the absence of an adjacent proton.
-CH-OH -~3.8 (quintet)-The chemical shift and multiplicity of the proton attached to the carbon bearing the hydroxyl group is a clear indicator of a secondary alcohol.
-OH ~1.5-3.0 (broad s)~1.5-3.0 (broad s)~1.5-3.0 (broad s)The chemical shift of the hydroxyl proton is variable and concentration-dependent; however, its presence can be confirmed by a D₂O shake.[1]
-CH₃ ~0.9 (t)~0.9 (t)~0.9 (t)Terminal methyl groups will appear as triplets.

Table 2: Expected ¹³C NMR Chemical Shifts (δ) in ppm

Carbon Type This compound (Primary) 5-Hexadecanol (Secondary) 2,2-Dibutyl-1-octanol (Primary, Hindered) Rationale for Differentiation
C-OH ~65~70~70The chemical shift of the carbon atom bonded to the hydroxyl group can help distinguish primary from secondary alcohols.[1]
Alkyl Chain Carbons ~14-40~14-40~14-40The overall pattern of the alkyl signals will differ based on the branching of the isomers.

Table 3: Key Infrared (IR) Spectroscopy Frequencies (cm⁻¹)

Vibrational Mode This compound (Primary) 5-Hexadecanol (Secondary) 2,2-Dibutyl-1-octanol (Primary, Hindered) Rationale for Differentiation
O-H Stretch 3200-3600 (broad)3200-3600 (broad)3200-3600 (broad)The broad O-H stretch is characteristic of alcohols due to hydrogen bonding.[1][2]
C-O Stretch ~1050~1100~1040The position of the C-O stretching vibration is a reliable indicator to distinguish between primary and secondary alcohols.[2]

Table 4: Expected Mass Spectrometry (MS) Fragmentation Patterns (m/z)

Fragmentation Pathway This compound (Primary) 5-Hexadecanol (Secondary) 2,2-Dibutyl-1-octanol (Primary, Hindered) Rationale for Differentiation
[M-18]⁺ (Dehydration) PresentProminentPresentThe loss of water is a common fragmentation for alcohols.[3][4]
Alpha-Cleavage [M-57]⁺ (loss of C₄H₉)[M-71]⁺ & [M-155]⁺[M-57]⁺ (loss of C₄H₉)Alpha-cleavage, the breaking of the C-C bond adjacent to the oxygen, results in characteristic fragment ions that are highly indicative of the substitution pattern around the alcohol.[4]
Molecular Ion [M]⁺ Weak or absentWeak or absentWeak or absentThe molecular ion peak is often weak or absent in the mass spectra of long-chain alcohols.

Experimental Protocols

A general overview of the experimental methodologies for the spectroscopic techniques is provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the alcohol isomer in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • ¹H NMR Spectroscopy: Acquire the proton NMR spectrum using a spectrometer operating at a frequency of 300 MHz or higher. Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum on the same sample. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • D₂O Shake: To confirm the hydroxyl proton peak, add a drop of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the ¹H NMR spectrum. The -OH peak will disappear or significantly diminish.[1]

Infrared (IR) Spectroscopy
  • Sample Preparation: For liquid samples, a small drop can be placed between two salt plates (e.g., NaCl or KBr) to form a thin film.

  • Data Acquisition: Obtain the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer. Typically, spectra are collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean salt plates should be acquired first and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

  • Ionization: Use a suitable ionization technique, such as Electron Ionization (EI), to generate charged fragments.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: The detector records the abundance of each ion, generating a mass spectrum.

Visualizing the Workflow and Logic

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the logical process for differentiating the isomers.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample Isomer Mixture or Pure Isomer IR FTIR Spectroscopy Sample->IR NMR NMR Spectroscopy (¹H, ¹³C, D₂O Shake) Sample->NMR MS Mass Spectrometry (GC-MS) Sample->MS IR_Data IR Spectrum (O-H, C-O stretches) IR->IR_Data NMR_Data NMR Spectra (Chemical Shifts, Multiplicities) NMR->NMR_Data MS_Data Mass Spectrum (Fragmentation Pattern) MS->MS_Data Conclusion Isomer Identification IR_Data->Conclusion NMR_Data->Conclusion MS_Data->Conclusion

Caption: Experimental workflow for the spectroscopic comparison of this compound isomers.

logic_diagram cluster_ir IR Analysis cluster_nmr ¹H NMR Analysis cluster_isomers Identified Isomer Start Unknown Isomer IR_CO C-O Stretch ~1100 cm⁻¹? Start->IR_CO NMR_CHOH -CH-OH Signal (~3.8 ppm, quintet)? IR_CO->NMR_CHOH Yes NMR_CH2OH -CH₂-OH Signal (doublet or singlet)? IR_CO->NMR_CH2OH No Secondary 5-Hexadecanol (Secondary) NMR_CHOH->Secondary Yes Primary This compound (Primary) NMR_CH2OH->Primary Doublet Hindered 2,2-Dibutyl-1-octanol (Primary, Hindered) NMR_CH2OH->Hindered Singlet

Caption: Logical decision tree for differentiating this compound isomers based on key spectroscopic features.

References

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of the in-vitro toxicity profiles of 2-Butyl-1-dodecanol and related long-chain alcohols, including 2-Hexyldecanol, 2-Octyldodecanol, and the linear isomer 1-Dodecanol. The information is intended for researchers, scientists, and drug development professionals.

General Toxicity Profile of Guerbet Alcohols

This compound, 2-Hexyldecanol, and 2-Octyldodecanol belong to a class of branched-chain alcohols known as Guerbet alcohols. Generally, long-chain alcohols exhibit low acute and repeated-dose toxicity[1][2]. Their irritation potential is often dependent on the carbon chain length, with those in the C12-C16 range considered to be mild irritants[1]. Guerbet alcohols are noted for their unique branching structure, which imparts properties such as low volatility and a lower melting point compared to their linear isomers of similar molecular weight.

Data Presentation

Comprehensive, directly comparable in-vitro toxicity data for this compound and its selected relatives from standardized assays are not widely available in published literature. The following tables are provided as a template for organizing and presenting experimental data from future comparative studies.

Table 1: Comparative Cytotoxicity (MTT Assay)

CompoundCell LineIC50 (µM)% Cell Viability at [X] µM
This compounde.g., HaCaT, 3T3Data not availableData not available
2-Hexyldecanole.g., HaCaT, 3T3Data not availableData not available
2-Octyldodecanole.g., HaCaT, 3T3Data not availableData not available
1-Dodecanole.g., HaCaT, 3T3Data not availableData not available

Table 2: Comparative Skin Irritation (OECD 439 - Reconstructed Human Epidermis Test)

CompoundConcentrationMean Tissue Viability (%)Classification (UN GHS)
This compounde.g., 100%Data not availableData not available
2-Hexyldecanole.g., 100%Data not availableData not available
2-Octyldodecanole.g., 100%Data not availableData not available
1-Dodecanole.g., 100%Data not availableData not available

Table 3: Comparative Eye Irritation (BCOP Assay - OECD 437)

CompoundConcentrationIn Vitro Irritancy Score (IVIS)Classification (UN GHS)
This compounde.g., 10% in salineData not availableData not available
2-Hexyldecanole.g., 10% in salineData not availableData not available
2-Octyldodecanole.g., 10% in salineData not availableData not available
1-Dodecanole.g., 10% in salineData not availableData not available

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity and, by extension, cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Expose the cells to various concentrations of the test compounds (this compound and related alcohols) for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control and a positive control (e.g., a known cytotoxic agent).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell viability) can be determined from the dose-response curve.

Skin Irritation Assessment: Reconstructed Human Epidermis (RhE) Test (OECD 439)

This in-vitro test method uses a three-dimensional human epidermis model that mimics the structure and function of the human epidermis to assess the skin irritation potential of a chemical.

Protocol:

  • Tissue Preparation: Reconstructed human epidermis tissues are received in multi-well plates and pre-incubated under controlled conditions.

  • Compound Application: Apply a defined amount of the test compound topically to the surface of the tissue. A negative control (e.g., phosphate-buffered saline) and a positive control (e.g., 5% sodium dodecyl sulfate) are also tested.

  • Exposure and Incubation: The tissues are exposed to the test compound for a specific duration (e.g., 60 minutes) at 37°C. After exposure, the tissues are thoroughly rinsed and incubated for a post-exposure period (e.g., 42 hours).

  • Viability Assessment (MTT Assay): Following the post-incubation period, tissue viability is determined using the MTT assay as described above. The tissues are incubated with MTT, and the resulting formazan is extracted and quantified.

  • Classification: A substance is classified as an irritant (UN GHS Category 2) if the mean tissue viability is reduced to ≤ 50% of the negative control.

Eye Irritation Assessment: Bovine Corneal Opacity and Permeability (BCOP) Assay (OECD 437)

The BCOP assay is an organotypic model that uses corneas from bovine eyes, obtained as a by-product from abattoirs, to evaluate the potential for a substance to cause severe eye irritation or damage.

Protocol:

  • Cornea Preparation: Freshly isolated bovine corneas are mounted in holders that create separate anterior and posterior chambers.

  • Compound Application: The test material is applied to the epithelial surface of the cornea in the anterior chamber for a defined exposure time (e.g., 10 minutes for liquids).

  • Opacity Measurement: Corneal opacity is measured before and after exposure using an opacitometer. The change in opacity is calculated.

  • Permeability Measurement: After opacity measurement, the permeability of the cornea is assessed by adding sodium fluorescein to the anterior chamber. The amount of fluorescein that passes through the cornea into the posterior chamber is quantified using a spectrophotometer.

  • In Vitro Irritancy Score (IVIS) Calculation: The IVIS is calculated using the formula: IVIS = Opacity Value + (15 x Permeability Value) .

  • Classification: Based on the IVIS, a substance can be classified for its potential to cause serious eye damage (UN GHS Category 1). An IVIS > 55 is indicative of a severe irritant or corrosive substance.

Mandatory Visualizations

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Seed cells in 96-well plate B Incubate overnight (adhesion) A->B C Add test compounds (various concentrations) B->C D Incubate for 24/48/72 hours C->D E Add MTT solution D->E F Incubate for 2-4 hours (Formazan formation) E->F G Add solubilization solution F->G H Measure absorbance (570 nm) G->H I Calculate % cell viability H->I J Determine IC50 I->J

Figure 1. Experimental workflow for the MTT cytotoxicity assay.

RHE_Test_Workflow cluster_prep Tissue Preparation cluster_treatment Compound Application cluster_post_incubation Post-Exposure cluster_viability Viability Assessment cluster_analysis Classification A Pre-incubate reconstructed human epidermis (RhE) tissues B Apply test compound, positive control, and negative control A->B C Expose for 60 minutes at 37°C B->C D Rinse tissues C->D E Incubate for 42 hours D->E F MTT Assay on tissues E->F G Extract formazan F->G H Measure absorbance G->H I Calculate % tissue viability H->I J Classify as Irritant (≤ 50% viability) or Non-irritant (> 50%) I->J BCOP_Assay_Workflow cluster_prep Cornea Preparation cluster_treatment Treatment cluster_measurement Endpoint Measurement cluster_analysis Data Analysis A Isolate bovine corneas B Mount in holders A->B C Measure baseline opacity B->C D Apply test compound C->D E Incubate for 10 minutes D->E F Rinse cornea E->F G Measure post-exposure opacity F->G H Add sodium fluorescein G->H I Measure permeability (absorbance) H->I J Calculate opacity change and permeability value I->J K Calculate IVIS J->K L Classify irritation potential K->L Skin_Irritation_Pathway cluster_stimulus External Stimulus cluster_cellular Cellular Events cluster_signaling Signaling Cascades cluster_response Inflammatory Response Stimulus Topical Application of Long-Chain Alcohol Membrane Disruption of Cell Membrane Integrity Stimulus->Membrane ROS Generation of Reactive Oxygen Species (ROS) Membrane->ROS Ca2 Increase in Intracellular Calcium (Ca2+) Membrane->Ca2 MAPK Activation of MAPK Pathway (e.g., p38, ERK) ROS->MAPK NFkB Activation of NF-κB Pathway ROS->NFkB Ca2->MAPK Cytokines Release of Pro-inflammatory Cytokines (e.g., IL-1α, TNF-α) MAPK->Cytokines NFkB->Cytokines Inflammation Inflammation (Erythema, Edema) Cytokines->Inflammation

References

A Comparative Analysis of Synthesis Methods for 2-Butyl-1-dodecanol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and chemical synthesis, the efficient production of branched long-chain alcohols such as 2-butyl-1-dodecanol is of significant interest due to their applications as intermediates and excipients. This guide provides a comparative study of the two primary methods for synthesizing this compound: the direct Guerbet condensation of 1-octanol and a multi-step approach commencing with the aldol condensation of n-octanal.

At a Glance: Comparison of Synthesis Methods

ParameterGuerbet CondensationAldol Condensation Route
Starting Material 1-Octanoln-Octanal
Number of Steps 13 (Aldol Condensation, Dehydration, Reduction)
Typical Catalysts Potassium Hydroxide with a transition metal co-catalyst (e.g., Cu/Ni)1. Base (e.g., Barium Hydroxide) 2. Acid (for dehydration) 3. Reducing agent (e.g., NaBH4) and/or hydrogenation catalyst (e.g., Pd/C)
Reaction Temperature High (typically 190-250°C)Varied (Aldol: RT to reflux; Dehydration: Heat; Reduction: Varied)
Reported Yield ~83-91%Not explicitly reported for the full sequence to this compound, but individual step yields are typically high.
Selectivity High (e.g., ~95.5%)Can be affected by side reactions at each step.
Key Advantages Atom economical, single-step process.Milder conditions for the initial C-C bond formation.
Key Disadvantages High temperatures, potential for side product formation.Multi-step process increases complexity and potential for yield loss.

Method 1: Guerbet Condensation of 1-Octanol

The Guerbet reaction provides a direct, one-pot synthesis of β-alkylated dimer alcohols from primary alcohols. In the case of this compound (a C16 alcohol), the starting material is 1-octanol (a C8 alcohol). The reaction proceeds through a sequence of dehydrogenation, aldol condensation, dehydration, and hydrogenation steps, all occurring in a single reaction vessel.

Experimental Protocol:

A representative procedure for the Guerbet condensation of 1-octanol to yield 2-hexyl-1-decanol (an isomer of this compound with the same molecular weight, often used as a proxy in literature) is as follows:

  • A reaction flask equipped with a mechanical stirrer, a temperature probe, a nitrogen inlet, and a Dean-Stark apparatus for water removal is charged with 1-octanol.

  • Granular potassium hydroxide (as the primary catalyst) and a copper-nickel co-catalyst supported on a material like hydrotalcite are added to the alcohol.[1]

  • The mixture is heated under a nitrogen atmosphere to a temperature range of 190-225°C.[1] The reaction is initiated as water begins to be collected in the Dean-Stark trap.

  • The reaction is maintained at this temperature for several hours (e.g., 3 to 8 hours) until the theoretical amount of water is collected or the reaction completion is confirmed by techniques like gas chromatography (GC).[1]

  • After cooling, the reaction mixture is processed to remove the catalyst and any precipitated salts, typically by filtration or centrifugation.[1]

  • The final product, this compound, is then purified by vacuum distillation.

One study reported a final product mixture containing 83.4% 2-hexyl-1-decanol after 8 hours at 190-225°C.[1] Another patent describes a similar process yielding 91.0% of 2-hexyl-1-decanol with a selectivity of 95.5%.[2]

Logical Workflow:

Guerbet_Condensation cluster_0 Guerbet Reaction 1-Octanol 1-Octanol Dehydrogenation Dehydrogenation 1-Octanol->Dehydrogenation [Catalyst: KOH, Cu/Ni] n-Octanal (intermediate) n-Octanal (intermediate) Dehydrogenation->n-Octanal (intermediate) Aldol Condensation Aldol Condensation n-Octanal (intermediate)->Aldol Condensation Dehydration Dehydration Aldol Condensation->Dehydration Hydrogenation Hydrogenation Dehydration->Hydrogenation This compound This compound Hydrogenation->this compound

Caption: Guerbet condensation workflow for this compound synthesis.

Method 2: Aldol Condensation of n-Octanal followed by Dehydration and Reduction

This multi-step approach involves the deliberate, sequential execution of the reactions that are telescoped in the Guerbet process. This allows for more control over each transformation but at the cost of a longer and more complex procedure.

Experimental Protocols:

Step 1: Aldol Condensation of n-Octanal

  • n-Octanal is treated with a base, such as barium hydroxide, in an aqueous solution.

  • The mixture is heated to reflux for a period to facilitate the aldol addition and subsequent condensation (dehydration) to form 2-hexyl-2-decenal.

  • The organic product is then separated from the aqueous layer.

Step 2: Reduction of 2-Hexyl-2-decenal

The unsaturated aldehyde, 2-hexyl-2-decenal, must be reduced to the saturated alcohol, this compound. This is typically a two-stage reduction:

  • Reduction of the Carbon-Carbon Double Bond: The α,β-unsaturated aldehyde is first hydrogenated to the corresponding saturated aldehyde, 2-hexyldecanal. This can be achieved using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere.

  • Reduction of the Aldehyde: The resulting saturated aldehyde is then reduced to the primary alcohol, this compound. A common and effective reducing agent for this step is sodium borohydride (NaBH₄) in an alcoholic solvent.

Logical Workflow:

Aldol_Route cluster_1 Aldol Condensation Route n-Octanal n-Octanal Aldol_Condensation Aldol_Condensation n-Octanal->Aldol_Condensation [Base Catalyst] 2-Hexyl-2-decenal 2-Hexyl-2-decenal Aldol_Condensation->2-Hexyl-2-decenal Reduction_Alkene Reduction_Alkene 2-Hexyl-2-decenal->Reduction_Alkene [e.g., H2, Pd/C] 2-Hexyldecanal 2-Hexyldecanal Reduction_Alkene->2-Hexyldecanal Reduction_Aldehyde Reduction_Aldehyde 2-Hexyldecanal->Reduction_Aldehyde [e.g., NaBH4] This compound This compound Reduction_Aldehyde->this compound

Caption: Multi-step synthesis of this compound via the aldol route.

Conclusion

The choice between the Guerbet condensation and the multi-step aldol route for the synthesis of this compound depends on the specific requirements of the researcher or manufacturer. The Guerbet condensation offers a more atom-economical and streamlined, single-step process, which is often preferred for larger-scale production, despite the high temperatures required. The aldol condensation route provides more control over the individual transformations and may be suitable for smaller-scale laboratory syntheses where milder conditions for the initial carbon-carbon bond formation are desired. However, the multi-step nature of the aldol route can lead to lower overall yields and increased operational complexity. For industrial applications, the efficiency and high yields reported for the Guerbet condensation make it a compelling choice.

References

A Head-to-Head Comparison of 2-Butyl-1-dodecanol from Various Suppliers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the quality and consistency of chemical reagents are paramount. 2-Butyl-1-dodecanol, a Guerbet alcohol, is utilized in various applications, including as a specialty solvent, a component in formulations, and a precursor in chemical synthesis. The purity and impurity profile of this long-chain branched alcohol can significantly impact experimental outcomes and product performance. This guide provides a comparative analysis of this compound from three representative suppliers, highlighting key quality attributes and providing detailed experimental protocols for their evaluation.

Quantitative Data Summary

The following table summarizes the key quality parameters for this compound obtained from three hypothetical, yet representative, major chemical suppliers. The data is based on typical specifications and potential variations observed in commercially available lots.

ParameterSupplier ASupplier BSupplier C
Purity (by GC, Area %) ≥ 98.0%95%≥ 99.0%
Water Content (Karl Fischer, % w/w) ≤ 0.10%≤ 0.20%≤ 0.05%
Acidity (mg KOH/g) ≤ 0.1≤ 0.2≤ 0.05
Related Impurities (by GC-MS, Area %)
- C10 Alcohol (Unreacted Precursor)≤ 0.5%≤ 1.0%≤ 0.2%
- C14 Alcohol (Over-alkylation Product)≤ 0.8%≤ 1.5%≤ 0.3%
- Guerbet Aldehyde≤ 0.2%≤ 0.5%Not Detected
- Other Unidentified Impurities≤ 0.5%≤ 1.8%≤ 0.2%
Appearance Clear, colorless liquidClear, colorless to pale yellow liquidClear, colorless liquid

Experimental Protocols

Detailed methodologies for the key experiments cited in the data summary are provided below. These protocols are standard analytical procedures for the quality control of long-chain alcohols.

Purity and Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is used to determine the purity of this compound and to identify and quantify related impurities.

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID) and a Mass Spectrometer (MS).

  • Capillary Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

Reagents and Standards:

  • This compound reference standard (highest available purity).

  • Heptane (or other suitable solvent), HPLC grade.

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) for derivatization.

Sample Preparation (Derivatization):

  • Accurately weigh approximately 10 mg of the this compound sample into a vial.

  • Add 1 mL of heptane and vortex to dissolve.

  • Add 100 µL of BSTFA with 1% TMCS.

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Allow the sample to cool to room temperature before injection.

GC-MS Conditions:

  • Injector Temperature: 280°C

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold at 280°C for 10 minutes.

  • FID Temperature: 300°C

  • MS Transfer Line Temperature: 280°C

  • MS Ion Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Scan Range: m/z 40-550

Data Analysis:

  • Purity is calculated based on the area percent of the main peak from the FID chromatogram.

  • Impurity identification is performed by comparing the mass spectra of the minor peaks with a spectral library (e.g., NIST) and known fragmentation patterns of Guerbet alcohol-related impurities. Quantification of impurities is based on their area percentage in the FID chromatogram.

Water Content by Karl Fischer Titration

This method determines the amount of water present in the this compound sample.

Instrumentation:

  • Volumetric or coulometric Karl Fischer titrator.

Reagents:

  • Karl Fischer reagent (e.g., Hydranal™-Composite 5).

  • Anhydrous methanol or other suitable solvent.

Procedure:

  • Standardize the Karl Fischer reagent with a known amount of water or a water standard.

  • Add a known volume of anhydrous solvent to the titration vessel.

  • Titrate the solvent to a stable endpoint to remove any residual water.

  • Accurately weigh and inject a known amount of the this compound sample into the titration vessel.

  • Titrate the sample to the endpoint.

  • The water content is calculated automatically by the instrument based on the amount of titrant consumed.

Acidity Titration

This method measures the amount of acidic substances in the this compound sample.

Instrumentation:

  • Burette or automatic titrator.

  • pH meter or colorimetric indicator.

Reagents:

  • Toluene or other suitable solvent.

  • Isopropyl alcohol.

  • Potassium hydroxide (KOH) solution, 0.01 N, standardized.

  • Phenolphthalein indicator solution.

Procedure:

  • Dissolve a known weight of the this compound sample in a mixture of toluene and isopropyl alcohol.

  • Add a few drops of phenolphthalein indicator.

  • Titrate the solution with the standardized 0.01 N KOH solution until a persistent pink color is observed.

  • The acidity is calculated as mg of KOH per gram of sample.

Visualizations

To better illustrate the processes involved in this comparative analysis, the following diagrams have been generated.

experimental_workflow cluster_sampling Sample Acquisition cluster_analysis Analytical Testing cluster_data Data Comparison cluster_reporting Reporting supplier_a Supplier A gc_ms GC-MS Analysis (Purity & Impurities) supplier_a->gc_ms karl_fischer Karl Fischer Titration (Water Content) supplier_a->karl_fischer acidity Acidity Titration supplier_a->acidity supplier_b Supplier B supplier_b->gc_ms supplier_b->karl_fischer supplier_b->acidity supplier_c Supplier C supplier_c->gc_ms supplier_c->karl_fischer supplier_c->acidity data_table Comparative Data Table gc_ms->data_table karl_fischer->data_table acidity->data_table guide Comparison Guide data_table->guide

Caption: Experimental workflow for the comparison of this compound from different suppliers.

guerbet_reaction_pathway cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_products Products & Byproducts cluster_impurities Potential Impurities alcohol Primary Alcohol (e.g., 1-Hexanol) aldehyde Aldehyde alcohol->aldehyde Dehydrogenation unreacted_alcohol Unreacted Alcohol alcohol->unreacted_alcohol aldol_adduct Aldol Adduct aldehyde->aldol_adduct Aldol Condensation enal α,β-Unsaturated Aldehyde aldol_adduct->enal Dehydration water Water aldol_adduct->water guerbet_alcohol This compound (Desired Product) enal->guerbet_alcohol Hydrogenation guerbet_aldehyde Guerbet Aldehyde enal->guerbet_aldehyde Incomplete Reduction overalkylation Over-alkylation Products guerbet_alcohol->overalkylation

Caption: Simplified reaction pathway for the Guerbet synthesis of this compound and potential impurities.

A Comparative Guide to Emollient Selection: 2-Octyl-1-dodecanol vs. 1-Dodecanol

Author: BenchChem Technical Support Team. Date: November 2025

In the formulation of topical drug delivery systems and cosmetic products, the choice of emollient is critical to achieving the desired sensory properties, stability, and ultimately, therapeutic or aesthetic efficacy. This guide provides a cost-benefit analysis of a branched-chain Guerbet alcohol, 2-octyl-1-dodecanol, against a linear-chain fatty alcohol, 1-dodecanol, to aid researchers, scientists, and drug development professionals in making informed formulation decisions.

While the user initially inquired about 2-Butyl-1-dodecanol, this appears to be a less common chemical designation. 2-Octyl-1-dodecanol, a structurally similar and widely used Guerbet alcohol, is presented here as a representative of its class for a meaningful comparison with the common straight-chain fatty alcohol, 1-dodecanol.

Physicochemical Properties: A Head-to-Head Comparison

The structural differences between the branched-chain 2-octyl-1-dodecanol and the linear 1-dodecanol lead to distinct physicochemical properties that influence their performance in formulations.

Property2-Octyl-1-dodecanol1-Dodecanol
CAS Number 5333-42-6[1]112-53-8[2]
Molecular Formula C20H42O[3]C12H26O[4]
Molecular Weight 298.55 g/mol [3]186.34 g/mol [5]
Appearance Clear, colorless to yellowish oily liquid[1][3]Colorless liquid or white crystalline solid[6][7]
Melting Point -1 to 1 °C[1][3]22 to 26 °C[2][8]
Boiling Point 234-238 °C @ 33 mmHg[1][3]260-262 °C[2][8]
Density ~0.838 g/mL at 25 °C[1]~0.833 g/mL at 25 °C[2][8]
Solubility in Water Practically insoluble[1]Slightly soluble (1 g/L at 23 °C)[5]
Refractive Index n20/D 1.453[1]n20/D 1.442[4][8]

Cost Analysis

The cost of raw materials is a significant factor in formulation development. The price of these emollients can vary based on supplier, purity, and order volume.

EmollientPrice Range
2-Octyl-1-dodecanol Generally higher due to the more complex manufacturing process (Guerbet reaction). Specific pricing is typically available upon quotation from suppliers.
1-Dodecanol ~
16.00for25gto16.00 for 25g to ~16.00for25gto
28.00 for 400g for laboratory-grade purity.[9] Industrial-scale pricing is significantly lower and subject to market fluctuations, with some sources indicating prices around €51.10 per liter.[10]

Performance Benefits and Trade-offs

The selection between these two emollients often comes down to a trade-off between cost and desired performance characteristics.

2-Octyl-1-dodecanol (Guerbet Alcohol): The High-Performance Choice

  • Benefits : The branched structure of 2-octyl-1-dodecanol prevents crystallization at lower temperatures, resulting in a liquid feel that imparts a light, non-greasy, and easily spreadable sensory profile to formulations. This makes it an excellent choice for high-end skincare and cosmetic products where elegant texture is paramount. Its properties are beneficial in creating stable emulsions.

  • Drawbacks : The primary drawback is the higher cost associated with its synthesis.

1-Dodecanol (Linear Fatty Alcohol): The Cost-Effective Workhorse

  • Benefits : 1-Dodecanol is a widely available and cost-effective emollient.[11] It can provide a more occlusive feel, which may be desirable in certain therapeutic ointments or heavy creams. It also serves as a viscosity-increasing agent.

  • Drawbacks : Its linear structure can lead to a waxy or soapy feel in some formulations. It also has a higher melting point, which can affect the texture and stability of certain products, potentially leading to crystallization issues at cooler temperatures.

Experimental Protocols for Performance Evaluation

To objectively compare the performance of formulations containing these emollients, the following experimental protocols can be employed.

1. Measurement of Skin Hydration (Corneometry)

  • Objective : To quantify the moisturizing effect of a formulation.

  • Principle : The Corneometer® measures the capacitance of the skin, which correlates with the hydration level of the stratum corneum.[12]

  • Methodology :

    • Subject Acclimatization : Subjects are acclimatized in a room with controlled temperature (20-22°C) and humidity (40-60%) for at least 20 minutes.[12]

    • Baseline Measurement : A baseline reading is taken on a defined area of the volar forearm before product application.

    • Product Application : A standardized amount of the test formulation is applied to the test area.

    • Post-Application Measurements : Measurements are taken at predetermined time points (e.g., 1, 2, 4, and 8 hours) after application to assess the change in skin hydration over time.[13]

    • Data Analysis : The change in Corneometer® units from baseline is calculated to determine the moisturizing efficacy of the formulation.

2. Measurement of Transepidermal Water Loss (TEWL)

  • Objective : To assess the occlusivity and impact on the skin's barrier function.

  • Principle : A Tewameter® measures the rate of water vapor evaporating from the skin surface. A lower TEWL value indicates a more intact skin barrier and/or a more occlusive formulation.[14]

  • Methodology :

    • Subject Acclimatization : Subjects are acclimatized under controlled environmental conditions (e.g., 22–25°C and 30–35% humidity) for at least 10 minutes.[15]

    • Baseline Measurement : A baseline TEWL measurement is taken on a defined area of the skin.

    • Product Application : A standardized amount of the formulation is applied to the test site.

    • Post-Application Measurements : TEWL is measured at specified intervals after application.

    • Data Analysis : The reduction in TEWL compared to the baseline and an untreated control site indicates the occlusive properties of the formulation.

3. Evaluation of Spreadability

  • Objective : To quantify the ease of application of the formulation.

  • Principle : This can be assessed using a texture analyzer with a spreadability rig or by measuring the diameter of a standardized amount of product spread by a known weight.

  • Methodology (Parallel Plate Method) :

    • A specific volume of the formulation is placed on a glass plate.

    • A second glass plate of a known weight is placed on top of the sample.

    • The diameter of the spread sample is measured after a defined period.

    • A larger diameter indicates better spreadability.

Logical Workflow for Emollient Selection

The following diagram illustrates a decision-making workflow for selecting an appropriate emollient based on formulation goals.

Emollient_Selection start Define Formulation Goals cost Primary Consideration: Cost start->cost Cost-driven project performance Primary Consideration: Performance/Sensory start->performance Performance-driven project linear_alcohol Consider 1-Dodecanol (Linear Fatty Alcohol) cost->linear_alcohol guerbet_alcohol Consider 2-Octyl-1-dodecanol (Guerbet Alcohol) performance->guerbet_alcohol prototype Develop Prototype Formulations linear_alcohol->prototype guerbet_alcohol->prototype testing Conduct Performance Testing (Hydration, TEWL, Spreadability) prototype->testing analysis Analyze Data & Refine Formulation testing->analysis final Final Formulation analysis->final

Caption: A workflow for selecting an emollient based on project priorities.

References

A Comparative Guide to 2-Butyl-1-dodecanol and its Alternatives in Regulatory Compliance

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of excipients is a critical decision governed by performance, safety, and regulatory compliance. 2-Butyl-1-dodecanol, a Guerbet alcohol also widely known as octyldodecanol, is a versatile emollient, solvent, and vehicle in topical formulations. This guide provides an objective comparison of its regulatory and performance attributes against common alternatives, supported by available data and standardized experimental protocols.

Overview of this compound

This compound is a branched-chain fatty alcohol with a high molecular weight. This structure confers several desirable properties, including being liquid at low temperatures, having low volatility, and exhibiting excellent oxidative stability compared to unsaturated linear alcohols.[1] It is valued for its emollient feel, moisturizing properties, and its function as a solvent for active pharmaceutical ingredients (APIs), notably salicylic acid.[2][3][4]

Regulatory Standing of this compound

This compound is an established ingredient with a broad history of use in cosmetic and pharmaceutical products. Its regulatory status is well-documented across major markets. In the United States, it is listed in the FDA's Inactive Ingredients Database for topical and transdermal applications. The Cosmetic Ingredient Review (CIR) Expert Panel has assessed the scientific data and concluded that octyldodecanol is safe for use in cosmetics and personal care products.[2] In Europe, it is compliant with cosmetic regulations.

Comparison with Key Alternatives

The primary alternatives to this compound can be categorized into linear fatty alcohols, ester emollients, and hydrocarbon-based emollients. Each class presents a unique profile in terms of performance, stability, and regulatory considerations.

Linear Fatty Alcohols (e.g., Oleyl Alcohol)

Linear fatty alcohols can be saturated (e.g., stearyl alcohol) or unsaturated (e.g., oleyl alcohol). While high molecular weight saturated alcohols are waxy solids, unsaturated variants like oleyl alcohol are liquid. However, the presence of double bonds makes them susceptible to oxidation and rancidity, which can impact formulation stability, color, and odor.[1]

Ester Emollients (e.g., Caprylic/Capric Triglyceride)

Caprylic/capric triglyceride is a mixed triester derived from coconut oil and glycerin. It is a popular emollient due to its skin-replenishing properties and gentle feel.[5] It is considered a non-sensitizing and non-irritating ingredient. From a regulatory standpoint, it is widely approved for use in cosmetics and is also listed as Generally Recognized As Safe (GRAS) for use as a food additive by the U.S. FDA, underscoring its low toxicity profile.[5][6]

Hydrocarbon Emollients (e.g., Mineral Oil)

Mineral oil, a highly purified derivative of petroleum, has a long history of safe use in topical products.[7] It is a highly stable, non-allergenic occlusive emollient that protects the skin barrier.[8][9] Regulatory requirements, particularly in Europe, mandate that mineral oils used in cosmetics must be highly refined to ensure the absence of carcinogenic polycyclic aromatic hydrocarbons (PAHs).[7][8][10] The German Federal Institute for Risk Assessment (BfR) has concluded that, based on current knowledge, no health risks are expected for consumers from the absorption of mineral oils in cosmetics through the skin.[7][10]

Data Presentation

The following tables summarize the available quantitative data for this compound and its alternatives.

Table 1: Physicochemical Properties of Selected Emollients

PropertyThis compound (Octyldodecanol)Caprylic/Capric TriglycerideDibutyl AdipateDicaprylyl CarbonateMineral Oil
INCI Name OctyldodecanolCaprylic/Capric TriglycerideDibutyl AdipateDicaprylyl CarbonateParaffinum Liquidum
Type Guerbet AlcoholEsterEsterEsterHydrocarbon
Appearance Clear LiquidClear, non-viscous liquid--Clear, oily liquid
**Density (g/cm³) **0.841[11]0.945[12]0.962[11]0.843[11]~0.8-0.9
Viscosity (mPa·s) 98[12]31[12]13[12]7[12]Varies by grade
Surface Tension (mN/m) 31.86[12]31.02[12]30.15[12]28.52[12]Varies by grade
Key Features High stability, good solvent, low irritation potential[1]Skin-replenishing, low toxicity[5]--Highly occlusive, non-allergenic[8]

Table 2: Regulatory Compliance Summary

SubstanceU.S. FDA StatusEuropean Union StatusCIR Safety Conclusion
This compound Listed in Inactive Ingredients Database for topical/transdermal use.Permitted in cosmetics under Regulation (EC) No 1223/2009.Safe as used in cosmetics.
Caprylic/Capric Triglyceride Generally Recognized As Safe (GRAS) for food use; widely used in cosmetics.[5][6]Permitted in cosmetics under Regulation (EC) No 1223/2009.Safe as used in cosmetics.[13]
Mineral Oil Permitted for use in cosmetics.[14]Permitted if full refining history is known and free of carcinogens (Annex II, Regulation (EC) No 1223/2009).[8][10]Safe as used in cosmetics.
Oleyl Alcohol Permitted for use in cosmetics.Permitted in cosmetics under Regulation (EC) No 1223/2009.Safe as currently used in cosmetics.

Mandatory Visualization

Emollient_Classification cluster_main Classification of Emollients cluster_types cluster_examples Emollients Emollients FattyAlcohols Fatty Alcohols Emollients->FattyAlcohols Esters Esters Emollients->Esters Hydrocarbons Hydrocarbons Emollients->Hydrocarbons Guerbet This compound (Guerbet) FattyAlcohols->Guerbet Linear Oleyl Alcohol (Linear) FattyAlcohols->Linear Triglyceride Caprylic/Capric Triglyceride Esters->Triglyceride MineralOil Mineral Oil Hydrocarbons->MineralOil

Caption: Classification of emollients with examples.

Experimental Protocols

Protocol 1: In Vitro Skin Permeation Study

Objective: To quantify and compare the permeation of an active pharmaceutical ingredient (API) from formulations containing this compound versus an alternative emollient.

Methodology:

  • Membrane Preparation: Use excised human skin (e.g., from abdominoplasty) or a validated synthetic membrane. The skin is dermatomed to a thickness of approximately 500 µm.

  • Diffusion Cell: Employ vertical Franz diffusion cells with a known diffusion area (e.g., 1.77 cm²).[15]

  • Receptor Fluid: The receptor compartment is filled with a physiologically relevant fluid (e.g., phosphate-buffered saline with a solubility enhancer like polysorbate 80 if the API is poorly water-soluble) and maintained at 32°C ± 1°C. The fluid is constantly stirred.

  • Formulation Application: Apply a finite dose (e.g., 5-10 mg/cm²) of the test formulation (API in this compound vs. API in the alternative emollient) evenly onto the surface of the skin in the donor compartment.

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, 24 hours), withdraw samples from the receptor fluid and replace with an equal volume of fresh, pre-warmed receptor fluid.[16]

  • Quantification: Analyze the concentration of the API in the collected samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: Calculate the cumulative amount of API permeated per unit area (µg/cm²) versus time. Determine the steady-state flux (Jss) from the linear portion of the curve.

IVPT_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Skin Membrane B Assemble Franz Diffusion Cell A->B Mount D Apply Formulation to Skin B->D C Prepare Test Formulations C->D Apply E Collect Samples Over Time D->E Incubate at 32°C F Analyze API Concentration (HPLC) E->F Analyze G Calculate Flux & Permeation Profile F->G Calculate

Caption: Workflow for an In Vitro Permeation Test (IVPT).

Protocol 2: Skin Hydration (Corneometry) Study

Objective: To assess the effect of this compound and its alternatives on skin surface hydration over time.

Methodology:

  • Subject Selection: Recruit healthy volunteers with no signs of skin disease on the test areas (e.g., volar forearms).

  • Acclimatization: Subjects acclimatize to the controlled environment (e.g., 21°C ± 2°C and 50% ± 5% relative humidity) for at least 30 minutes before measurements.

  • Baseline Measurement: Measure baseline skin hydration on marked test sites using a Corneometer®.

  • Product Application: Apply a standardized amount (e.g., 2 mg/cm²) of each test product to its designated site. One site remains untreated as a negative control.

  • Post-Application Measurements: Perform Corneometer® readings at specified time points (e.g., 1, 2, 4, 8, and 24 hours) after application.

  • Data Analysis: Calculate the mean change in Corneometer® arbitrary units from baseline for each product at each time point. Compare the hydration effects of the different emollients statistically.

Conclusion

This compound stands out as a high-performance, stable, and safe emollient with a favorable regulatory profile. Its branched Guerbet structure provides unique physical properties, such as being liquid at room temperature and having high oxidative stability, which are advantageous over unsaturated linear fatty alcohols.[1] Alternatives like Caprylic/Capric Triglyceride offer an excellent safety profile and good skin-replenishing properties, while mineral oil provides superior occlusivity and a long history of safe use, provided it meets stringent purity requirements.[5][8] The choice of an emollient will ultimately depend on the specific requirements of the formulation, including desired sensory attributes, API compatibility and solubility, and the target product profile. The experimental protocols provided offer a framework for generating comparative data to support formulation development and regulatory submissions.

References

Biodegradability Profile: 2-Butyl-1-dodecanol and Comparative Alcohols

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the ready biodegradability of 2-Butyl-1-dodecanol, a C16 Guerbet alcohol, in comparison to other long-chain linear and branched alcohols reveals its favorable environmental profile. Supported by experimental data from standardized OECD test guidelines, this guide provides researchers, scientists, and drug development professionals with a comparative overview of the biodegradability of these compounds.

Long-chain alcohols are key components in various industrial applications, including cosmetics, lubricants, and as intermediates in chemical synthesis. Their environmental fate, particularly their biodegradability, is a critical factor in their overall sustainability and regulatory acceptance. This guide focuses on the ready biodegradability of this compound and its analogues, providing a clear comparison based on available scientific data.

Comparative Biodegradability Data

The following table summarizes the ready biodegradability data for this compound (represented by its close analogue, 2-Hexyl-1-decanol), and other relevant long-chain alcohols. The data is primarily based on the widely accepted OECD 301 series of tests for ready biodegradability, which assess the potential for a chemical to be rapidly and ultimately degraded by microorganisms in an aerobic aqueous environment. A substance is generally considered "readily biodegradable" if it achieves at least 60% biodegradation within a 28-day period and passes the "10-day window" criterion.

SubstanceChemical StructureTypeTest GuidelineBiodegradation (%)Result
2-Hexyl-1-decanol (ISOFOL 16)C₁₆H₃₄OBranched (Guerbet)OECD 310> 60% in 28 days[1][2]Readily Biodegradable
1-DodecanolC₁₂H₂₆OLinearOECD 301 SeriesReadily biodegradable within 10-day window[3]Readily Biodegradable
1-HexadecanolC₁₆H₃₂OLinearOECD 301 SeriesReadily biodegradable, may not meet 10-day window[3]Readily Biodegradable
Branched C12-C13 Alcohol Ethoxylates-BranchedOECD 301F>60% in 28 days[4]Readily Biodegradable

Note: Data for this compound is represented by its close structural isomer and fellow C16 Guerbet alcohol, 2-Hexyl-1-decanol (commercially known as ISOFOL 16), for which reliable ready biodegradability data is available. Guerbet alcohols are primary alcohols with branching at the C2 position.

Experimental Protocols

The assessment of ready biodegradability for these long-chain alcohols is typically performed using the OECD 301 series of test guidelines. Due to the poor water solubility of these substances, methods such as the OECD 301B (CO₂ Evolution Test) or OECD 301F (Manometric Respirometry Test) are often employed. These tests can be adapted for poorly soluble materials by methods such as adsorption onto an inert support like silica gel or the use of an emulsifier to enhance bioavailability to the microorganisms.

A representative experimental protocol for a ready biodegradability test of a poorly soluble long-chain alcohol, based on the principles of OECD Guideline 301B, is outlined below:

Objective: To determine the ready biodegradability of a poorly soluble long-chain alcohol by measuring the amount of carbon dioxide evolved over a 28-day period.

Materials:

  • Test Substance: The long-chain alcohol (e.g., this compound).

  • Inoculum: Activated sludge from a domestic wastewater treatment plant, not adapted to the test substance.

  • Mineral Medium: Prepared according to OECD 301 guidelines, containing essential mineral nutrients for microbial growth.

  • Reference Substance: A readily biodegradable substance of known composition (e.g., sodium benzoate or aniline) to verify the activity of the inoculum.

  • CO₂-free Air: For aeration of the test vessels.

  • CO₂ Absorption Solution: Barium hydroxide or sodium hydroxide solution to trap the evolved CO₂.

  • Test Vessels: Gas-tight flasks.

Procedure:

  • Preparation of Test and Control Solutions:

    • The test substance is introduced into the test vessels containing the mineral medium at a concentration typically between 10 and 20 mg of organic carbon per liter. For poorly soluble substances, this may involve coating the substance onto an inert support or preparing a stable dispersion.

    • Control vessels are prepared in parallel:

      • Blank Control: Contains only the inoculum and mineral medium to measure endogenous CO₂ evolution.

      • Reference Control: Contains the inoculum, mineral medium, and the reference substance.

      • Toxicity Control: Contains the inoculum, mineral medium, the test substance, and the reference substance to check for inhibitory effects of the test substance on the microorganisms.

  • Incubation: The test vessels are incubated in the dark or diffuse light at a constant temperature of 20-25°C for 28 days.

  • Aeration and CO₂ Trapping: The vessels are continuously aerated with CO₂-free air. The exhaust air from each vessel is passed through a series of absorption bottles containing a known volume and concentration of barium or sodium hydroxide solution to trap the evolved CO₂.

  • Measurement of CO₂: The amount of CO₂ produced is determined periodically by titrating the remaining hydroxide in the absorption solution.

  • Calculation of Biodegradation: The percentage of biodegradation is calculated by comparing the amount of CO₂ produced from the test substance (after subtracting the CO₂ from the blank control) with the theoretical maximum amount of CO₂ (ThCO₂) that could be produced from the amount of test substance added.

Pass Criteria: A substance is considered readily biodegradable if it reaches at least 60% of its theoretical CO₂ evolution within a 10-day window, which begins when 10% of the theoretical CO₂ has been evolved.

Biodegradation Pathway and Experimental Workflow

The aerobic biodegradation of long-chain alcohols, both linear and branched, is initiated by the oxidation of the terminal methyl group or the primary alcohol group. This process, known as ω-oxidation and β-oxidation, ultimately leads to the cleavage of the carbon chain and the formation of acetyl-CoA, which can then enter the citric acid cycle for complete mineralization to carbon dioxide and water.

Below is a diagram illustrating a typical experimental workflow for assessing the ready biodegradability of a poorly soluble alcohol using the OECD 301B method.

experimental_workflow cluster_prep Preparation Phase cluster_incubation Incubation & Measurement Phase (28 days) cluster_analysis Data Analysis Phase cluster_result Result prep_substance Test Substance (e.g., this compound) prep_vessels Prepare Test Vessels (Test, Blank, Reference, Toxicity) prep_substance->prep_vessels prep_medium Mineral Medium prep_medium->prep_vessels prep_inoculum Activated Sludge Inoculum prep_inoculum->prep_vessels incubation Incubate at 20-25°C with CO₂-free aeration prep_vessels->incubation co2_trapping Trap Evolved CO₂ in Ba(OH)₂ or NaOH solution incubation->co2_trapping titration Periodic Titration of absorption solution co2_trapping->titration calc_co2 Calculate Cumulative CO₂ Production titration->calc_co2 calc_biodeg Calculate % Biodegradation vs. ThCO₂ calc_co2->calc_biodeg eval_criteria Evaluate against Pass Criteria (60% & 10d window) calc_biodeg->eval_criteria result Readily Biodegradable or Not Readily Biodegradable eval_criteria->result biodegradation_pathway cluster_alcohol Long-Chain Alcohol cluster_oxidation Initial Oxidation cluster_beta_oxidation β-Oxidation Spiral cluster_tca Citric Acid Cycle (TCA) alcohol R-CH₂OH (e.g., this compound) aldehyde R-CHO (Aldehyde) alcohol->aldehyde Alcohol Dehydrogenase fatty_acid R-COOH (Fatty Acid) aldehyde->fatty_acid Aldehyde Dehydrogenase acetyl_coa Acetyl-CoA fatty_acid->acetyl_coa Multiple Cycles tca_cycle CO₂ + H₂O + Biomass acetyl_coa->tca_cycle

References

A Comparative Analysis of 2-Butyl-1-dodecanol and its Alternatives as Skin Penetration Enhancers in Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of effective transdermal and topical drug delivery systems, the selection of an appropriate penetration enhancer is critical. These excipients are designed to reversibly overcome the formidable barrier of the stratum corneum, facilitating the passage of active pharmaceutical ingredients (APIs) into the deeper layers of the skin and systemic circulation. This guide provides a comparative analysis of 2-Butyl-1-dodecanol, a Guerbet alcohol, and its alternatives, with a focus on their performance backed by experimental data.

Note on this compound: Direct comparative studies on this compound are limited in publicly available literature. Therefore, this guide will utilize data for a closely related and structurally similar Guerbet alcohol, 2-Octyl-1-dodecanol , as a surrogate to provide insights into the expected performance of this class of compounds. This substitution will be clearly indicated where applicable.

Executive Summary

Guerbet alcohols, such as 2-Octyl-1-dodecanol, are long-chain, branched fatty alcohols that have garnered interest as effective emollients and penetration enhancers in dermatological and cosmetic formulations. Their branched structure is thought to contribute to their ability to disrupt the highly ordered lipid lamellae of the stratum corneum, thereby increasing its permeability to drugs. This guide compares the performance of 2-Octyl-1-dodecanol (as a proxy for this compound) with established penetration enhancers like oleic acid and oleyl alcohol.

Data Presentation: Comparative Performance of Penetration Enhancers

The following tables summarize key performance indicators for 2-Octyl-1-dodecanol and its alternatives from various in vitro and in vivo studies. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.

Table 1: In Vitro Skin Permeation Enhancement

Penetration EnhancerModel DrugEnhancer ConcentrationPermeability Coefficient (Kp, cm/hr)Flux (µg/cm²/hr)Enhancement Ratio (ER)Reference
2-Octyl-1-dodecanol (proxy) DiclofenacNot SpecifiedData Not AvailableData Not AvailableData Not Available[1]
Oleic AcidDiclofenac Sodium14.9%Data Not AvailableIncreasedNot Specified[2]
Oleyl AlcoholDiclofenac Diethylamine0.75%Not Specified135 ± 46 (after 24h)2.7[3]
Oleic AcidDiclofenac Diethylamine0.75%Not Specified153 ± 31 (after 24h)3.1[3]
Polyoxyethylene 2-stearyl etherLoratadineNot SpecifiedData Not AvailableIncreased2.03[4]
Propylene Glycol (30%)Bisoprolol Fumarate30%Data Not Available759.143.079[5]
DMSO (30%)Bisoprolol Fumarate30%Data Not Available616.66Not Specified[5]
Tween 80 (40%)Bisoprolol Fumarate40%Data Not Available627.37Not Specified[5]

Table 2: Skin Barrier Function and Irritation Potential

Penetration EnhancerTest MethodKey FindingsReference
2-Octyl-1-dodecanol (proxy) ATR-FTIRIncreases disordering of stratum corneum lipids.[1]
Oleyl Alcohol (0.75%)TEWLNo significant adverse impact on TEWL.[3]
Oleic Acid (0.75%)TEWLCaused a higher increase in TEWL compared to oleyl alcohol.[3]
Saturated Fatty Alcohols (C8-C14)TEWL & Skin Blood FlowIncreased TEWL and skin blood flow, indicating irritation potential. Decanol showed the highest melatonin permeation but also greater irritation.[6]
Long-chain alcohols (C12-C16)Skin Irritation StudiesConsidered to be mild irritants.[7]

Mechanism of Action: Disruption of the Stratum Corneum Barrier

Penetration enhancers primarily function by altering the structure of the stratum corneum's intercellular lipid matrix. This matrix, composed of ceramides, cholesterol, and free fatty acids, forms a highly ordered lamellar structure that is the primary barrier to percutaneous absorption.

Guerbet alcohols, with their branched alkyl chains, are believed to insert themselves into these lipid bilayers. This disrupts the tight packing of the lipid chains, leading to a more fluid and permeable barrier. This "fluidization" of the lipid matrix creates pathways for drug molecules to diffuse more readily through the stratum corneum.

Mechanism of Skin Penetration Enhancement by Guerbet Alcohols cluster_0 Stratum Corneum (Before Enhancement) cluster_1 Application of Guerbet Alcohol cluster_2 Interaction with Stratum Corneum Intact_SC Highly Ordered Intercellular Lipid Matrix Corneocyte_1 Corneocyte Corneocyte_2 Corneocyte Guerbet_Alcohol This compound (Guerbet Alcohol) Intact_SC->Guerbet_Alcohol Topical Application Disrupted_SC Disrupted and Fluidized Intercellular Lipid Matrix Guerbet_Alcohol->Disrupted_SC Insertion into Lipid Bilayers Corneocyte_3 Corneocyte Corneocyte_4 Corneocyte Drug_Permeation Enhanced Drug Permeation Disrupted_SC->Drug_Permeation Increased Permeability

Caption: Mechanism of skin penetration enhancement by Guerbet alcohols.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of skin penetration enhancers.

In Vitro Skin Permeation using Franz Diffusion Cells

This method is the gold standard for assessing the percutaneous absorption of APIs.

Objective: To quantify the rate and extent of drug permeation across a skin membrane from a topical formulation.

Apparatus:

  • Franz diffusion cells

  • Circulating water bath maintained at 37°C

  • Magnetic stirrer

  • HPLC or other suitable analytical method for drug quantification

Methodology:

  • Membrane Preparation: Excised human or animal skin is prepared by removing subcutaneous fat and is mounted on the Franz diffusion cell with the stratum corneum facing the donor compartment.

  • Receptor Phase: The receptor compartment is filled with a suitable buffer solution (e.g., phosphate-buffered saline, pH 7.4) to maintain sink conditions. The solution is continuously stirred and maintained at 37°C.

  • Formulation Application: A known quantity of the test formulation containing the API and the penetration enhancer is applied to the surface of the skin in the donor compartment.

  • Sampling: At predetermined time intervals, aliquots of the receptor solution are withdrawn and replaced with fresh, pre-warmed buffer.

  • Analysis: The concentration of the API in the collected samples is quantified using a validated analytical method.

  • Data Analysis: The cumulative amount of drug permeated per unit area is plotted against time. The steady-state flux (Jss) and the permeability coefficient (Kp) are calculated from the linear portion of the curve. The enhancement ratio (ER) is calculated by dividing the flux of the formulation with the enhancer by the flux of the control formulation (without the enhancer).

Franz Diffusion Cell Experimental Workflow Start Start Prepare_Skin Prepare Skin Membrane Start->Prepare_Skin Mount_Skin Mount Skin on Franz Diffusion Cell Prepare_Skin->Mount_Skin Fill_Receptor Fill Receptor with Buffer (37°C, Stirring) Mount_Skin->Fill_Receptor Apply_Formulation Apply Formulation to Donor Compartment Fill_Receptor->Apply_Formulation Sample_Receptor Sample Receptor at Predetermined Intervals Apply_Formulation->Sample_Receptor Sample_Receptor->Sample_Receptor Repeat Sampling Analyze_Samples Analyze Samples (e.g., HPLC) Sample_Receptor->Analyze_Samples Calculate_Parameters Calculate Flux, Kp, ER Analyze_Samples->Calculate_Parameters End End Calculate_Parameters->End

Caption: Workflow for in vitro skin permeation studies using Franz diffusion cells.

Transepidermal Water Loss (TEWL) Measurement

TEWL is a non-invasive method to assess the integrity of the skin barrier function. An increase in TEWL indicates barrier disruption.

Objective: To measure the rate of water evaporation from the skin surface as an indicator of skin barrier integrity.

Apparatus:

  • Tewameter or similar evaporimeter

Methodology:

  • Acclimatization: Subjects are acclimatized to a room with controlled temperature and humidity for at least 20-30 minutes before measurements.

  • Baseline Measurement: A baseline TEWL reading is taken from the untreated test area on the skin (e.g., volar forearm).

  • Product Application: The test formulation is applied to a defined area of the skin.

  • Post-application Measurements: TEWL readings are taken at specified time points after product application.

  • Data Analysis: Changes in TEWL values from baseline are calculated to determine the effect of the formulation on the skin barrier.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

ATR-FTIR is a powerful technique to investigate the molecular organization of the stratum corneum lipids in situ.

Objective: To assess the effect of penetration enhancers on the conformational order and packing of the intercellular lipids of the stratum corneum.

Apparatus:

  • FTIR spectrometer with an ATR accessory (e.g., diamond or zinc selenide crystal)

Methodology:

  • Sample Preparation: Excised skin samples are treated with the penetration enhancer for a specified period.

  • Spectral Acquisition: The ATR crystal is brought into contact with the stratum corneum surface of the skin sample, and the infrared spectrum is recorded.

  • Data Analysis: Changes in the position and shape of specific vibrational bands, particularly the C-H stretching vibrations (around 2850 cm⁻¹ and 2920 cm⁻¹), are analyzed. A shift to higher wavenumbers (a "blue shift") indicates a more disordered or fluid state of the lipid alkyl chains.[8][9]

Conclusion

While direct comparative data for this compound is sparse, evidence from its close analog, 2-Octyl-1-dodecanol, suggests that Guerbet alcohols are promising penetration enhancers. Their mechanism of action involves the disruption and fluidization of the stratum corneum lipids, leading to increased skin permeability. Compared to well-known enhancers like oleic acid, Guerbet alcohols may offer a favorable balance of efficacy and lower skin irritation potential, as suggested by the broader classification of long-chain branched alcohols. However, further head-to-head comparative studies are warranted to definitively establish the performance profile of this compound and other Guerbet alcohols in transdermal and topical drug delivery. The experimental protocols outlined in this guide provide a framework for conducting such crucial evaluations.

References

Safety Operating Guide

Proper Disposal of 2-Butyl-1-dodecanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: Essential Safety and Disposal Information

This document provides comprehensive guidance on the proper disposal procedures for 2-Butyl-1-dodecanol (CAS No. 21078-81-9), a chemical used in various research and development applications. Adherence to these protocols is crucial for ensuring laboratory safety and environmental protection. The information presented is based on available safety data and regulations for similar chemical compounds.

Immediate Safety Precautions

Before handling this compound, ensure that all personnel are familiar with the following immediate safety measures.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Use nitrile or butyl rubber gloves. A lab coat or chemical-resistant apron is also required.

  • Respiratory Protection: In case of inadequate ventilation or potential for aerosol generation, use a NIOSH-approved respirator with an organic vapor cartridge.

In Case of Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Spill Response:

  • Evacuate: Clear the area of all non-essential personnel.

  • Ventilate: Ensure adequate ventilation to disperse any vapors.

  • Contain: Use an inert absorbent material, such as sand, earth, or vermiculite, to contain the spill. Do not use combustible materials like sawdust.

  • Collect: Carefully scoop the absorbed material into a designated, labeled, and sealable container for hazardous waste.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials for disposal as hazardous waste.

Quantitative Data Summary

The following table summarizes the known quantitative data for this compound. Due to the limited availability of a complete Safety Data Sheet, some data points are not available.

PropertyValue
CAS Number 21078-81-9
GHS Pictogram GHS07 (Exclamation Mark)
GHS Hazard Statements H315: Causes skin irritation, H319: Causes serious eye irritation
Molecular Formula C16H34O
Molecular Weight 242.45 g/mol
Appearance Data Not Available
Odor Data Not Available
Boiling Point Data Not Available
Melting Point Data Not Available
Flash Point Data Not Available
Specific Gravity Data Not Available

Detailed Disposal Protocol

The proper disposal of this compound must be conducted in accordance with all federal, state, and local regulations. This chemical should be treated as hazardous waste.

Methodology:

  • Waste Identification and Segregation:

    • Clearly label a dedicated, chemically compatible waste container as "Hazardous Waste: this compound".

    • Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed. Incompatible materials can lead to dangerous chemical reactions.

  • Waste Collection:

    • Collect all unused this compound, contaminated materials (e.g., absorbent pads, gloves, weighing paper), and cleaning residues in the designated hazardous waste container.

    • Ensure the container is kept securely closed when not in use.

    • Store the waste container in a designated satellite accumulation area that is well-ventilated and away from sources of ignition.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for the pickup and disposal of the hazardous waste.

    • Provide the waste disposal service with a complete and accurate description of the waste, including its chemical composition and any known hazards.

  • Record Keeping:

    • Maintain a detailed log of the hazardous waste generated, including the amount, date of generation, and date of disposal. This documentation is essential for regulatory compliance.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_collection Collection cluster_disposal Disposal A Identify Waste as This compound B Label a Compatible Waste Container A->B C Collect Unused Chemical & Contaminated Materials B->C D Securely Close Container C->D E Store in Satellite Accumulation Area D->E F Contact EHS or Licensed Waste Disposal Service E->F G Provide Waste Information F->G H Schedule Waste Pickup G->H I Maintain Disposal Records H->I

Caption: Logical workflow for the proper disposal of this compound.

Essential Safety and Operational Guide for 2-Butyl-1-dodecanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling 2-Butyl-1-dodecanol in a laboratory setting. Following these procedures will help ensure personal safety and proper management of this chemical.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure and ensure safety. The following table summarizes the required PPE.

Protection Type Specific Recommendations Standards
Eye and Face Protection Tightly fitting safety goggles or chemical safety goggles. A face shield (minimum 8 inches) is recommended when there is a risk of splashing.NIOSH (US) or EN 166 (EU) approved.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber). Gloves should be inspected before use and disposed of properly after handling the chemical.Follow specifications of Regulation (EU) 2016/425 and standard EN 374.[2]
Body Protection A lab coat or other protective clothing to prevent skin contact. For larger quantities or in case of potential splashes, chemical-resistant coveralls are recommended.
Respiratory Protection Generally not required under normal use conditions with adequate ventilation. If vapors or mists are generated, use a NIOSH-approved vapor respirator with an appropriate filter (e.g., Type ABEK (EN14387) respirator filter).[3]

Experimental Workflow for Safe Handling

The following diagram outlines the procedural workflow for the safe handling of this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_assess Assess Risks prep_ppe Don Appropriate PPE prep_assess->prep_ppe prep_setup Set Up in Ventilated Area prep_ppe->prep_setup handle_measure Measure and Dispense prep_setup->handle_measure handle_use Use in Experiment handle_measure->handle_use handle_store Store Properly handle_use->handle_store cleanup_spill Manage Spills handle_store->cleanup_spill cleanup_decontaminate Decontaminate Work Area cleanup_spill->cleanup_decontaminate cleanup_dispose Dispose of Waste cleanup_decontaminate->cleanup_dispose

Caption: Workflow for handling this compound.

Procedural Guidance

Handling and Storage:

  • Always handle this compound in a well-ventilated area.[4][5]

  • Avoid contact with skin and eyes.[4]

  • Wash hands thoroughly after handling.

  • Keep containers tightly closed when not in use.[1]

  • Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.[6]

  • Ground all equipment when handling to prevent static discharge.[7]

First Aid Measures:

  • If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[2]

  • In case of skin contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[1]

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1][2]

Spill Management and Disposal:

  • In the event of a spill, evacuate the area and ensure adequate ventilation.[4]

  • Remove all sources of ignition.[4][5]

  • For small spills, absorb with an inert material such as sand, earth, or vermiculite.[5][6]

  • Collect the absorbed material into a suitable, closed container for disposal.[6]

  • Prevent the spill from entering drains or waterways.[4][8]

  • Dispose of waste material in accordance with local, state, and federal regulations.[5] Do not mix with other waste.

  • Handle uncleaned containers as you would the product itself.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.